Lactulose
Description
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQLYHFGKNRPGE-FCVZTGTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@]([C@H]2O)(CO)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045833 | |
| Record name | Lactulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lactulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in cold water, hot water. Solubility in water: 76.4% @ 30 deg. C, 764.0 mg/mL | |
| Record name | Lactulose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lactulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4618-18-2, 58166-24-8, 58166-25-9 | |
| Record name | Lactulose [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Fructofuranose, 4-O-beta-D-galactopyranosyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Lactulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactulose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lactulose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Fructose, 4-O-.beta.-D-galactopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lactulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lactulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-LACTULOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XH2P2N8EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lactulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169 °C | |
| Record name | Lactulose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lactulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Chemical Synthesis of Lactulose from Lactose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactulose, a synthetic disaccharide composed of galactose and fructose, is a widely utilized pharmaceutical agent for the treatment of constipation and hepatic encephalopathy.[1][2] Its industrial production is predominantly achieved through the chemical isomerization of lactose, a readily available starting material from the dairy industry. This technical guide provides a comprehensive overview of the core chemical processes involved in this compound synthesis, with a focus on reaction mechanisms, catalytic systems, and experimental protocols. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of the manufacturing process.
Introduction
This compound (4-O-β-D-galactopyranosyl-D-fructose) is not naturally present in milk but is formed during thermal processing.[3] The primary route for its commercial synthesis is the isomerization of lactose (4-O-β-D-galactopyranosyl-D-glucose) in an alkaline environment.[2][4][5] This process, known as the Lobry de Bruyn-Alberda van Ekenstein (LA) rearrangement, involves the conversion of the aldose (glucose) moiety of lactose into a ketose (fructose) moiety.[4][6][7] While effective, the chemical synthesis of this compound is often associated with challenges such as low yields and the formation of undesirable by-products, necessitating costly and complex purification steps.[1][2] This guide delves into the technical details of various chemical approaches to optimize this compound synthesis.
The Lobry de Bruyn-Alberda van Ekenstein Rearrangement: The Core Chemical Transformation
The isomerization of lactose to this compound in an alkaline medium proceeds through the Lobry de Bruyn-Alberda van Ekenstein (LA) rearrangement. This reaction is initiated by the action of a base, which facilitates the formation of an enediol intermediate from the glucose part of the lactose molecule. This intermediate is then able to rearrange to form the fructose moiety, resulting in this compound.
Caption: The Lobry de Bruyn-Alberda van Ekenstein rearrangement for lactose isomerization.
Catalytic Systems for Lactose Isomerization
A variety of alkaline catalysts have been employed to facilitate the isomerization of lactose to this compound. The choice of catalyst significantly impacts the reaction rate, yield, and the profile of by-products.
Strong Alkalis
Strong bases such as sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)₂) are commonly used catalysts in industrial this compound production.[8]
Basic Magnesium Salts
A mixture of a basic magnesium salt, such as magnesium oxide (MgO), and sodium hydrosulphite has been shown to be an effective epimerizing agent, leading to high yields and purity.[8]
Sodium Aluminate
Sodium aluminate is another catalyst used for lactose isomerization, with processes developed for both high and low conversion rates of lactose.[9]
Organogermanium Compounds
Organogermanium compounds, such as poly-trans-[(2-carboxyethyl) germasesquioxane] (Ge-132), have been demonstrated to significantly promote the isomerization of lactose to this compound, with reported conversion ratios of approximately 80%.[10] These compounds are thought to form a stable complex with the ketose, thereby driving the reaction towards this compound formation.[10][11]
Other Catalytic Systems
Other catalysts explored for this compound synthesis include sodium sulfite, which offers a gentler epimerization with reduced discoloration, and arginine, which provides an alkaline environment for the isomerization to occur.[3][12]
Quantitative Data on this compound Synthesis
The following tables summarize quantitative data from various studies on the chemical synthesis of this compound, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: this compound Synthesis using Strong Alkalis
| Catalyst | Lactose Conc. | Temperature (°C) | Time | This compound Yield (%) | Reference |
| NaOH (1M) | 20% | 90 | 2 h | >30.9 | [7] |
| NaOH | - | 70 | 70 min | 23.9 - 26.7 | [6] |
| Ca(OH)₂ | - | - | - | - | [5] |
| NaOH | - | - | - | ~20 | [5] |
Table 2: this compound Synthesis using Other Catalysts
| Catalyst | Lactose Conc. (w/v) | Temperature (°C) | Time | This compound Yield (%) | Reference |
| MgO + Sodium Hydrosulphite | 60-70% | 90-100 | 10 min | High | [8] |
| Sodium Aluminate | 20-50% | 25-50 | 6-16 h | 73.0 - 84.8 | [9] |
| Ge-132 | 200 g/L | 60 | 20-30 min | ~65-75 | [10] |
| Arginine | 5% | 120 | 12 min | ~26 | [3] |
| Sodium Sulfite | - | 102 | 20 min | ~16 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound synthesis.
Protocol for this compound Synthesis using Magnesium Oxide and Sodium Hydrosulphite
Objective: To synthesize this compound from lactose using a mixture of magnesium oxide and sodium hydrosulphite as the catalyst.[8]
Materials:
-
Lactose
-
Magnesium oxide (MgO)
-
Sodium hydrosulphite
-
Deionized water
-
Two-liter flask with agitator
-
Heating mantle
-
Filtration apparatus
-
Strong cationic resin column
-
Weak anionic resin column
Procedure:
-
Add 0.750 kg of lactose, 0.750 g of sodium hydrosulphite, and 0.400 kg of deionized water to a two-liter flask equipped with an agitator.[8]
-
Heat the mixture to 95°C to dissolve the lactose.[8]
-
Add 0.750 g of magnesium oxide to the solution.[8]
-
Increase the temperature to 100°C and maintain for 10 minutes.[8]
-
Cool the reaction mixture.
-
Filter off the unreacted lactose, which can be reused in subsequent preparations.[8]
-
Pass the clear solution through a strong cationic resin column followed by a weak anionic resin column for purification.[8]
Protocol for this compound Synthesis using Sodium Aluminate
Objective: To synthesize this compound from lactose using sodium aluminate as the catalyst.[9]
Materials:
-
Lactose
-
Sodium aluminate solution (30-40% by weight)
-
Water
-
Ice
-
Reaction vessel with stirring
-
Filtration apparatus
-
Ion-exchange resins
Procedure:
-
Prepare a 20-50% (by weight) aqueous solution or suspension of lactose.
-
Warm the lactose solution to a temperature between 25°C and 50°C.
-
Add the sodium aluminate solution to the lactose solution. The molar ratio of sodium aluminate to lactose should be between 0.5:1 and 2:1.[9]
-
Allow the reaction to proceed at a temperature between 25°C and 50°C for 6 to 16 hours.[9]
-
Quench the reaction by adding ice to the mixture.[9]
-
Neutralize the mixture, which will precipitate aluminum hydroxide.
-
Separate the aluminum hydroxide by filtration.[9]
-
Deionize the resulting solution using ion-exchange resins.[9]
Protocol for this compound Synthesis using Organogermanium Compound (Ge-132)
Objective: To synthesize this compound from lactose using Ge-132 as a reaction promoter under alkaline conditions.[10]
Materials:
-
Lactose
-
Poly-trans-[(2-carboxyethyl) germasesquioxane] (Ge-132)
-
Sodium hydroxide (5 M)
-
Distilled water
-
Reaction vessel
-
Ice bath
Procedure:
-
Prepare a 297 g/L solution of Ge-132 in distilled water and adjust the pH to 13 with 5 M sodium hydroxide.
-
Prepare a 300 g/L solution of lactose in distilled water.
-
Under ice-cold conditions (0°C), mix the lactose and Ge-132 solutions in a 2:1 volume ratio to achieve final concentrations of 200 g/L lactose and 99.1 g/L Ge-132 (equimolar concentrations). The initial pH of the reaction mixture should be 12.[10]
-
Conduct the isomerization reaction at 60°C for an optimal time of 20-30 minutes.[10]
-
The resulting solution contains this compound, unreacted lactose, galactose, and the Ge-132 promoter, which can be separated and recovered.
Experimental Workflow and Purification
The overall process for chemical this compound synthesis involves several key stages, from the initial reaction to the final purification of the product.
Caption: A general experimental workflow for the chemical synthesis and purification of this compound.
Conclusion
The chemical synthesis of this compound from lactose via alkaline isomerization remains the cornerstone of its industrial production. While traditional methods using strong alkalis are well-established, they are often hampered by modest yields and the generation of impurities. Research into alternative catalytic systems, such as basic magnesium salts, sodium aluminate, and innovative organogermanium compounds, has demonstrated the potential for significantly improved yields and process efficiencies. The selection of a specific synthetic route will depend on a balance of factors including catalyst cost and recyclability, reaction conditions, and the complexity of downstream purification. Further advancements in catalyst development and process optimization are crucial for enhancing the economic and environmental sustainability of this compound manufacturing. This guide provides a foundational understanding of the key chemical principles and practical methodologies for professionals engaged in the research and development of this important pharmaceutical product.
References
- 1. Synthesis of this compound in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of this compound in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support [frontiersin.org]
- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 6. researchgate.net [researchgate.net]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. US4536221A - Process for preparing this compound from lactose, in the form of a syrup or a crystalline product - Google Patents [patents.google.com]
- 9. US6214124B1 - Process for the preparation of a this compound syrup by lactose isomerization - Google Patents [patents.google.com]
- 10. Efficient Continuous Production of this compound Syrup by Alkaline Isomerization Using an Organogermanium Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Alkaline Isomerization of Lactose to this compound in the Presence of an Organogermanium Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US3707534A - Method for production of this compound concentrate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Enzymatic Synthesis of Lactulose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core enzymatic pathways for lactulose synthesis, an essential disaccharide in the pharmaceutical and food industries. The document details the primary biocatalytic strategies, presents comparative quantitative data, and outlines key experimental protocols. The enzymatic production of this compound is a promising, environmentally friendly alternative to traditional chemical methods, which often involve harsh conditions and result in undesirable by-products.[1][2] The two principal enzymatic routes—transgalactosylation by β-galactosidase and isomerization by cellobiose 2-epimerase—offer distinct advantages and are explored in detail below.[1][2]
Pathway 1: Transgalactosylation via β-Galactosidase
The most extensively studied biocatalytic method for this compound synthesis is the transgalactosylation of fructose with lactose, catalyzed by β-galactosidase (β-G).[3][4] In this process, the enzyme first hydrolyzes lactose, cleaving the β-glycosidic bond to release glucose and form a galactosyl-enzyme intermediate.[5] This intermediate can then react with a nucleophilic acceptor. If the acceptor is water, hydrolysis is completed, yielding galactose. However, in the presence of a high concentration of fructose, fructose acts as the acceptor, and the galactosyl moiety is transferred to it, forming this compound.[1][6] This pathway is complex because the galactosyl residue can be transferred to various hydroxyl-group-bearing nucleophiles, leading to a mixture of monosaccharides, this compound, and other transgalactosylated oligosaccharides (TOS).[3]
Caption: β-Galactosidase pathway for this compound synthesis.
Enzyme Sources and Performance
β-Galactosidases are ubiquitous enzymes found in microorganisms, plants, and animals, with their catalytic properties varying significantly depending on the source.[6] For industrial applications, enzymes from microorganisms such as Kluyveromyces lactis, Aspergillus oryzae, and Bacillus circulans are of primary interest due to their high transgalactosylation activity.[7][8][9] The choice of enzyme is critical as it dictates the balance between the desired transgalactosylation reaction and the competing hydrolysis reaction.[9]
Quantitative Data for β-Galactosidase Pathway
The efficiency of this compound synthesis via transgalactosylation is influenced by numerous factors, including enzyme source, enzyme form (free vs. immobilized), substrate concentrations, temperature, and pH. The table below summarizes key performance data from various studies.
| Enzyme Source | Enzyme Form | Key Reaction Conditions | Max. This compound Yield/Concentration | Productivity | Reference |
| Kluyveromyces lactis | Permeabilized cells | 40% (w/v) Lactose, 20% (w/v) Fructose, 60°C, pH 7.0 | ~20 g/L | 6.8 g/L·h | [7] |
| Kluyveromyces lactis | Immobilized on silica | 40% (w/v) Lactose, 20% (w/v) Fructose, 47°C, pH 7.5 | 15.8 g/L | 1.32 mg/U·h | [10][11] |
| Aspergillus oryzae | Immobilized on glyoxyl-agarose | 50% (w/w) Substrates, Fructose/Lactose ratio 8, 50°C, pH 4.5 | 0.54 g/g | Not specified | [3] |
| Aspergillus oryzae | Immobilized | Whey lactose, 20% Fructose | 19.1 g/L (continuous) | Not specified | [12] |
| K. lactis | Commercial | 10% (w/w) Lactose, 30% (w/w) Fructose, 40°C, pH 6.7 | 12.2% (relative to initial lactose) | Not specified | [13] |
Experimental Protocol: this compound Synthesis in a Continuous Stirred Tank Reactor (CSTR)
This protocol is based on the methodology for continuous synthesis using immobilized β-galactosidase from Aspergillus oryzae.[3][4]
-
Enzyme Immobilization: Immobilize β-galactosidase from A. oryzae on monofunctional glyoxyl-agarose supports as described by Guisán (1988). Determine the hydrolytic activity of the resulting biocatalyst.[4]
-
Substrate Preparation: Prepare a concentrated feed solution by dissolving lactose and fructose in 100 mM citrate-phosphate buffer (pH 4.5). For a 50% (w/w) total sugar concentration with a fructose/lactose molar ratio of 8, dissolve the appropriate amounts of each sugar. Heat the buffer to 95°C before dissolving the sugars to ensure sterility and complete dissolution, then cool to the reaction temperature of 50°C.[3][4]
-
Reactor Setup: Use a 2 L jacketed glass reactor with a working volume of 585 mL, equipped with a magnetic stirrer and a heating immersion circulator to maintain the temperature at 50°C. Add the immobilized enzyme biocatalyst to the reactor.[3][4]
-
Continuous Reaction: Continuously feed the substrate solution into the reactor at a controlled flow rate (e.g., 12 mL/min) using a peristaltic pump. Ensure constant stirring to keep the immobilized enzyme suspended and maintain a homogenous mixture.[3]
-
Sampling and Analysis: Collect samples from the reactor outlet at regular intervals (e.g., every hour). Inactivate the enzyme in the samples immediately by heating (e.g., boiling for 5 minutes).[14]
-
Product Quantification: Analyze the composition of the reaction mixture (lactose, fructose, glucose, galactose, this compound, and other oligosaccharides) using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[15]
Caption: General workflow for enzymatic this compound synthesis.
Pathway 2: Isomerization via Cellobiose 2-Epimerase
A more direct and promising route for this compound production is the isomerization of lactose using cellobiose 2-epimerase (CE). This enzyme catalyzes the conversion of the C-2 glucose moiety at the reducing end of lactose into a fructose moiety, directly forming this compound.[16][17] This pathway is advantageous as it does not require an additional fructose substrate and avoids the complex mixture of by-products seen in transgalactosylation, simplifying downstream processing.[18] While CEs can also catalyze the C2-epimerization of lactose to form epilactose, certain CEs, particularly from thermophilic microorganisms, show significant isomerization activity.[16][19]
Caption: Cellobiose 2-Epimerase pathway for this compound synthesis.
Enzyme Sources and Performance
Cellobiose 2-epimerases have been identified in various microorganisms. Thermostable CEs, such as the one from Dictyoglomus thermophilum, are particularly attractive for industrial applications due to their ability to operate at high temperatures, which can increase reaction rates and solubility of lactose.[19][20] Recent studies have focused on discovering novel CEs and improving their catalytic efficiency and thermostability through protein engineering and semi-rational mutagenesis.[17][19][21]
Quantitative Data for Cellobiose 2-Epimerase Pathway
The CE-catalyzed isomerization of lactose can achieve significantly higher product concentrations and conversion rates compared to the transgalactosylation pathway.
| Enzyme Source | Enzyme Form | Key Reaction Conditions | Max. This compound Yield/Concentration | Conversion Rate | Reference |
| Clostridium disporicum | Whole-cell (E. coli) | 2 M Lactose, 60°C, pH 7.5 | 496.3 g/L (1.45 M) | 72.5% | [21] |
| Dictyoglomus thermophilum (A242L mutant) | Whole-cell (E. coli) | 200 g/L Lactose, 80°C, pH 7.0, 4 h | 64.52% yield | Not specified | [19] |
| Caldicellulosiruptor saccharolyticus | Permeabilized cells (E. coli) | 600 g/L Lactose, 80°C, pH 7.5, 2 h | 390.59 g/L | 65.1% | [11] |
Experimental Protocol: this compound Synthesis Using Whole-Cell Biocatalyst
This protocol is a representative method for this compound synthesis using recombinant E. coli cells expressing a cellobiose 2-epimerase, based on methodologies from recent studies.[19][21]
-
Biocatalyst Preparation:
-
Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for the desired cellobiose 2-epimerase (e.g., from Clostridium disporicum).
-
Cultivate the recombinant E. coli in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue cultivation at a lower temperature (e.g., 20°C) for several hours (e.g., 16 h).
-
Harvest the cells by centrifugation, wash with buffer (e.g., 50 mM PIPES, pH 7.0), and use them directly as a whole-cell biocatalyst.[21]
-
-
Reaction Setup:
-
Prepare the reaction mixture in a temperature-controlled vessel. For example, to a final volume of 50 mL, add lactose to a final concentration of 2 M (approx. 684 g/L).[21]
-
Resuspend the prepared whole-cell biocatalyst in the lactose solution.
-
-
Biotransformation:
-
Incubate the reaction mixture at the optimal temperature and pH for the specific enzyme (e.g., 60°C, pH 7.5).[21] Maintain agitation to ensure a uniform suspension.
-
-
Sampling and Analysis:
-
Withdraw aliquots at different time points.
-
Terminate the reaction by boiling the sample for 10 minutes, followed by centrifugation to remove the cell debris.
-
Analyze the supernatant for this compound, lactose, and epilactose content using HPLC equipped with a refractive index (RI) detector and a suitable column (e.g., Shodex VG-50-4E).[17]
-
Comparison of Pathways and Future Perspectives
Both enzymatic pathways offer a safer and more environmentally friendly alternative to chemical synthesis.[1] The β-galactosidase transgalactosylation route is well-established and uses enzymes that are commercially available and have GRAS (Generally Recognized As Safe) status.[8][22] However, its primary drawbacks are the requirement for fructose and the production of a complex mixture of oligosaccharides, which complicates purification and can lower the final this compound yield.[3][11]
The cellobiose 2-epimerase isomerization pathway is a more direct and efficient method, potentially leading to higher yields and simpler downstream processing.[22] The main challenges for this route are the limited commercial availability of the enzyme and the fact that many CEs are produced in non-GRAS organisms, which may require further regulatory approval for food and pharmaceutical applications.[11]
Future research will likely focus on the discovery of novel CEs from GRAS organisms, the improvement of enzyme characteristics (such as thermostability and selectivity for isomerization over epimerization) through protein engineering, and the optimization of reaction conditions in cost-effective reactor systems like enzymatic membrane reactors.[17][19][23] These advancements will be crucial for developing a competitive and sustainable industrial process for high-purity this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic production of this compound and 1-lactulose: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of this compound in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. This compound production by beta-galactosidase in permeabilized cells of Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transgalactosylation and hydrolytic activities of commercial preparations of β-galactosidase for the synthesis of prebiotic carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kiche.or.kr [kiche.or.kr]
- 11. researchgate.net [researchgate.net]
- 12. Batch and continuous synthesis of this compound from whey lactose by immobilized β-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Abstract 237 - Enzymatic synthesis of this compound from lactose and fructose by commercial β_ Galactosidase from Klyveromyces lactis [skoge.folk.ntnu.no]
- 14. pubs.acs.org [pubs.acs.org]
- 15. frontiersin.org [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. WO2012115390A9 - Method for preparing this compound from lactose using cellobiose 2-epimerase or n-acetyl glucosamin 2-epimerase - Google Patents [patents.google.com]
- 19. Improved biosynthesis of this compound by a novel thermostable cellobiose-2-epimerase generated through semi-rational mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Production of this compound from lactose using a novel cellobiose 2-epimerase from Clostridium disporicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. discovery.researcher.life [discovery.researcher.life]
The Core of Prebiotic Action: A Technical Guide to Lactulose Metabolism by Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactulose, a synthetic disaccharide composed of galactose and fructose, is a widely utilized compound in clinical practice for the treatment of constipation and hepatic encephalopathy. Beyond its established therapeutic roles, this compound is a potent prebiotic, selectively stimulating the growth and metabolic activity of beneficial microorganisms within the human gut. This technical guide provides an in-depth exploration of the microbial metabolism of this compound, detailing the key bacterial species involved, the intricate enzymatic and transport pathways, and the spectrum of metabolic end-products that mediate its physiological effects. We present quantitative data from key studies, detailed experimental protocols for investigating this metabolism, and visual diagrams of the core biological processes to serve as a comprehensive resource for researchers in microbiology, gastroenterology, and pharmacology.
Key Bacterial Species in this compound Metabolism
This compound is not hydrolyzed by human intestinal enzymes and thus reaches the colon intact, where it becomes a substrate for saccharolytic bacteria.[1] Metabolism is primarily carried out by species possessing the enzyme β-galactosidase. However, the gut microbial ecosystem's response to this compound is complex, involving both primary degraders and secondary consumers through metabolic cross-feeding.
Primary this compound Fermenters: A broad range of gut bacteria can directly utilize this compound. Key genera include:
-
Bifidobacterium: Widely recognized as the primary beneficiaries of this compound supplementation. Species such as Bifidobacterium longum, B. adolescentis, and B. bifidum are potent this compound metabolizers.[2][3][4]
-
Lactobacillus: Various species, including L. acidophilus and L. casei, effectively ferment this compound.[5][6]
-
Collinsella: Notably, Collinsella aerofaciens has been identified as a significant this compound degrader.[7]
-
Other Genera: Studies have demonstrated this compound utilization by species within Bacteroides, Clostridium, Enterococcus, Faecalibacterium, and Streptococcus.[5] An extensive in vitro screening of 64 intestinal bacterial strains identified significant this compound fermentation by numerous species within these genera.
Metabolic Cross-Feeding and Secondary Consumers: The fermentation of this compound by primary degraders produces metabolites, primarily acetate and lactate, which serve as substrates for other beneficial bacteria. This process of cross-feeding is crucial for the production of butyrate, a key energy source for colonocytes.
-
Faecalibacterium prausnitzii: This prominent butyrate producer cannot directly metabolize many complex carbohydrates but efficiently utilizes acetate produced by bifidobacteria to synthesize butyrate.[8]
-
Anaerostipes and Anaerobutyricum species: These bacteria are also key players in converting lactate and acetate into butyrate.[9]
-
Lactococcus lactis: This species cannot degrade this compound itself, but its growth is significantly boosted in the presence of this compound-degrading bacteria like B. adolescentis or C. aerofaciens, demonstrating indirect benefits through inter-species facilitation.[7]
Quantitative Data on this compound Fermentation
The efficiency of this compound degradation and the profile of resulting metabolites can vary significantly depending on the composition of the individual's gut microbiota and the specific bacterial species involved.
Table 1: this compound Degradation by Human Fecal Microbiota
| Donor Group | Mean this compound Degradation (%) (after 6h incubation) | Standard Deviation (%) |
| Healthy Adults (n=6) | 41.5 | 12.5 |
| Data sourced from an ex vivo anaerobic incubation study with fresh fecal samples.[7][10] |
Table 2: this compound Utilization by Pure Strains of Gut Bacteria
| Bacterial Species | Percentage Utilization of this compound | Gas Production |
| High Utilizers (>50%) | ||
| Clostridium perfringens | 64.3 | + |
| Bifidobacterium bifidum | 55.0 | - |
| Lactobacillus acidophilus | 52.1 | - |
| Moderate Utilizers (20-50%) | ||
| Bacteroides fragilis | 33.6 | + |
| Bifidobacterium adolescentis | 32.0 | - |
| Clostridium difficile | 25.5 | + |
| Lactobacillus casei | 22.4 | - |
| Low Utilizers (5-20%) | ||
| Bacteroides vulgatus | 19.0 | + |
| Streptococcus faecalis | 7.0 | - |
| Escherichia coli | 5.5 | + |
| Non-Utilizers (<5%) | ||
| Eubacterium aerofaciens | 1.8 | - |
| Methanobrevibacter smithii | 0.0 | - |
| Adapted from a comprehensive in vitro study culturing 64 intestinal strains in this compound-containing media.[5] |
Table 3: Cumulative Metabolite Production from this compound in an In Vitro Colon Model (TIM-2)
| Daily this compound Dose | Total SCFA (mmol) | Total BCFA (mmol) | Total Lactate (mmol) |
| Control (0 g) | 332 ± 34 | 8.4 ± 4.2 | 5.8 ± 2.2 |
| 2 g | 451 ± 3 | 4.6 ± 2.2 | 3.8 ± 1.9 |
| 3 g | 399 ± 21 | 2.8 ± 0.8 | 17.9 ± 10.0 |
| 4 g | 427 ± 76 | 2.3 ± 0.7 | 60.7 ± 36.2 |
| 5 g | 471 ± 12 | 1.5 ± 0.2 | 55.7 ± 31.0 |
| Data represent mean cumulative production ± SD over a 120-hour test period in the TIM-2 model inoculated with human fecal microbiota.[11] BCFA = Branched-Chain Fatty Acids. |
Molecular Mechanisms and Metabolic Pathways
The metabolism of this compound involves sophisticated transport systems, specific enzymes, and well-defined fermentation pathways that vary between bacterial genera.
Uptake and Hydrolysis
The initial steps of this compound metabolism are its transport into the bacterial cell and subsequent cleavage into its constituent monosaccharides, galactose and fructose.
-
Transport in Bifidobacterium : Bifidobacterium species, such as B. longum, employ a high-affinity ATP-binding cassette (ABC) transporter system for this compound uptake. A key component of this system is a solute-binding protein (SBP), termed LT-SBP, which is primarily involved in capturing this compound for transport into the cell. The abundance of genes encoding these LT-SBP orthologues in an individual's gut microbiota may determine their "responder" status to this compound supplementation.[4][12]
-
Hydrolysis : Once inside the cell, this compound is hydrolyzed by the enzyme β-galactosidase . This enzyme cleaves the β-1,4-glycosidic bond linking galactose and fructose.[1]
Fermentation of Monosaccharides in Bifidobacterium
Bifidobacterium species metabolize hexoses through a unique pathway known as the "bifid shunt" or fructose-6-phosphate phosphoketolase pathway. This pathway is a hallmark of the genus and results in a high theoretical yield of acetate.
-
Galactose Metabolism: Galactose enters the bifid shunt after being converted to glucose-6-phosphate via the Leloir pathway.
-
Fructose Metabolism: Fructose is phosphorylated to fructose-6-phosphate and directly enters the shunt.
-
The Bifid Shunt: In this key pathway, fructose-6-phosphate is cleaved by the enzyme fructose-6-phosphate phosphoketolase into erythrose-4-phosphate and acetyl-phosphate. Further enzymatic steps convert these intermediates into pyruvate and more acetyl-phosphate.
-
End Products: Acetyl-phosphate is primarily converted to acetate , generating ATP. Pyruvate is converted to lactate . The typical molar ratio of acetate to lactate produced from glucose fermentation is 3:2.[13][14]
Cross-Feeding and Butyrate Synthesis
Butyrate is a critical SCFA for colonic health, serving as the primary fuel for epithelial cells and possessing anti-inflammatory properties. While primary this compound fermenters like bifidobacteria do not produce butyrate, their metabolic byproducts are essential substrates for butyrogenic bacteria.
-
Acetate and Lactate Utilization: Butyrate-producing bacteria, such as Faecalibacterium prausnitzii and Anaerostipes caccae, take up acetate and lactate from the colonic lumen.
-
Butyryl-CoA Pathway: These bacteria utilize the acetyl-CoA pathway, where two molecules of acetyl-CoA (derived from acetate or the conversion of lactate to pyruvate and then to acetyl-CoA) are condensed to form butyryl-CoA.
-
Final Step: Butyryl-CoA is then converted to butyrate via the enzyme butyryl-CoA:acetate CoA-transferase, a step that consumes acetate.[8][9][15]
Experimental Protocols for Studying this compound Metabolism
Investigating the complex interactions between this compound and the gut microbiota requires specialized methodologies. This section outlines the core principles of several key experimental approaches.
In Vitro Dynamic Gut Model (TIM-2)
The TNO Intestinal Model-2 (TIM-2) is a sophisticated, computer-controlled system that simulates the conditions of the human proximal colon. It is an invaluable tool for studying the dose-dependent effects of substrates like this compound on microbial composition and metabolic output in a controlled environment.[16][17][18]
Protocol Outline:
-
Inoculation: The system is inoculated with a standardized, pooled human fecal slurry to ensure a complex and representative starting microbiota.
-
Adaptation Period (16h): The microbiota is allowed to stabilize and adapt to the in vitro environment while being fed a standard ileal efflux medium (SIEM).
-
Starvation Period (2-4h): Feeding is paused to allow for the fermentation of residual carbohydrates.
-
Treatment Period (e.g., 72-120h): The standard medium is replaced with a test medium containing the desired concentration of this compound.
-
Parameter Control: Throughout the experiment, key physiological parameters are maintained:
-
Temperature: 37°C
-
pH: Controlled at ~5.8 (typical for the proximal colon) via the automated addition of NaOH.
-
Anaerobiosis: A strict anaerobic environment is maintained by a constant flush of N₂ gas.
-
-
Metabolite Removal: A dialysis system with a semipermeable membrane continuously removes fermentation products (e.g., SCFAs), simulating absorption in the colon and preventing product inhibition.
-
Sampling: Luminal contents (for microbiota analysis) and dialysate (for metabolite analysis) are collected at regular intervals (e.g., every 24 hours).
Activity-Based Cell Sorting Techniques
To identify precisely which bacteria are actively metabolizing this compound within a complex community, activity-based cell sorting methods are employed. These techniques link physiological function (activity) to identity (sequence).
RACS uses Raman microspectroscopy to identify and isolate cells that have incorporated a stable isotope probe, indicating metabolic activity.[19][20][21]
Protocol Outline:
-
Stable Isotope Probing (SIP): A fecal slurry is incubated anaerobically with this compound in a medium containing a stable isotope, typically heavy water (D₂O).
-
Metabolic Incorporation: Metabolically active bacteria that are growing and synthesizing new cellular components will incorporate deuterium (D) from the D₂O into their biomass (e.g., into C-D bonds in proteins and lipids).
-
Raman Microspectroscopy: The sample is loaded into a microfluidic device. Individual cells are passed through a laser beam. The Raman spectrum of each cell is measured.
-
Identification: Deuterated (active) cells are identified by a characteristic peak in the "silent region" of the Raman spectrum (2,040–2,300 cm⁻¹) corresponding to the C-D bond vibration.
-
Sorting: When a deuterated cell is detected, optical tweezers are activated to physically move the target cell into a separate collection channel.
-
Downstream Analysis: The sorted, live cells can be cultivated for further physiological characterization or subjected to genomic analysis (e.g., 16S rRNA gene sequencing or single-cell genomics) to determine their identity.
BONCAT identifies translationally active cells (i.e., those actively synthesizing proteins) by incorporating a modified amino acid, which is then fluorescently tagged for sorting.[22][23]
Protocol Outline:
-
Incubation with Analog: A fecal slurry is incubated with this compound and a non-canonical amino acid analog, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG), which contains a bioorthogonal functional group (an azide or alkyne).
-
Protein Synthesis Incorporation: Translationally active bacteria incorporate the analog into newly synthesized proteins in place of methionine.
-
Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to allow entry of the fluorescent probe.
-
Click Chemistry Reaction: A fluorescent probe containing the complementary bioorthogonal group (e.g., an alkyne-bearing fluorophore for an azide-containing analog) is added. A copper-catalyzed "click" reaction covalently links the fluorophore to the incorporated analog.
-
Fluorescence-Activated Cell Sorting (FACS): The cell suspension is run through a flow cytometer. Cells are passed single-file through a laser, and the fluorescence of each cell is measured.
-
Sorting and Analysis: Cells exhibiting fluorescence above a certain threshold (BONCAT-positive) are electrostatically deflected and collected. The sorted population, representing the translationally active community, can then be identified via 16S rRNA gene sequencing.
Conclusion
The metabolism of this compound by the gut microbiota is a multi-step, multi-species process that underscores the intricate metabolic interplay within the colonic ecosystem. The primary fermentation by Bifidobacterium, Lactobacillus, and other saccharolytic species initiates a cascade of events, leading to the production of beneficial SCFAs, including butyrate, through cross-feeding interactions. Understanding the specific bacterial players, their metabolic pathways, and the quantitative outcomes of this fermentation is critical for optimizing the use of this compound as a prebiotic and for developing novel microbiota-targeted therapeutic strategies. The advanced experimental methodologies outlined in this guide provide the necessary tools for researchers and drug development professionals to further unravel the complexities of this compound metabolism and harness its potential for improving human health.
References
- 1. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifidobacteria metabolize this compound to optimize gut metabolites and prevent systemic infection in liver disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Bifidobacterium response to this compound ingestion in the gut relies on a solute-binding protein-dependent ABC transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on biotransformation of isoflavone glycosides to aglycones in soymilk by lactobacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound selectively stimulates members of the gut microbiota, as determined by multi-modal activity-based sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lactate- and acetate-based cross-feeding interactions between selected strains of lactobacilli, bifidobacteria and colon bacteria in the presence of inulin-type fructans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dose-Dependent Prebiotic Effect of this compound in a Computer-Controlled In Vitro Model of the Human Large Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Fermentation of Glucose, Lactose, Galactose, Mannitol, and Xylose by Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two Routes of Metabolic Cross-Feeding between Bifidobacterium adolescentis and Butyrate-Producing Anaerobes from the Human Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The TNO In Vitro Model of the Colon (TIM-2) - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. What is the TIM-2 system? An in-vitro model of the colon - Solabia Nutrition [solabianutrition.com]
- 19. stockerlab.ethz.ch [stockerlab.ethz.ch]
- 20. researchgate.net [researchgate.net]
- 21. Raman-activated sorting of antibiotic-resistant bacteria in human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Translational activity is uncoupled from nucleic acid content in bacterial cells of the human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. BONCAT-FACS-Seq reveals the active fraction of a biocrust community undergoing a wet-up event - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Therapeutic Disaccharide: An In-depth Technical History of Lactulose's Discovery and Medical Integration
A comprehensive guide for researchers, scientists, and drug development professionals on the origins and evolution of lactulose as a key therapeutic agent.
This technical guide delves into the scientific journey of this compound, from its initial chemical synthesis to its establishment as a cornerstone therapy for constipation and hepatic encephalopathy. We will explore the pivotal experiments, quantitative outcomes, and the elucidation of its mechanisms of action that have solidified its place in modern medicine.
The Dawn of this compound: From Chemical Curiosity to a "Bifidus Factor"
This compound (4-O-β-D-galactopyranosyl-D-fructose) was first synthesized in 1930 by Montgomery and Hudson.[1] Initially, it was a chemical curiosity, a disaccharide formed from the isomerization of lactose. For over two decades, its biological significance remained largely unexplored.
The first hint of its therapeutic potential emerged in the mid-20th century with the growing interest in gut microbiology. In 1957, the Austrian pediatrician Ferdinand Petuely conducted a landmark study that would redefine this compound's role.[1] He investigated the differences in the intestinal flora of breastfed and formula-fed infants, noting the predominance of Bifidobacterium in breastfed infants, which was believed to be beneficial.
Petuely's Infant Formula Experiments: The Discovery of a Prebiotic
Petuely's pioneering work involved the supplementation of infant formula with this compound. His research laid the foundation for the concept of prebiotics.
-
Objective: To determine if the addition of this compound to infant formula could replicate the "bifidus-positive" gut microbiota observed in breastfed infants.
-
Subjects: Over 300 formula-fed infants.[1]
-
Methodology:
-
A standard cow's milk-based infant formula was prepared.
-
This compound was added to the experimental formula at a concentration of 1.2 grams per 70 kcal.[1]
-
Infants were divided into a control group (standard formula) and an experimental group (this compound-supplemented formula).
-
Fecal samples were collected from both groups of infants.
-
Bacteriological analysis of the fecal samples was performed to identify and quantify the predominant bacterial genera. While the precise bacteriological techniques of the 1950s were rudimentary by modern standards, they likely involved selective culture media to differentiate and estimate the populations of key bacteria such as Bifidobacterium (then often referred to as Lactobacillus bifidus) and coliforms.
-
-
Key Findings: The infants receiving the this compound-supplemented formula exhibited a gut microbiota dominated by Bifidobacterium, closely resembling that of breastfed infants.[1] This led Petuely to coin the term "bifidus factor" to describe this compound's effect.
This compound as a Therapeutic Agent: The Treatment of Constipation
Following the discovery of its prebiotic properties, the logical next step was to investigate this compound's potential as a laxative. In 1959, Mayerhofer and Petuely published the first report on the use of this compound for the regulation of bowel movements in adults.
Early Clinical Trials in Constipation
The initial studies focused on the osmotic effects of this compound and its ability to soften stools and increase the frequency of bowel movements.
-
Objective: To assess the efficacy and safety of this compound in the treatment of chronic constipation.
-
Subjects: Adult patients with a clinical diagnosis of chronic constipation.
-
Methodology:
-
Study Design: Early trials were often open-label or single-blinded. Later studies, such as the one by Wesselius-de Casparis et al. in 1968, employed a more rigorous double-blind, placebo-controlled design.
-
Intervention: Patients received daily doses of this compound syrup, typically ranging from 15 to 60 mL.
-
Control: In controlled studies, a placebo syrup (e.g., glucose or sorbitol) was used.
-
Data Collection: Patients or nursing staff maintained diaries to record the frequency and consistency of bowel movements. Stool weight and water content were also measured in some studies.
-
Clinical Assessment: Physicians evaluated symptoms such as straining, abdominal discomfort, and the need for enemas.
-
Quantitative Outcomes from Early Constipation Trials
The following table summarizes key quantitative data from early and subsequent clinical trials on the use of this compound for constipation.
| Study/Parameter | This compound Group | Control/Placebo Group | p-value | Reference |
| Wesselius-de Casparis et al. (1968) | ||||
| Mean number of bowel movements per day | Increased Significantly | No significant increase | < 0.02 | [2] |
| Percentage of days with at least one bowel movement | Significantly Higher | Lower | < 0.05 | [2] |
| Fecal impactions | 6 | 66 | < 0.015 | [2] |
| Bass et al. (1981) | ||||
| Stool frequency (movements/week) - Baseline | 1.6 | 1.4 | - | [3] |
| Stool frequency (movements/week) - Week 1 | 4.5 | 2.8 | - | [3] |
A Paradigm Shift: this compound in the Management of Hepatic Encephalopathy
The most significant and unexpected application of this compound came in 1966, when the Swiss physician Johannes Bircher and his colleagues reported its successful use in the treatment of hepatic encephalopathy (HE).[4] HE is a neuropsychiatric syndrome caused by severe liver dysfunction, leading to the accumulation of toxins, most notably ammonia, in the bloodstream.
The First Clinical Application in Hepatic Encephalopathy
Bircher's initial study was a case series, but it laid the groundwork for a new therapeutic strategy for this debilitating condition.
-
Objective: To evaluate the effect of this compound on the clinical and biochemical parameters of patients with chronic portal-systemic encephalopathy.
-
Subjects: Patients with diagnosed liver cirrhosis and recurrent episodes of HE.
-
Methodology:
-
Patients were hospitalized and their clinical status, including mental state and the presence of asterixis ("flapping tremor"), was closely monitored.
-
This compound was administered orally in daily doses sufficient to induce 2-3 soft stools per day.
-
Blood ammonia levels were measured before and during this compound treatment.
-
Electroencephalograms (EEGs) were performed to assess changes in brain wave activity, a common indicator of HE severity.
-
Stool pH was measured to determine the effect of this compound on the colonic environment.
-
-
Key Findings: this compound administration led to a marked improvement in the patients' mental status, a reduction in asterixis, and a decrease in blood ammonia levels. The stool pH also became more acidic.
Elucidating the Mechanism of Action in Hepatic Encephalopathy
Subsequent studies by Elkington et al. (1969) and Simmons et al. (1970) in the form of controlled clinical trials further solidified the efficacy of this compound in HE and helped to unravel its complex mechanism of action.[2][5]
Quantitative Outcomes from Early Hepatic Encephalopathy Trials
The following table summarizes key quantitative data from early clinical trials on the use of this compound for hepatic encephalopathy.
| Study/Parameter | This compound Group | Control/Placebo Group | Key Finding | Reference |
| Controlled Studies (General Finding) | ||||
| Blood Ammonia Level Reduction | 25% to 50% | - | Significant reduction from baseline | [6] |
| Elkington et al. (1969) | ||||
| Arterial Ammonia Levels | Lowered | Higher | This compound was effective in reducing ammonia | [7] |
| Stool pH | Lowered | Higher | This compound acidified the colon | [7] |
| Conn et al. (Comparative Trial) | ||||
| Mean Stool pH | 5.5 | 6.1 (Neomycin-Sorbitol) | This compound significantly lowered stool pH | [8] |
| Efficacy in Improving HE | 90% | 83% (Neomycin-Sorbitol) | Both treatments were effective | [8] |
Mechanisms of Action: A Multi-pronged Approach
The therapeutic effects of this compound in both constipation and hepatic encephalopathy stem from its unique property of being indigestible by human intestinal enzymes, allowing it to reach the colon intact. There, it is metabolized by the gut microbiota, leading to a cascade of beneficial effects.
Signaling Pathways and Physiological Effects
The following diagrams illustrate the key mechanisms of action of this compound.
Caption: Overview of this compound's Mechanism of Action.
Caption: this compound's Mechanism in Hepatic Encephalopathy.
Caption: this compound's Mechanism in Treating Constipation.
Conclusion: An Enduring Legacy in Gastroenterology and Hepatology
From its humble beginnings as a synthetic disaccharide, this compound has carved out an indispensable role in the management of two disparate yet common clinical conditions. The pioneering work of Petuely, Bircher, and other early researchers transformed this simple sugar into a powerful therapeutic tool. Its multifaceted mechanism of action, centered on its interaction with the gut microbiota, continues to be an area of active research, with potential new applications on the horizon. This in-depth historical and technical overview provides a foundation for understanding the evolution of this compound and its enduring importance in the pharmaceutical landscape.
References
- 1. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of chronic portal-systemic encephalopathy. A double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of chronic portal-systemic encephalopathy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A controlled clinical trial of this compound in hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound in cirrhosis: Current understanding of efficacy, mechanism, and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of this compound and neomycin in the treatment of chronic portal-systemic encephalopathy. A double blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Lactulose as a Prebiotic Bifidogenic Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactulose, a synthetic disaccharide, is a well-established prebiotic known for its selective stimulation of beneficial gut bacteria, particularly Bifidobacterium species. This technical guide provides an in-depth analysis of this compound as a bifidogenic factor, detailing its mechanism of action, metabolic fate, and impact on the gut microbiome and host health. This document summarizes quantitative data from key clinical and in vitro studies, outlines detailed experimental protocols for assessing prebiotic effects, and presents visual representations of the core signaling pathways and experimental workflows involved in this compound research.
Introduction
This compound (4-O-β-D-galactopyranosyl-D-fructose) is a non-digestible oligosaccharide that resists hydrolysis by human intestinal enzymes, allowing it to reach the colon intact.[1] In the colon, it is selectively fermented by saccharolytic bacteria, leading to a significant shift in the composition and activity of the gut microbiota.[1][2] This selective fermentation, primarily by Bifidobacterium and Lactobacillus species, underpins its classification as a prebiotic.[3][4] The term "bifidogenic factor" was coined to describe substances like this compound that promote the growth of bifidobacteria.[3] The fermentation of this compound results in the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which exert a range of beneficial effects on the host.[3][5] This guide will explore the scientific evidence supporting the role of this compound as a potent bifidogenic prebiotic.
Mechanism of Action and Metabolism
This compound exerts its prebiotic and bifidogenic effects through a multi-faceted mechanism:
-
Selective Fermentation: Bifidobacterium species possess the necessary enzymatic machinery, including β-galactosidase, to hydrolyze the β-1,4-glycosidic bond in this compound, releasing galactose and fructose for fermentation.[6] This provides a competitive advantage to these bacteria in the presence of this compound.
-
Production of Short-Chain Fatty Acids (SCFAs): The primary end-products of this compound fermentation by bifidobacteria are acetate and lactate.[2][7] Other bacteria can further metabolize these products, leading to the formation of propionate and butyrate.[7]
-
Lowering of Colonic pH: The accumulation of SCFAs and lactate lowers the pH of the colonic environment.[3][8] This acidic milieu inhibits the growth of pH-sensitive pathogenic and putrefactive bacteria, such as certain species of Clostridium and Enterobacteriaceae.[3][8]
-
Osmotic Effect: Unfermented this compound and the generated SCFAs increase the osmotic pressure in the colonic lumen, leading to an influx of water and a laxative effect at higher doses.[9]
dot
Quantitative Data on Bifidogenic Effects of this compound
Numerous studies have quantified the bifidogenic effects of this compound. The following tables summarize key findings from both in vivo (human clinical trials) and in vitro studies.
Table 1: In Vivo Studies on the Effect of this compound on Fecal Bifidobacterium Counts
| Study Reference | This compound Dose | Duration | Study Population | Baseline Bifidobacterium Count (log CFU/g feces) | Post-intervention Bifidobacterium Count (log CFU/g feces) | Fold Change/Increase |
| Bouhnik et al. (2004)[10][11] | 10 g/day | 6 weeks | 16 healthy volunteers | 8.25 ± 0.53 | 9.54 ± 0.28 | ~19.5-fold increase |
| Terada et al. (1992)[3] | 3 g/day | 2 weeks | 8 healthy volunteers | 9.7 ± 0.1 | 10.4 ± 0.1 | ~5-fold increase |
| Hara et al. (1997)[3][4] | 4 g/day | 2 weeks | 69 healthy volunteers | 22.4% of total bacteria | 50.5% of total bacteria | 2.25-fold increase in proportion |
| Ballongue et al. (1997)[3] | 10 g/day | 4 weeks | 20 healthy volunteers | 8.8 ± 0.5 | 9.3 ± 0.3 | ~3.2-fold increase |
| Oku et al. (2018)[3] | 1 g/day | 2 weeks | Healthy Japanese adults | 9.93 ± 0.57 | 10.10 ± 0.40 | ~1.5-fold increase |
| Oku et al. (2018)[3] | 2 g/day | 2 weeks | Healthy Japanese adults | 9.95 ± 0.63 | 10.23 ± 0.53 | ~1.9-fold increase |
| Oku et al. (2018)[3] | 3 g/day | 2 weeks | Healthy Japanese adults | 10.09 ± 0.51 | 10.38 ± 0.28 | ~2-fold increase |
| Sawada et al. (2021)[12] | 2 g/day | 2 weeks | 60 healthy Japanese women | - | Significant increase in B. adolescentis, B. catenulatum, and B. longum groups | - |
| Ito et al. (2022)[13] | 4 g/day | 2 weeks | Healthy Japanese adults | 10.27 ± 0.10 | 10.59 ± 0.10 | ~2.1-fold increase |
Table 2: In Vitro Studies on the Effect of this compound on SCFA Production
| Study Reference | This compound Concentration/Dose | Fermentation System | Acetate Production (mmol) | Propionate Production (mmol) | Butyrate Production (mmol) | Total SCFA Production (mmol) |
| Bothe et al. (2017)[7] | 2 g/day | TIM-2 model | Increased | - | - | Increased |
| Bothe et al. (2017)[7] | 3 g/day | TIM-2 model | Increased | - | Increased | Increased |
| Bothe et al. (2017)[7] | 4 g/day | TIM-2 model | Increased | - | Increased | Increased |
| Bothe et al. (2017)[7] | 5 g/day | TIM-2 model | Markedly Increased | - | Increased | Markedly Increased |
| Mortensen et al. (1988)[14] | - | In vitro fecal incubation | Increased | - | - | - |
| Bothe et al. (2020)[15] | 10 g (equivalent) | TIM-2 model | - | - | - | 560 ± 20 |
| Terada et al. (1993)[16] | 2.5-10 mg/mL | In vitro fecal cultures | - | - | - | Dose-dependent increase |
Signaling Pathways Modulated by this compound-Derived Metabolites
The SCFAs produced from this compound fermentation act as signaling molecules that influence various physiological processes in the host, particularly in intestinal epithelial cells.
dot
-
G-Protein Coupled Receptors (GPCRs): Acetate, propionate, and butyrate are ligands for GPCRs, primarily GPR43 (also known as FFAR2) and GPR41 (FFAR3), expressed on the surface of intestinal epithelial and immune cells.[17][18][19] Activation of these receptors can modulate inflammatory responses, often leading to a decrease in the production of pro-inflammatory cytokines through inhibition of the NF-κB pathway.[18][20]
-
Histone Deacetylase (HDAC) Inhibition: Butyrate, and to a lesser extent propionate, can enter intestinal epithelial cells and inhibit the activity of histone deacetylases.[20][21] This leads to hyperacetylation of histones, altering gene expression. This mechanism is linked to the upregulation of genes involved in cell cycle arrest, apoptosis of cancerous cells, and the expression of tight junction proteins, thereby enhancing intestinal barrier function.[21]
-
Enhanced Intestinal Barrier Function: this compound-derived butyrate has been shown to enhance the intestinal barrier by increasing the expression of tight junction proteins like claudin-1. It also stimulates the production of mucin (MUC2) by goblet cells, which forms a protective mucus layer.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the prebiotic and bifidogenic potential of this compound.
dot
In Vitro Fermentation of this compound Using Fecal Microbiota
This protocol simulates the fermentation of this compound in the human colon.
Materials:
-
Fresh human fecal samples from healthy donors (screened for antibiotic use).
-
Anaerobic chamber.
-
Basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine).
-
This compound solution (sterile).
-
Sterile, anaerobic culture tubes or a multi-well plate.
-
Phosphate-buffered saline (PBS), anaerobic.
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh fecal samples in anaerobic PBS to create a 10-20% (w/v) fecal slurry.
-
Inoculation: Add the fecal slurry to the basal medium in culture tubes or wells to a final concentration of 1-5% (v/v).
-
Substrate Addition: Add the sterile this compound solution to the desired final concentration (e.g., 1-2% w/v). Include a control with no added carbohydrate.
-
Incubation: Incubate the cultures anaerobically at 37°C for 24-48 hours.
-
Sampling: At various time points (e.g., 0, 12, 24, 48 hours), collect aliquots for pH measurement, bacterial DNA extraction, and SCFA analysis.
Quantification of Bifidobacterium in Fecal Samples by qPCR
This method allows for the specific and sensitive quantification of Bifidobacterium species.
Materials:
-
Fecal samples (from in vivo studies or in vitro fermentations).
-
DNA extraction kit suitable for fecal samples (e.g., QIAamp DNA Stool Mini Kit).
-
qPCR instrument.
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer).
-
Genus-specific primers and probe for Bifidobacterium (targeting the 16S rRNA gene or other specific genes like groEL).
-
Standard DNA from a known concentration of Bifidobacterium cells for generating a standard curve.
Procedure:
-
DNA Extraction: Extract total bacterial DNA from fecal samples according to the manufacturer's protocol of the chosen DNA extraction kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, forward and reverse primers, probe, and template DNA.
-
Standard Curve: Prepare a serial dilution of the standard Bifidobacterium DNA to generate a standard curve for absolute quantification.
-
qPCR Amplification: Run the qPCR reaction using an appropriate thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for the samples and standards. Use the standard curve to calculate the number of Bifidobacterium gene copies in each sample, which can then be converted to cell numbers per gram of feces.
Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)
This protocol is used to quantify the major SCFAs produced during fermentation.
Materials:
-
Supernatants from fecal fermentation cultures or aqueous extracts from fecal samples.
-
Internal standard (e.g., 2-ethylbutyric acid).
-
Acidifying agent (e.g., hydrochloric acid or metaphosphoric acid).
-
Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether).
-
Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., FFAP).
-
SCFA standards (acetate, propionate, butyrate, etc.).
Procedure:
-
Sample Preparation: Acidify the sample supernatant to protonate the SCFAs. Add the internal standard.
-
Extraction: Perform a liquid-liquid extraction of the SCFAs into the organic solvent.
-
Injection: Inject the organic phase containing the extracted SCFAs into the GC.
-
Chromatographic Separation: The SCFAs are separated on the GC column based on their volatility and interaction with the stationary phase.
-
Detection and Quantification: The FID detects the eluted SCFAs. The peak areas of the SCFAs are compared to the peak area of the internal standard and a standard curve generated from known concentrations of SCFA standards to quantify the concentration of each SCFA in the sample.
Conclusion
This compound stands as a well-characterized prebiotic with a potent bifidogenic effect. Its selective fermentation by Bifidobacterium species leads to a cascade of beneficial events within the colon, including the production of SCFAs, a reduction in luminal pH, and the inhibition of pathogenic bacteria. The quantitative data from numerous studies consistently demonstrate the ability of this compound, even at low doses, to significantly increase the population of beneficial bifidobacteria. The resulting metabolites, particularly butyrate, play a crucial role in maintaining gut homeostasis through the modulation of key signaling pathways that enhance intestinal barrier function and exert anti-inflammatory effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other prebiotics, facilitating further research and development in the field of functional foods and therapeutics targeting the gut microbiome.
References
- 1. doaj.org [doaj.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dose-Dependent Prebiotic Effect of this compound in a Computer-Controlled In Vitro Model of the Human Large Intestine [mdpi.com]
- 8. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ingestion increases faecal bifidobacterial counts: a randomised double-blind study in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound ingestion causes an increase in the abundance of gut-resident bifidobacteria in Japanese women: a randomised, double-blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchopenworld.com [researchopenworld.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Understanding G Protein-Coupled Receptors (GPCRs) in Gut Microbiome Interactions - Microvioma [microvioma.com]
- 18. Frontiers | Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Note: HPLC-Based Quantification of Urinary Lactulose for Intestinal Permeability Assessment
Introduction
The quantification of lactulose in urine is a key component of the dual sugar absorption test used to assess intestinal permeability. This non-invasive test involves the oral administration of this compound and a monosaccharide, typically mannitol. Since this compound is not metabolized and only minimally absorbed by the healthy intestine, its presence in urine can indicate increased intestinal permeability, often associated with various gastrointestinal disorders. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the accurate and sensitive measurement of urinary this compound. This document provides detailed protocols for three common HPLC methods for this compound quantification in urine: HPLC with Refractive Index Detection (RID), HPLC with Evaporative Light Scattering Detection (ELSD), and HPLC with Tandem Mass Spectrometry (MS/MS).
Quantitative Method Parameters
The following table summarizes the key quantitative parameters of the different HPLC methods for this compound quantification in urine.
| Parameter | HPLC-RID Method[1][2][3] | HPLC-ELSD Method[4][5] | HPLC-MS/MS Method[6][7][8] |
| Linearity Range | 5 - 1000 µg/mL[2] | Not explicitly stated, but method is described as sensitive[4][5] | 50 - 2000 ng/mL[6] |
| Limit of Detection (LOD) | 4 µg/mL in standard solutions, 15 µg/mL in spiked urine[1][3] | 0.82 mg/L (0.82 µg/mL)[4] | 15.94 ng/mL[7] |
| Limit of Quantification (LOQ) | 15 mg/L[9] | Not explicitly stated | 2.5 µg/mL[8] |
| Intra-assay Precision (%CV) | 2.0 - 5.1%[1][3] | 1.6 - 2.3%[4] | 0.32 - 1.08%[7] |
| Inter-assay Precision (%CV) | 2.0 - 5.1%[1][3] | 2.1 - 4.1%[4] | 0.75 - 1.2%[7] |
| Recovery | 93.1 - 97.1%[2] | 97 - 101%[4] | 95.06 - 99.92%[7] |
Experimental Protocols
Protocol 1: HPLC with Refractive Index Detection (HPLC-RID)
This method is a simple and robust approach suitable for routine clinical analysis.[1][3]
1. Sample Preparation
-
Collect urine samples over a specified period (e.g., 6 hours) after oral administration of a this compound solution.[1][3]
-
Add a preservative such as chlorhexidine to the collection vessel to prevent bacterial growth.[10]
-
Measure the total volume of urine and store aliquots at -20°C or lower until analysis.[6][10]
-
Prior to analysis, thaw the urine samples and centrifuge to remove any particulate matter.
-
No laborious sample derivatization is required for this method.[1][3]
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a refractive index detector.[1][2][3]
-
Injection Volume: 50 µL.[10]
-
Run Time: Approximately 12-25 minutes.[1]
3. Calibration
-
Prepare a series of standard solutions of this compound in deionized water.
-
To account for matrix effects, it is recommended to prepare a calibration curve by spiking blank urine with known concentrations of this compound standards.[1][3]
4. Data Analysis
-
Identify and quantify the this compound peak based on its retention time, which is approximately 5.7-5.9 minutes under these conditions.[1][3]
-
Calculate the concentration of this compound in the urine samples by comparing the peak area with the calibration curve.
Protocol 2: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
This method offers higher sensitivity compared to RID and is suitable for detecting low concentrations of this compound.[4][5]
1. Sample Preparation
-
Collect and store urine samples as described in Protocol 1.
-
Purify the samples using solid-phase extraction (SPE) with a C18 cartridge.[4][5]
-
Further clean up the sample by adding an anion-exchange resin.[4][5]
2. Chromatographic Conditions
3. Calibration and Data Analysis
-
Prepare calibration standards and analyze data as described in Protocol 1, using the ELSD response for quantification.
Protocol 3: HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)
This is a highly sensitive and specific method, ideal for research applications and the accurate quantification of very low levels of this compound.[6][7]
1. Sample Preparation
-
Collect and store urine samples as described in Protocol 1.
-
Purify the samples using dispersive solid-phase extraction (d-SPE) with a suitable resin (e.g., Amberlite MB150).[7]
-
Use an internal standard, such as raffinose, for accurate quantification.[6][7]
2. Chromatographic Conditions
-
HPLC System: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a ZIC-HILIC column, is recommended for the separation of polar compounds like sugars.[6][7]
-
Mobile Phase: A mixture of acetonitrile (ACN) and an aqueous buffer (e.g., ammonium acetate in water).[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Run Time: Approximately 10 minutes.[7]
3. Mass Spectrometry Conditions
-
Optimize the mass spectrometer parameters for the detection of this compound and the internal standard. This typically involves selecting appropriate precursor and product ions for selected reaction monitoring (SRM).
4. Calibration and Data Analysis
-
Prepare calibration standards and analyze data using the peak area ratios of this compound to the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in urine using HPLC.
Caption: General workflow for urinary this compound quantification by HPLC.
Sample Preparation Logic
This diagram shows the logical steps involved in preparing a urine sample for HPLC analysis.
Caption: Logical flow for urine sample preparation for HPLC analysis.
References
- 1. A Simple, Robust, and Convenient HPLC Assay for Urinary this compound and Mannitol in the Dual Sugar Absorption Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on intestinal permeability of cirrhotic patients by analysis this compound and mannitol in urine with HPLC/RID/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple, Robust, and Convenient HPLC Assay for Urinary this compound and Mannitol in the Dual Sugar Absorption Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous HPLC determination with light-scattering detection of this compound and mannitol in studies of intestinal permeability in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Validation of UPLC-MS/MS Method for Determination of Urinary this compound/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Robust LC-MS/MS Method for the Quantification of Lactulose and Mannitol in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lactulose and mannitol in human plasma. The dual sugar absorption test, measuring the ratio of this compound to mannitol (L/M), is a critical tool for assessing intestinal permeability and the integrity of the intestinal barrier.[1][2][3] This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay. The method is suitable for clinical research and drug development studies where assessment of intestinal permeability is required.
Introduction
The intestinal epithelium serves as a selective barrier, allowing the absorption of nutrients while preventing the passage of harmful substances.[2] Increased intestinal permeability, often referred to as "leaky gut," is implicated in a variety of gastrointestinal and systemic diseases. The dual sugar absorption test, utilizing this compound and mannitol as probes, is a non-invasive method to evaluate intestinal barrier function.[1][2] Mannitol, a monosaccharide, is readily absorbed through small pores in the intestinal epithelium, whereas this compound, a larger disaccharide, is only minimally absorbed through tight junctions.[4][5] An elevated urinary or plasma this compound to mannitol (L/M) ratio is indicative of compromised intestinal barrier integrity.[1][2]
LC-MS/MS has emerged as the preferred analytical technique for this assay due to its high sensitivity, specificity, and throughput, overcoming the limitations of older methods like gas chromatography and enzymatic assays.[2][6][7] This application note provides a detailed protocol for the analysis of this compound and mannitol in plasma, a matrix that offers advantages in timing and reflection of the intestinal barrier status compared to urine.[4]
Experimental Protocols
Materials and Reagents
-
This compound, Mannitol, and Raffinose (Internal Standard) reference standards
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: Shimadzu Prominence XR UHPLC system or equivalent[4]
-
Mass Spectrometer: Shimadzu LCMS 8040 triple quadrupole mass spectrometer or equivalent[4]
-
Analytical Column: Imtakt Unison Amino (100 x 3.0 mm, 3 µm) or a HILIC-ZIC® analytical column.[2][4]
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of this compound and mannitol.
-
Protein Precipitation: To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard (e.g., 5000 ng/mL raffinose).[4]
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new sample vial for LC-MS/MS analysis.[4]
LC-MS/MS Conditions
Chromatographic Conditions
| Parameter | Value |
| Column | Imtakt Unison Amino (100 x 3.0 mm, 3 µm)[4] |
| Column Temperature | 60 °C[4] |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Flow Rate | 0.50 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Gradient | 80% B (0-3 min), linear decrease to 20% B (3-5 min), hold at 10% B (5-5.5 min), return to 80% B at 5.51 min, and equilibrate for 3 min.[4] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Negative Ion Electrospray (ESI)[4] |
| Source | Dual Ion Spray (DUIS)[4] |
| Desolvation Line Temp. | 240 °C[4] |
| Nebulizing Gas Flow | 3.00 L/min[4] |
| Heat Block Temp. | 450 °C[4] |
| Drying Gas Flow | 20 L/min[4] |
| MRM Transitions | See Table 2 |
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA) for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[4]
Data Presentation
Table 1: Method Performance Characteristics
| Parameter | This compound | Mannitol |
| Linearity Range | 500 - 50,000 ng/mL[4] | 500 - 50,000 ng/mL (using Rhamnose as a substitute)[4] |
| Limit of Quantitation (LOQ) | 500 ng/mL[4] | 500 ng/mL (using Rhamnose as a substitute)[4] |
| Intra-day Precision (%CV) | 2.6% - 9.2%[4] | 2.6% - 9.2% (using Rhamnose as a substitute)[4] |
| Inter-day Precision (%CV) | <15% (typical) | <15% (typical) |
| Accuracy (% Recovery) | 93.7% - 104.6%[4] | 93.8% - 98.4% (using Rhamnose as a substitute)[4] |
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 377.00 | 161.10 | 15[4] |
| Mannitol | 181.10 (as [M-H]-) | 89.10 (typical) | (To be optimized) |
| Raffinose (IS) | 503.20 (as [M-H]-) | 239.10 (typical) | (To be optimized) |
Note: The provided literature primarily used rhamnose instead of mannitol for plasma analysis due to potential contamination of mannitol from external sources.[4] The MRM transition for mannitol is a typical value and should be optimized.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound and mannitol in plasma.
Caption: Conceptual diagram of the this compound and mannitol intestinal permeability test.
References
- 1. Validation of an LC-MS/MS Method for Urinary this compound and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying this compound and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. b-ac.co.uk [b-ac.co.uk]
- 6. Validation of UPLC-MS/MS Method for Determination of Urinary this compound/Mannitol [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Lactulose Intervention Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to designing and conducting preclinical studies in mice to investigate the effects of lactulose intervention. Detailed protocols for key experimental endpoints are provided to ensure robust and reproducible data generation.
Introduction to this compound Intervention Studies
This compound, a synthetic disaccharide, is not hydrolyzed by mammalian intestinal enzymes and passes to the colon intact.[1] There, it is fermented by the gut microbiota into short-chain fatty acids (SCFAs), such as acetate, butyrate, and propionate.[2][3] This process leads to a reduction in colonic pH, which in turn modulates the composition and function of the gut microbiota, influences gut barrier integrity, and impacts systemic inflammatory responses.[3][4] this compound is clinically used to treat constipation and hepatic encephalopathy.[1] Preclinical studies in mice are crucial for elucidating the mechanisms of action of this compound and for exploring its therapeutic potential in a variety of disease models.
Experimental Design Considerations
A well-designed in vivo study is critical for obtaining meaningful and reproducible results. Key considerations for a this compound intervention study in mice are outlined below.
Animal Model Selection
The choice of mouse strain will depend on the specific research question. Commonly used strains in gut microbiota and metabolic research include C57BL/6J and BALB/c mice. For studies investigating specific diseases, relevant genetically modified or disease-induced models should be utilized.
This compound Administration
This compound can be administered through various routes, with oral gavage and incorporation into the diet being the most common.
-
Oral Gavage: Allows for precise dosage administration. A typical dosage is 2.5 g/kg body weight per day.[5]
-
Dietary Admixture: Provides a less stressful, continuous administration. This compound can be mixed into the chow at concentrations ranging from 2% to 15% (w/w).
The duration of this compound intervention can vary from a few weeks to several months, depending on the study's objectives.
Control Groups
Appropriate control groups are essential for data interpretation. A typical study should include:
-
Vehicle Control Group: Mice receiving the vehicle (e.g., distilled water) via the same administration route as the this compound group.
-
Untreated Control Group: In some cases, a group of mice receiving no treatment may be included to monitor baseline parameters.
Key Outcome Measures
A comprehensive assessment of the effects of this compound should include the following key endpoints:
-
Gut Microbiota Composition: Analysis of fecal or cecal samples using 16S rRNA gene sequencing.
-
Short-Chain Fatty Acid (SCFA) Production: Quantification of SCFAs in cecal contents or feces by gas chromatography-mass spectrometry (GC-MS).
-
Gut Permeability: Assessment of intestinal barrier function using the this compound/mannitol assay.
-
Inflammatory Markers: Measurement of pro-inflammatory and anti-inflammatory cytokines in colon tissue or plasma.
-
Endotoxemia: Quantification of plasma lipopolysaccharide (LPS) levels.
Summary of Quantitative Data
The following tables summarize typical quantitative data and parameters from this compound intervention studies in mice.
Table 1: Experimental Design Parameters
| Parameter | Typical Range/Value | Reference(s) |
| Mouse Strain | C57BL/6J, BALB/c | [5] |
| This compound Dosage (Oral Gavage) | 2.5 g/kg/day | [5] |
| This compound Dosage (Dietary) | 2% - 15% (w/w) | |
| Duration of Treatment | 3 - 14 weeks | [5] |
| Administration Route | Oral gavage, dietary admixture | [5] |
Table 2: Key Outcome Measures and Methods
| Outcome Measure | Sample Type | Analytical Method | Reference(s) |
| Gut Microbiota Composition | Feces, Cecal Content | 16S rRNA Sequencing | [6] |
| Short-Chain Fatty Acids | Cecal Content, Feces | GC-MS | [5][7][8] |
| Gut Permeability | Urine | This compound/Mannitol Assay (LC-MS) | [9][10] |
| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Colon Tissue, Plasma | ELISA | [11][12] |
| Endotoxemia | Plasma | Limulus Amebocyte Lysate (LAL) Assay | [13][14] |
Experimental Protocols
Detailed protocols for the key experimental procedures are provided below.
Protocol for this compound Administration by Oral Gavage
-
Preparation of this compound Solution: Prepare a solution of this compound in sterile distilled water at the desired concentration. For a 2.5 g/kg dose in a 25 g mouse, this would be 62.5 mg of this compound. The volume administered should not exceed 10 ml/kg.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[15][16] The needle should pass with minimal resistance.
-
Administration: Slowly dispense the this compound solution into the stomach.[15]
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.[16]
Protocol for Gut Microbiota Analysis (16S rRNA Sequencing)
-
Fecal Sample Collection: Collect fresh fecal pellets from individual mice and immediately freeze them at -80°C.
-
DNA Extraction: Extract microbial DNA from approximately 25 mg of fecal sample using a commercial kit (e.g., QIAamp PowerFecal Pro DNA kit) according to the manufacturer's instructions.[6]
-
PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform paired-end sequencing on an Illumina MiSeq platform.[17]
-
Data Analysis: Process the raw sequencing data using a bioinformatics pipeline such as QIIME2 or DADA2 to perform quality filtering, denoising, and taxonomic classification of the microbial communities.[6][17]
Protocol for Short-Chain Fatty Acid (SCFA) Analysis (GC-MS)
-
Sample Preparation: Homogenize approximately 20 mg of cecal content or feces in ultrapure water.[18]
-
Acidification and Extraction: Acidify the homogenate with phosphoric acid and extract the SCFAs with ether. An internal standard (e.g., 4-methyl valeric acid) should be added for quantification.[18]
-
Derivatization (Optional but Recommended): Derivatize the SCFAs to enhance their volatility and detection by GC-MS.
-
GC-MS Analysis: Inject the extracted sample into a gas chromatograph coupled with a mass spectrometer for separation and quantification of individual SCFAs (acetic, propionic, butyric, etc.).[5][8]
Protocol for Gut Permeability (this compound/Mannitol Assay)
-
Animal Preparation: House mice individually in metabolic cages and fast them overnight with free access to water.[9]
-
Gavage of Sugars: Administer a solution containing both this compound (e.g., 5 mg) and mannitol (e.g., 12.5 mg) in sterile water via oral gavage.[9][10]
-
Urine Collection: Collect urine for a defined period (e.g., 12-16 hours) in a tube containing a preservative like thymol.[9]
-
Sample Preparation: Thaw urine samples, precipitate proteins with acetonitrile, and filter the supernatant.[9]
-
LC-MS Analysis: Analyze the urine samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of this compound and mannitol.[9]
-
Data Analysis: Calculate the urinary recovery of each sugar and express the gut permeability as the this compound to mannitol ratio.[9]
Protocol for Inflammatory Cytokine Measurement (ELISA)
-
Colon Tissue Homogenization: Excise a section of the colon, weigh it, and homogenize it in a phosphate buffer.[19]
-
Protein Quantification: Determine the total protein concentration in the homogenate using a BCA assay.[19]
-
ELISA Procedure: Use commercial ELISA kits for mouse TNF-α, IL-1β, and IL-6. Follow the manufacturer's instructions for preparing standards, samples, and reagents.[11][20]
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve. Normalize the cytokine levels to the total protein concentration of the tissue homogenate.
Protocol for Plasma Endotoxin Measurement (LAL Assay)
-
Plasma Collection: Collect blood from mice in endotoxin-free tubes containing an anticoagulant (e.g., heparin). Centrifuge to separate the plasma.
-
Sample Preparation: Dilute plasma samples with LAL reagent water to minimize interference. Heat inactivation may be necessary to remove inhibitors.
-
LAL Assay: Perform the Limulus Amebocyte Lysate (LAL) assay using a commercial kinetic chromogenic or turbidimetric kit according to the manufacturer's protocol.[13][14] This assay is based on the activation of a clotting cascade by endotoxin.[21]
-
Data Analysis: Measure the change in optical density over time and quantify the endotoxin concentration by comparing it to a standard curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a this compound intervention study in mice.
This compound Mechanism of Action in the Gut
Caption: Mechanism of action of this compound in the gastrointestinal tract.
This compound and the Gut-Brain Axis
Caption: Postulated signaling pathways of the this compound-gut-brain axis.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. | Semantic Scholar [semanticscholar.org]
- 8. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods for Induction and Assessment of Intestinal Permeability in Rodent Models of Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to measure endotoxin from opaque tissues in mice using an optimized kinetic limulus amebocyte lysate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Limulus lysate assay for endotoxin and the effect of plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. Comprehensive 16S rRNA and metagenomic data from the gut microbiome of aging and rejuvenation mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Eicosanoid Isolation from Mouse Intestinal Tissue for ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. matresearch.com [matresearch.com]
Application Notes and Protocols: Low-Dose Lactulose as a Prebiotic in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of low-dose lactulose as a prebiotic in clinical trials. The information compiled from various studies offers insights into its mechanism of action, effective dosages, and expected clinical outcomes. Detailed protocols for key experimental procedures are also provided to facilitate the design and execution of future clinical investigations in this area.
Introduction to this compound as a Prebiotic
This compound is a synthetic disaccharide composed of fructose and galactose.[1][2][3] It is resistant to digestion in the human upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[1][2][3] This selective fermentation and its subsequent effects on the host's health define this compound's role as a prebiotic. At low doses, typically ranging from 1 to 10 grams per day, this compound can modulate the gut microbiota, increase the production of beneficial metabolites like short-chain fatty acids (SCFAs), and improve overall gut health without the significant laxative effects observed at higher doses.[1][3]
Clinical Trial Data Summary
The following tables summarize quantitative data from clinical trials investigating the prebiotic effects of low-dose this compound.
Table 1: Effect of Low-Dose this compound on Fecal Bifidobacterium Counts
| Dosage ( g/day ) | Duration | Study Population | Baseline Bifidobacterium (log10 CFU/g) | Post-intervention Bifidobacterium (log10 CFU/g) | Fold Change/Absolute Increase | Reference |
| 1 | 2 weeks | Healthy Japanese Women | 9.93 | 10.10 | +0.17 | [4] |
| 2 | 2 weeks | Healthy Japanese Women | 9.95 | 10.23 | +0.28 | [4] |
| 3 | 2 weeks | Healthy Japanese Women | 10.09 | 10.38 | +0.29 | [4] |
| 4 | 2 weeks | Healthy Japanese Adults | 9.8 (approx.) | 10.3 (approx.) | ~3-fold increase in relative abundance | |
| 10 | 4 weeks | Healthy Adults | 8.7 | 9.5 | +0.8 |
Table 2: Effect of Low-Dose this compound on Clinical Outcomes
| Dosage ( g/day ) | Duration | Study Population | Outcome Measure | Baseline | Post-intervention | Change | Reference |
| 1 | 2 weeks | Healthy Japanese Women | Defecation Frequency (times/week) | 3.4 | 4.2 | +0.8 | [4] |
| 2 | 2 weeks | Healthy Japanese Women | Defecation Frequency (times/week) | 3.5 | 4.2 | +0.7 | [4] |
| 3 | 2 weeks | Healthy Japanese Women | Defecation Frequency (times/week) | 3.9 | 4.9 | +1.0 | [4] |
| 2 | 2 weeks | Healthy Japanese Women | Stool Consistency (Bristol Scale) | 3.68 | 3.84 | +0.16 | |
| 10 | 4 weeks | Patients with Chronic Constipation | Complete Spontaneous Bowel Movements/week | 1.5 | 3.5 | +2.0 |
Table 3: Effect of Low-Dose this compound on Fecal Short-Chain Fatty Acids (SCFAs)
| Dosage ( g/day ) | Duration | Study Population | SCFA Measured | Baseline (µmol/g) | Post-intervention (µmol/g) | Change | Reference |
| 10 | 7 days | Healthy Adults | Acetate | 45.3 | 55.1 | +9.8 | |
| 10 | 7 days | Healthy Adults | Propionate | 15.2 | 18.9 | +3.7 | |
| 10 | 7 days | Healthy Adults | Butyrate | 12.8 | 16.4 | +3.6 |
Experimental Protocols
Protocol for Gut Microbiota Analysis via 16S rRNA Sequencing
This protocol outlines the key steps for analyzing the gut microbial composition from fecal samples.
3.1.1 Fecal Sample Collection and Storage
-
Provide subjects with a stool collection kit containing a collection container, sterile spatula, and a storage tube with a DNA stabilizer solution (e.g., RNAlater or similar).
-
Instruct subjects to collect a stool sample of approximately 1-2 grams.
-
Immediately after collection, the sample should be placed in the storage tube with the DNA stabilizer.
-
Store the samples at -80°C until DNA extraction.
3.1.2 Fecal DNA Extraction
-
Thaw fecal samples on ice.
-
Use a commercially available fecal DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit or similar) following the manufacturer's instructions. These kits typically involve mechanical lysis (bead beating) to break open bacterial cells, followed by chemical lysis and purification of DNA.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
3.1.3 16S rRNA Gene Amplification and Sequencing
-
Amplify a variable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers.
-
Perform PCR in triplicate for each sample to minimize PCR bias.
-
Pool the triplicate PCR products and purify them using a PCR purification kit or magnetic beads.
-
Perform a second round of PCR to attach sequencing adapters and barcodes for sample multiplexing.
-
Purify the barcoded PCR products.
-
Quantify the final library and pool all samples in equimolar concentrations.
-
Sequence the pooled library on an Illumina MiSeq or NovaSeq platform.
3.1.4 Bioinformatic Analysis
-
Demultiplex the raw sequencing reads based on the barcodes.
-
Perform quality filtering and trimming of the reads.
-
Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the ASVs/OTUs using a reference database (e.g., Greengenes, SILVA).
-
Analyze alpha and beta diversity to assess within-sample and between-sample microbial diversity, respectively.
-
Perform statistical analysis to identify differentially abundant taxa between treatment groups.
Protocol for Fecal Short-Chain Fatty Acid (SCFA) Analysis via GC-MS
This protocol describes the quantification of major SCFAs (acetate, propionate, and butyrate) from fecal samples.
3.2.1 Fecal Sample Preparation and Extraction
-
Thaw frozen fecal samples on ice.
-
Weigh approximately 100-200 mg of fecal matter into a screw-cap tube.
-
Add an internal standard solution (e.g., 2-ethylbutyric acid) to each sample.
-
Add acidified water (e.g., with metaphosphoric acid) to protonate the SCFAs.
-
Homogenize the sample using a bead beater or vortexer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the SCFAs.
3.2.2 Derivatization (Optional but Recommended for GC-MS)
-
While direct injection is possible, derivatization improves the volatility and chromatographic properties of SCFAs. A common method is esterification.
-
Add a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) and a catalyst to the supernatant.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined time to allow for the derivatization reaction to complete.
3.2.3 GC-MS Analysis
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a suitable capillary column for separation (e.g., a DB-5ms or similar).
-
Set up a temperature gradient for the GC oven to separate the different SCFA derivatives.
-
Operate the mass spectrometer in either full scan mode or selected ion monitoring (SIM) mode for quantification.
3.2.4 Data Analysis
-
Identify the SCFA derivatives based on their retention times and mass spectra compared to known standards.
-
Quantify the concentration of each SCFA by comparing its peak area to the peak area of the internal standard and using a standard curve generated from known concentrations of SCFA standards.
-
Normalize the SCFA concentrations to the initial weight of the fecal sample.
Visualizations
Signaling Pathway of Low-Dose this compound as a Prebiotic
Caption: Mechanism of action of low-dose this compound as a prebiotic.
Experimental Workflow for a Low-Dose this compound Clinical Trial
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Physiological effects, mechanisms of action and application of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Minimal Hepatic Encephalopathy in Rat Models and the Therapeutic Role of Lactulose
Audience: Researchers, scientists, and drug development professionals.
Introduction to Minimal Hepatic Encephalopathy (MHE)
Minimal hepatic encephalopathy (MHE) is the mildest form of hepatic encephalopathy (HE), a debilitating neuropsychiatric complication arising from liver insufficiency.[1][2][3] Unlike overt HE, MHE is characterized by subtle cognitive deficits, attention impairment, and reduced psychomotor speed, which are detectable only through specific psychometric or neurophysiological tests.[4][5][6] These impairments can significantly affect a patient's quality of life and increase the risk of events like traffic accidents.[6]
The pathogenesis of MHE is multifactorial, but hyperammonemia plays a central role.[7][8] The failing liver is unable to effectively clear ammonia from the portal blood, leading to its accumulation in the systemic circulation and subsequent entry into the brain.[7] In the brain, ammonia disrupts neurotransmitter systems, induces astrocyte swelling, and promotes neuroinflammation, ultimately leading to the neurological deficits characteristic of MHE.[9][10][11]
Animal models are indispensable for studying the pathophysiology of MHE and for the preclinical evaluation of new therapeutic strategies.[1][12] Commonly used models in rats include chemical induction with agents like thioacetamide (TAA) or carbon tetrachloride (CCl4), and surgical procedures such as bile duct ligation (BDL) or portacaval shunt (PCS) to induce chronic liver disease or portal-systemic shunting.[1][12][13]
Introduction to Lactulose for MHE Treatment
This compound, a non-absorbable disaccharide, is a first-line therapy for both minimal and overt hepatic encephalopathy.[6][14][15] Its therapeutic effects are primarily mediated within the colon.[7][16] this compound is metabolized by gut bacteria into short-chain fatty acids, such as lactic acid and acetic acid.[14][17] This process has several beneficial consequences:
-
Colonic Acidification: The production of organic acids lowers the pH of the colon.[16][17] This acidic environment favors the conversion of absorbable ammonia (NH₃) into non-absorbable ammonium (NH₄⁺), effectively trapping it in the gut lumen.[14][16]
-
Osmotic Laxative Effect: this compound acts as a cathartic agent, increasing the water content in the colon and promoting more frequent bowel movements.[14][17] This accelerates the expulsion of trapped ammonium and reduces the time available for ammonia production and absorption by gut bacteria.[16]
-
Gut Microbiota Modulation: The acidic environment inhibits the growth of ammonia-producing (urease-positive) bacteria and promotes the proliferation of non-ammoniagenic species like Lactobacillus.[7][16]
Clinically, this compound treatment has been shown to reduce blood ammonia levels by 25-50%, improve cognitive function, and enhance the quality of life in patients with MHE.[2][7][16]
Experimental Protocols for Inducing MHE in Rats
Two of the most well-characterized and widely used methods for inducing MHE in rats are chronic administration of thioacetamide (TAA) and surgical bile duct ligation (BDL).[1][12]
Protocol 1: Thioacetamide (TAA)-Induced MHE
This model uses the hepatotoxin TAA to induce chronic liver damage and fibrosis, which recapitulates many features of cirrhosis-associated MHE.[2][9]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Thioacetamide (TAA)
-
Sterile saline (0.9% NaCl)
-
Appropriate housing and care facilities
Procedure:
-
Acclimatization: Allow rats to acclimatize to the laboratory environment for at least one week prior to the experiment.
-
TAA Preparation: Prepare a sterile solution of TAA in saline. A common dose for inducing chronic liver injury is 100-200 mg/kg body weight.[18][19]
-
Administration: Administer TAA via intraperitoneal (i.p.) injection. A typical regimen involves injecting the rats twice weekly for several months (e.g., 3 months) to establish stable liver fibrosis and MHE.[9][19] A study by Farjam et al. suggests that a dose of 300 mg/kg/day for four days can induce acute HE with a low mortality rate.[20][21] For a chronic MHE model, lower and less frequent dosing is recommended.[2]
-
Monitoring: Monitor the animals' body weight, general health, and behavior regularly. The development of MHE typically occurs over several weeks.[2][4]
-
Confirmation: After the induction period, confirm the development of liver fibrosis through histological analysis of liver tissue and MHE through behavioral and biochemical assessments (see Section 5.0).
Protocol 2: Bile Duct Ligation (BDL)-Induced MHE
The BDL model induces cholestatic liver injury, leading to secondary biliary fibrosis, hyperammonemia, and subsequent neurological impairments.[8][22] This model is highly relevant for studying MHE in the context of chronic liver disease.[1]
Materials:
-
Male Sprague-Dawley or Wistar rats (225-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Suture material (e.g., 4-0 silk)
-
Sterile saline
Procedure:
-
Acclimatization: House rats in standard conditions for at least one week before surgery.
-
Anesthesia and Preparation: Anesthetize the rat and shave the abdominal area. Disinfect the surgical site with an appropriate antiseptic.
-
Surgical Ligation:
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently locate the common bile duct.
-
Carefully perform a double ligation of the common bile duct using silk sutures.[22] The duct can then be transected between the two ligatures.
-
For a "mild" BDL model with longer survival, only 3 of the 5 biliary ducts may be ligated.[23]
-
-
Closure: Suture the abdominal muscle and skin layers.
-
Post-Operative Care: Administer post-operative analgesics and sterile saline for hydration. Monitor the animals closely for recovery. Sham-operated control animals should undergo the same procedure but without the ligation and transection of the bile duct.
-
Development of MHE: MHE typically develops within 4-6 weeks post-surgery, characterized by jaundice, portal hypertension, and neurological deficits.[8][24]
Protocol for this compound Treatment
This protocol describes the oral administration of this compound to MHE rat models.
Materials:
-
This compound syrup
-
Oral gavage needles
-
Syringes
Procedure:
-
Group Allocation: Following the successful induction of MHE, randomly divide the animals into at least three groups:
-
Sham/Control Group (no MHE induction, vehicle treatment)
-
MHE Group (MHE induction, vehicle treatment)
-
MHE + this compound Group (MHE induction, this compound treatment)
-
-
Dosage and Administration:
-
Vehicle Control: The control and MHE groups should receive an equivalent volume of the vehicle (e.g., tap water or saline) via oral gavage.
-
Monitoring: Throughout the treatment period, perform behavioral and biochemical assessments to evaluate the therapeutic efficacy of this compound. The goal of therapy is often titrated to achieve 2-3 soft stools per day.[15][17]
Assessment Methodologies
Behavioral and Cognitive Tests
-
Morris Water Maze (MWM): To assess spatial learning and memory. MHE rats typically show increased escape latency and path length to find the hidden platform and spend less time in the target quadrant during the probe trial.[4][13]
-
Novel Object Recognition (NOR) Test: To evaluate recognition memory. MHE rats often show a reduced ability to discriminate between a novel and a familiar object.[2][25][26]
-
Open Field Test (OFT): To measure general locomotor activity and exploratory behavior. MHE can lead to alterations in movement patterns and anxiety-like behaviors.[4][27]
-
Brainstem Auditory Evoked Potentials (BAEP): An objective, non-invasive electrophysiological test to assess the integrity of the auditory pathway. An increased latency of BAEP waves is an objective index of MHE.[13][18]
Biochemical Assays
-
Blood Ammonia: Measurement of plasma or serum ammonia is critical, as hyperammonemia is a key pathogenic factor.[13][18]
-
Liver Function Tests: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to quantify the extent of liver damage.[28][29]
-
Inflammatory Markers: Serum or brain tissue levels of pro-inflammatory cytokines such as TNF-α and IL-1β can be measured by ELISA to assess the degree of systemic inflammation and neuroinflammation.[13][29]
-
Plasma Endotoxin (LPS): Increased intestinal permeability in liver disease can lead to elevated portal endotoxin levels, which contribute to inflammation.[13][18]
Histopathological Analysis
-
Liver Histology: Liver sections stained with Hematoxylin and Eosin (H&E) or Masson's trichrome are used to evaluate the degree of necrosis, inflammation, and fibrosis to confirm the success of the induction model.[20]
-
Brain Histology: Brain sections (particularly from the cortex and hippocampus) are examined for neuropathological changes. This includes looking for astrocyte swelling (Alzheimer type II astrocytosis), neuronal degeneration, and the activation of microglia, which is indicative of neuroinflammation.[9][24]
Data Presentation
The following tables summarize representative quantitative data from studies on MHE rat models and this compound treatment.
Table 1: Biochemical and MHE Incidence Data in TAA-Induced MHE Model with this compound Treatment (Data adapted from Liu et al., 2005)[18]
| Parameter | TAA Model Group | TAA + this compound Group | Probiotics Group | P-value |
| Blood Ammonia (mg/dL) | 168.33 ± 15.44 | 110.25 ± 7.39 | 108.58 ± 10.24 | < 0.001 |
| Serum Endotoxin (EU/mL) | 0.36 ± 0.04 | 0.19 ± 0.02 | 0.13 ± 0.03 | < 0.001 |
| Incidence of MHE (%) | 83.3% (10/12) | 33.3% (4/12) | 33.3% (4/12) | < 0.001 |
Table 2: Cognitive and Ammonia Data in CCl4-Induced MHE Model with Rifaximin and this compound Treatment (Data adapted from Jiang et al., 2025)[13]
| Parameter | Control Group | MHE Model Group | MHE + Rifaximin Group | MHE + this compound Group |
| Serum Ammonia (mmol/L) | 0.20 | 0.45 | Significantly Reduced | Significantly Reduced |
| MWM Escape Latency (s) | Normal | Increased | Significantly Reduced | Significantly Reduced |
| BAEP I Latency | Normal | Increased | Significantly Reduced | Significantly Reduced |
Table 3: Biochemical Markers in Rats with TAA-Induced Acute Hepatic Encephalopathy (Data adapted from Farjam et al., 2012)[20][21]
| TAA Dose | Mean Clinical Score | SGOT (U/L) | SGPT (U/L) | Alkaline Phosphatase (U/L) | Ammonia (µg/dL) |
| Control (0 mg/kg) | 0 | 98.6 | 31 | 63 | 46.8 |
| 200 mg/kg | 0.89 | 1176.56 | 381 | 1328 | 433.33 |
| 300 mg/kg | 2.4 | 917.11 | 712.78 | 1249 | 858.56 |
| 400 mg/kg | 2.83 | 1183.5 | 896.33 | 1270 | 957.17 |
Visualizations: Workflows and Pathways
Caption: General experimental workflow for MHE induction and treatment studies.
Caption: Mechanism of action of this compound in the colon for treating HE.
Caption: Simplified pathogenesis pathway of minimal hepatic encephalopathy.
References
- 1. 2021 ISHEN Guidelines on Animal Models of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral and biochemical characterization of rats treated chronically with thioacetamide: proposal of an animal model for hepatic encephalopathy associated with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S100B protein as a marker of minimal hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased brain noradrenaline in minimal hepatic encephalopathy is associated with cognitive impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Management of Minimal Hepatic Encephalopathy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. The bile duct ligated rat: A relevant model to study muscle mass loss in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rats with minimal hepatic encephalopathy due to portacaval shunt show differential increase of translocator protein (18 kDa) binding in different brain areas, which is not affected by chronic MAP-kinase p38 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electron microscopic study of the blood-brain barrier in rats with brain edema and encephalopathy due to acute hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental models of hepatic encephalopathy: ISHEN guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of rifaximin and this compound on the gut-liver-brain axis in rats with minimal hepatic encephalopathy | PLOS One [journals.plos.org]
- 14. Why do we use this compound and Rifaximin for Hepatic Encephalopathy? | AASLD [aasld.org]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. droracle.ai [droracle.ai]
- 18. Comparison of probiotics and this compound in the treatment of minimal hepatic encephalopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scvmj.journals.ekb.eg [scvmj.journals.ekb.eg]
- 20. Thioacetamide-Induced Acute Hepatic Encephalopathy in Rat: Behavioral, Biochemical and Histological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ircmj.com [ircmj.com]
- 22. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Brain edema and inflammatory activation in bile duct ligated rats with diet-induced hyperammonemia: A model of hepatic encephalopathy in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. brieflands.com [brieflands.com]
- 28. Amelioration of thioacetamide-induced hepatic encephalopathy in rats by low-dose gamma irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Thioacetamide-induced acute hepatic encephalopathy: central vs peripheral effect of Allicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Lactulose in Pharmaceutical Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactulose (4-O-β-D-galactopyranosyl-D-fructofuranose) is a synthetic disaccharide widely used in the pharmaceutical industry as an osmotic laxative for the treatment of constipation and for managing portal-systemic encephalopathy.[1][2] It is composed of galactose and fructose monosaccharide units.[2] Since this compound does not possess a significant chromophore, it cannot be directly measured by UV-Vis spectrophotometry.[1] Therefore, derivatization or hydrolysis is required to produce a compound that can be quantified using colorimetric or spectrophotometric methods.[1][3]
This application note details two simple, precise, and cost-effective spectrophotometric methods for the determination of this compound in pharmaceutical preparations, such as syrups. These methods are based on the acid-catalyzed hydrolysis of this compound and subsequent measurement, either directly in the UV region or after a color-forming reaction.
Principle of Methods
Method A: Acid Hydrolysis and UV Spectrophotometry
This method is based on the principle that this compound, when heated in the presence of a strong mineral acid like sulfuric acid, hydrolyzes into its constituent monosaccharides, fructose and galactose.[2][4] The reaction conditions also promote the formation of a degradation product, likely a furfural derivative, which exhibits significant absorbance in the ultraviolet (UV) region, allowing for direct spectrophotometric quantification at approximately 284 nm.[2][3]
Method B: Resorcinol Colorimetric Method
This method, based on the Seliwanoff test, is a specific reaction used to distinguish between aldoses and ketoses.[1] this compound is first hydrolyzed by a strong acid (e.g., hydrochloric acid) into fructose and galactose.[5] The liberated fructose, a ketohexose, is then dehydrated to form hydroxymethylfurfural, which subsequently condenses with resorcinol to produce a stable red-orange colored complex.[1] The intensity of this color, which is proportional to the this compound concentration, is measured using a visible spectrophotometer at approximately 485 nm.[1][6]
Instrumentation and Reagents
Instrumentation
-
UV-Visible Spectrophotometer (single or double beam)
-
1-cm quartz cuvettes
-
Thermostatic water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
Reagents and Standards
-
This compound Reference Standard (USP grade or equivalent)
-
Method A:
-
Concentrated Sulfuric Acid (H₂SO₄), analytical grade
-
Deionized or distilled water
-
-
Method B:
-
Resorcinol, analytical grade
-
Concentrated Hydrochloric Acid (HCl), analytical grade
-
Deionized or distilled water
-
Experimental Protocols
Preparation of Standard Solutions
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of this compound Reference Standard, dissolve it in, and dilute to 100 mL with deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve. The concentration range should be selected based on the method being used (see tables below). For example, for Method A, prepare standards in the range of 0.5-25 µg/mL.[2] For Method B, prepare standards in the range of 30-100 µg/mL.[1][5]
Preparation of Sample Solutions
-
Accurately weigh or measure a quantity of the pharmaceutical preparation (e.g., this compound syrup) equivalent to a known amount of this compound.
-
Dissolve the sample in a suitable volume of deionized water in a volumetric flask.
-
Dilute further with deionized water as necessary to bring the final concentration within the linear range of the chosen method. For instance, commercial this compound preparations can be prepared to a target concentration of 40 µg/mL by simple dilution.[1]
Protocol 1: Acid Hydrolysis with Sulfuric Acid (Method A)
-
Pipette a specific volume of each working standard and sample solution into separate glass-stoppered flasks.
-
Add 10 mL of 6N sulfuric acid to each flask.[2]
-
Heat the flasks in a boiling water bath (100°C) for a fixed time of 70 minutes to ensure complete hydrolysis and color development.[2]
-
After heating, cool the solutions to room temperature.
-
Dilute the contents of each flask to a final volume (e.g., 100 mL) with distilled water.[2]
-
Measure the absorbance of each solution at 284 nm against a blank prepared using the same procedure but with deionized water instead of the this compound solution.[2]
-
Construct a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 2: Resorcinol Method (Method B)
-
Prepare the resorcinol reagent by dissolving 50 mg of resorcinol in concentrated hydrochloric acid and adjusting the volume to 100 mL with the same acid to make a 0.05% solution.[1] Some protocols specify 0.5% resorcinol in 12 M HCl.[1]
-
Pipette 5 mL of each working standard and sample solution into separate test tubes.
-
Add 5 mL of the resorcinol reagent to each tube.[1]
-
Mix the contents thoroughly and heat the tubes in a water bath at 90°C for exactly 7 minutes.[1]
-
Immediately after heating, cool the tubes to room temperature for about 20 minutes to stabilize the color.[1]
-
Measure the absorbance of the resulting red-orange solution at 485 nm against a reagent blank.[1][5]
-
Construct a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation and Method Validation
The following tables summarize the quantitative performance parameters reported for the described spectrophotometric methods.
Table 1: Validation Parameters for Acid Hydrolysis UV Method
| Parameter | Reported Value | Reference |
|---|---|---|
| Wavelength (λmax) | 284 nm | [2] |
| Linearity Range | 0.5 - 25 µg/mL | [2] |
| Molar Absorptivity | 5.3 x 10⁴ L/mol/cm | [2] |
| Limit of Detection (LOD) | 0.156 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | [2] |
| Accuracy (% Recovery) | 101.8% - 103.6% | [2] |
| Precision (%RSD/CV) | 5.37% (at 0.5 µg/mL) |[2] |
Table 2: Validation Parameters for Resorcinol Colorimetric Method
| Parameter | Reported Value | Reference |
|---|---|---|
| Wavelength (λmax) | 485 nm | [1][5] |
| Linearity Range | 30 - 100 µg/mL | [1][5] |
| Correlation Coefficient (r) | 0.9996 | [1][5] |
| Limit of Detection (LOD) | 2.32 µg/mL | [1][5] |
| Limit of Quantitation (LOQ) | 7.04 µg/mL | [1][5] |
| Accuracy (% Recovery) | 96.6% - 100.8% | [1][5] |
| Precision (Repeatability %CV) | 0.70% - 0.75% |[1][5] |
Visualizations
Experimental Workflow
The general workflow for the spectrophotometric analysis of this compound is depicted below.
Caption: General experimental workflow for this compound determination.
Resorcinol Reaction Pathway
The chemical principle of the resorcinol method involves acid-catalyzed hydrolysis followed by a condensation reaction.
Caption: Reaction pathway for the resorcinol-based method.
Conclusion
The described spectrophotometric methods are simple, rapid, and accurate for the quantification of this compound in pharmaceutical preparations. The acid hydrolysis UV method offers higher sensitivity with a lower limit of detection.[2] The resorcinol colorimetric method provides excellent specificity for ketoses and operates in the visible range, which can reduce interference from other UV-absorbing excipients.[1] Both methods are suitable for routine quality control analysis in the pharmaceutical industry, offering a cost-effective alternative to more complex chromatographic techniques.
References
Application Notes and Protocols for Studying Lactulose's Effect on Gut Bacteria Using In Vitro Fermentation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro fermentation models to investigate the prebiotic effects of lactulose on the gut microbiota. The information is designed to guide researchers in setting up and conducting experiments to assess changes in microbial composition and metabolic output upon this compound fermentation.
Introduction to this compound and In Vitro Fermentation Models
This compound, a synthetic disaccharide composed of galactose and fructose, is not hydrolyzed by human intestinal enzymes and reaches the colon intact.[1][2] There, it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, leading to the production of short-chain fatty acids (SCFAs) and other metabolites.[2][3][4] This selective stimulation of beneficial bacteria classifies this compound as a prebiotic.[2][3]
In vitro gut fermentation models are invaluable tools for studying the effects of prebiotics like this compound in a controlled environment.[5] These models range from simple batch cultures to sophisticated, multi-compartmental dynamic systems that mimic the different regions of the human colon.[5] They allow for the detailed investigation of microbial metabolism and the impact of specific substrates on the gut microbial ecosystem without the complexities and ethical considerations of in vivo studies.[5][6]
Key Effects of this compound on Gut Microbiota
In vitro studies have consistently demonstrated the following effects of this compound on the gut microbiota:
-
Stimulation of Beneficial Bacteria: this compound fermentation significantly increases the populations of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[1][3][7]
-
Production of Short-Chain Fatty Acids (SCFAs): The fermentation of this compound leads to the production of SCFAs, primarily acetate, butyrate, and lactate.[1][8][9] Acetate is the most abundant SCFA produced from this compound fermentation.[4]
-
Cross-Feeding Mechanisms: While bifidobacteria and lactobacilli primarily produce acetate and lactate, these metabolites can be utilized by other bacteria to produce butyrate, a key energy source for colonocytes.[4]
-
Reduction of Harmful Metabolites: this compound fermentation can lead to a decrease in the production of potentially harmful protein fermentation products, such as branched-chain fatty acids and ammonia.[1]
-
Inhibition of Pathogenic Bacteria: The growth of certain pathogenic bacteria, such as some clostridia, can be inhibited by the acidic environment created by this compound fermentation and the production of SCFAs.[3][8][9]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on gut bacteria and SCFA production as observed in in vitro fermentation models.
Table 1: Effect of this compound on Gut Bacteria Populations (in vitro)
| This compound Dose | Change in Bifidobacterium | Change in Lactobacillus | Change in Anaerostipes | Other Notable Changes | Reference |
| 3 g/day | Increase | Increase | - | - | [1] |
| 5 g/day | Significant Increase | Significant Increase | Significant Increase | - | [1] |
| 10 g/day (48h) | Promoted Growth | Promoted Growth | - | Promoted Enterococcus spp. growth | [3][7] |
Table 2: Effect of this compound on SCFA and Metabolite Production (in vitro)
| This compound Dose | Total SCFAs | Acetate | Butyrate | Lactate | Ammonia | Reference |
| 2 g/day | 451 (± 3) mmol | Increase | - | - | - | [1][3][7] |
| 3 g/day | 399 (± 21) mmol | Increase | Increase | - | - | [1][3][7] |
| 4 g/day | 427 (± 76) mmol | Increase | Increase | - | Reduction | [1][3][7] |
| 5 g/day | 471 (± 12) mmol | Increase | Increase | Rise | Reduction | [1][3][7] |
| Control | 332 (± 34) mmol | - | - | - | - | [3][7] |
Experimental Protocols
Protocol 1: Batch Fermentation Model for Screening Prebiotic Effects of this compound
This protocol describes a simple and widely used method for assessing the impact of this compound on fecal microbiota in a controlled batch culture system.
1. Materials and Reagents:
-
Fresh fecal samples from healthy donors
-
Anaerobic fermentation medium (e.g., basal medium with peptone, yeast extract, and salts)
-
This compound solution (sterile)
-
Phosphate-buffered saline (PBS), anaerobic
-
Resazurin (anaerobic indicator)
-
Anaerobic chamber or gas flushing system (N₂/CO₂)
-
Sterile fermentation vessels (e.g., serum bottles or tubes)
-
Incubator shaker
2. Fecal Inoculum Preparation:
-
Collect fresh fecal samples from at least three healthy donors who have not taken antibiotics for at least three months.
-
Immediately transfer the samples to an anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the pooled fecal samples in anaerobic PBS.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
3. Fermentation Setup:
-
Prepare the anaerobic fermentation medium and dispense it into sterile fermentation vessels inside the anaerobic chamber.
-
Add resazurin to the medium as an anaerobic indicator. The medium should be colorless under anaerobic conditions.
-
Add the this compound solution to the experimental vessels to achieve the desired final concentration (e.g., 1% w/v). A control vessel with no added this compound should be included.
-
Inoculate each vessel with the prepared fecal slurry (e.g., 5% v/v).
-
Seal the vessels tightly with anaerobic stoppers and aluminum crimps.
-
Incubate the vessels at 37°C with gentle shaking for 24-48 hours.
4. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 12, 24, and 48 hours), collect samples from each vessel for analysis.
-
Microbial Composition Analysis:
-
Extract total DNA from the fermentation samples using a commercially available kit.
-
Perform 16S rRNA gene amplicon sequencing to determine the microbial community composition.
-
-
SCFA Analysis:
-
Centrifuge the fermentation samples to pellet the bacterial cells.
-
Filter-sterilize the supernatant.
-
Analyze the SCFA concentrations (acetate, propionate, butyrate) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
pH Measurement: Measure the pH of the fermentation broth at each time point.
Protocol 2: Analysis of Microbial Community by 16S rRNA Gene Sequencing
1. DNA Extraction:
-
Use a validated DNA extraction kit specifically designed for fecal or gut microbial samples to ensure high-quality DNA.
-
Follow the manufacturer's instructions, which typically involve bead-beating for mechanical lysis of bacterial cells.
2. PCR Amplification:
-
Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers.
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Pool the triplicate PCR products for each sample.
3. Library Preparation and Sequencing:
-
Purify the PCR products.
-
Perform library preparation according to the sequencing platform's guidelines (e.g., Illumina MiSeq).
-
Sequence the pooled libraries to generate paired-end reads.
4. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Merge paired-end reads and cluster them into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Analyze alpha and beta diversity to assess changes in the microbial community structure.
Protocol 3: Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)
1. Sample Preparation:
-
Acidify the fermentation supernatant with an acid (e.g., metaphosphoric acid or hydrochloric acid) to protonate the SCFAs.
-
Add an internal standard (e.g., 2-ethylbutyric acid) for accurate quantification.
-
Extract the SCFAs with a solvent such as diethyl ether.
2. GC Analysis:
-
Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (FID).
-
Use a suitable capillary column for SCFA separation (e.g., a column with a free fatty acid phase).
-
Set up a temperature gradient program for optimal separation of different SCFAs.
3. Quantification:
-
Prepare a standard curve with known concentrations of acetate, propionate, and butyrate.
-
Calculate the concentration of each SCFA in the samples by comparing their peak areas to the standard curve and correcting for the internal standard.
Visualizations
Caption: Experimental workflow for in vitro batch fermentation of this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and quantification of short-chain fatty acids in fermentation processes - V&F Analyse- und Messtechnik [vandf.com]
- 4. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
Application Notes and Protocols for Orocecal Transit Time Measurement Using Lactulose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the administration of lactulose to measure orocecal transit time (OCTT), the time it takes for a substance to travel from the mouth to the cecum. This non-invasive method is a valuable tool in gastroenterology research and drug development for assessing gastrointestinal motility.
Introduction
The this compound breath test (LBT) is a widely used, non-invasive method to determine orocecal transit time.[1][2][3] this compound, a synthetic disaccharide, is not absorbed in the small intestine and is fermented by colonic bacteria, producing hydrogen (H₂) and/or methane (CH₄) gas.[4][5][6] These gases are absorbed into the bloodstream, transported to the lungs, and exhaled. The time from this compound ingestion to a significant increase in breath hydrogen or methane concentration is defined as the OCTT.[7] This measurement is crucial for investigating various gastrointestinal disorders and the effects of pro- and anti-kinetic drugs. However, it's important to note that this compound itself can accelerate small bowel transit.[3][8][9]
Physiological Principle
The measurement of OCTT using this compound relies on the metabolic activity of the gut microbiota.
Caption: Physiological pathway of this compound for OCTT measurement.
Experimental Protocols
A standardized protocol is crucial for obtaining reliable and reproducible OCTT measurements.
3.1. Patient Preparation
Proper patient preparation is critical to minimize baseline hydrogen and methane levels.
-
Dietary Restrictions: For 24 hours prior to the test, patients should follow a low-fiber diet, avoiding complex carbohydrates such as beans, whole grains, and certain vegetables. For 12 hours before the test, the patient should fast completely (only water is permitted).
-
Medication Restrictions: Prokinetics, laxatives, and antibiotics should be discontinued for at least one week before the test.[10]
-
Lifestyle Restrictions: Patients should avoid smoking and vigorous exercise on the day of the test, as these activities can affect breath sample quality.
3.2. Materials
-
This compound solution (typically 10-20g in an aqueous solution)[1]
-
Breath collection bags or syringes
-
Breath hydrogen/methane analyzer
-
Timer
3.3. Test Procedure
References
- 1. This compound hydrogen breath test in orocecal transit assessment. Critical evaluation by means of scintigraphic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric emptying and orocaecal transit time of meals containing this compound or inulin in men | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Comparison of scintigraphy and this compound breath hydrogen test for assessment of orocecal transit: this compound accelerates small bowel transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pros and Cons of Breath Testing for Small Intestinal Bacterial Overgrowth and Intestinal Methanogen Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIBO Test Overview - SIBO Center [sibocenter.com]
- 6. omedhealth.com [omedhealth.com]
- 7. How to Interpret Hydrogen Breath Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Comparison of orocaecal transit times assessed by the this compound/breath hydrogen and the sulphasalazine/sulphapyridine methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding Our Tests: Hydrogen-Methane Breath Testing to Diagnose Small Intestinal Bacterial Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting False Positives in Lactulose Breath Testing for SIBO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the causes of false-positive results in lactulose breath testing for Small Intestinal Bacterial Overgrowth (SIBO).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of false-positive results in this compound breath testing for SIBO?
A1: The most significant cause of false-positive results is a rapid oro-cecal transit time (OCTT).[1][2][3] this compound, a non-absorbable sugar, is designed to be fermented by bacteria in the small intestine. However, if it transits too quickly to the colon, which has a high bacterial load, the resulting fermentation can produce an early rise in hydrogen or methane gas, mimicking the pattern of SIBO.[4]
Q2: How does improper patient preparation affect the accuracy of the test?
A2: Patient adherence to pre-test protocols is critical for accurate results. Failure to follow dietary restrictions, such as consuming high-fiber or fermentable foods, can lead to elevated baseline gas levels or continued fermentation during the test, causing false positives.[5][6] Similarly, medications like laxatives and promotility agents can alter gut transit time, while recent antibiotic use can change the gut microbiota, both of which can skew results.[7][8][9]
Q3: Can smoking or exercise on the day of the test lead to a false positive?
A3: Yes, both smoking and vigorous exercise are discouraged before and during the test. Smoking can increase breath hydrogen levels independently of bacterial fermentation.[10][11] Exercise can alter gastrointestinal motility and temporarily affect the concentration of hydrogen in the gut, potentially leading to inaccurate readings.[12][13]
Q4: Are there issues with the interpretation of the test that can lead to false positives?
A4: The interpretation of this compound breath test results requires careful consideration of the entire gas production curve. An early rise in hydrogen or methane is a key indicator of SIBO, but without a clear distinction from a later, colon-derived peak, it can be difficult to differentiate between SIBO and rapid transit.[14] Some testing protocols have been criticized for using time cut-offs that may not accurately reflect the variability in individual transit times, leading to a high rate of false positives.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Early Hydrogen/Methane Peak (<90 minutes) | - Rapid Oro-Cecal Transit Time- Improper Dietary Preparation- SIBO | - Review the patient's dietary and medication compliance prior to the test.- Consider a glucose breath test, as glucose is absorbed in the proximal small intestine and is less likely to reach the colon and cause a false positive due to rapid transit.[2][4]- Correlate with clinical symptoms. |
| Elevated Baseline Hydrogen/Methane Levels | - Inadequate Fasting Period- Improper Preparatory Diet- Smoking Before the Test | - Confirm the patient followed the 8-12 hour fasting protocol.[5]- Verify adherence to the prescribed low-fermentation diet for 24 hours prior to the test.- Inquire about smoking habits on the day of the test.[10][11]- If preparation was inadequate, the test should be repeated. |
| No Clear Double Peak (Small Intestinal and Colonic) | - Rapid Oro-Cecal Transit Time (peaks merge)- Delayed Gastric Emptying (false negative) | - A merged peak can be difficult to interpret and may represent a false positive due to rapid transit.[14]- Consider alternative diagnostic methods if SIBO is still clinically suspected. |
| Inconsistent or Irreproducible Results on Retesting | - Variability in Oro-Cecal Transit Time- Day-to-day variations in gut motility and microbiota- Inconsistent patient preparation | - Acknowledge the inherent variability of breath testing; some studies show poor reproducibility.[15]- Ensure strict and consistent adherence to the preparation protocol for any repeat tests. |
Quantitative Data on Factors Leading to False Positives
| Factor | Impact on this compound Breath Test | Quantitative Data |
| Rapid Oro-Cecal Transit Time | Early delivery of this compound to the colon, mimicking SIBO. | In a study of patients with suspected IBS, 88% of those with a positive this compound breath test had the substrate reach the cecum before the hydrogen levels met the criteria for a positive result.[1][2] |
| Test Specificity | The ability of the test to correctly identify those without the disease (lower specificity means more false positives). | A meta-analysis reported the specificity of the this compound breath test for SIBO to be 70.6%.[3] |
| Elevated Baseline Hydrogen | Can be caused by improper preparation and may lead to misinterpretation of subsequent gas level increases. | In a large study, 0.7% of patients had an elevated baseline hydrogen level (>20 ppm) despite reporting strict compliance with preparation protocols.[2] |
Experimental Protocol: Standard this compound Breath Test
1. Patient Preparation (to be initiated by the patient prior to the test):
-
Four Weeks Prior: Discontinue all antibiotics.[11]
-
One Week Prior: Stop taking probiotics, laxatives (e.g., this compound, magnesium), and promotility agents.[7][8][9]
-
24 Hours Prior: Adhere to a strict preparatory diet. This typically includes only baked or broiled chicken, fish, or turkey (seasoned with only salt and pepper), plain steamed white rice, eggs, and clear chicken or beef broth. Avoid all other foods, including fruits, vegetables, grains, nuts, seeds, and dairy products.[16]
-
12 Hours Prior: Begin a complete fast. Only water is permitted.[16]
-
Morning of the Test: Do not eat or drink anything other than water. Do not smoke, chew gum, or engage in vigorous exercise.[11][12] You may brush your teeth.
2. Materials:
-
Breath collection kit (including collection bags/tubes and a mouthpiece)
-
10g this compound solution
-
Water
-
Breath analyzer (for hydrogen and methane)
3. Procedure:
-
Baseline Breath Sample: Collect the first breath sample before consuming the this compound solution. This will serve as the baseline reading.
-
This compound Administration: Mix the 10g this compound solution with a glass of water and have the patient drink the entire solution.
-
Timed Breath Samples: Collect subsequent breath samples at regular intervals, typically every 15-20 minutes, for a total of 3 hours.
-
Symptom Monitoring: Record any symptoms the patient experiences during the test, such as bloating, abdominal pain, or diarrhea.
-
Post-Test: The patient may resume their normal diet and activities after the final breath sample is collected.
Visualization of Factors Leading to False Positives
References
- 1. metsol.com [metsol.com]
- 2. Pros and Cons of Breath Testing for Small Intestinal Bacterial Overgrowth and Intestinal Methanogen Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breath Tests for the Non-invasive Diagnosis of Small Intestinal Bacterial Overgrowth: A Systematic Review With Meta-analysis [jnmjournal.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. uniospecialtycare.com [uniospecialtycare.com]
- 6. casadesante.com [casadesante.com]
- 7. functionalgutdiagnostics.com [functionalgutdiagnostics.com]
- 8. uconnhealth.org [uconnhealth.org]
- 9. Hydrogen and Methane-Based Breath Testing in Gastrointestinal Disorders: The North American Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Our Tests: Hydrogen-Methane Breath Testing to Diagnose Small Intestinal Bacterial Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogen/Methane Breath Test [nationaljewish.org]
- 12. breathtest.com.au [breathtest.com.au]
- 13. royalberkshire.nhs.uk [royalberkshire.nhs.uk]
- 14. Use and abuse of hydrogen breath tests - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Poor reproducibility of breath hydrogen testing: Implications for its application in functional bowel disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrogen Breath Tests - Brigham and Women's Hospital. [brighamandwomens.org]
Technical Support Center: Optimizing the Lactulose Mannitol Test
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the urine collection time for the lactulose mannitol (L/M) test for intestinal permeability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal urine collection time for the this compound mannitol test?
A1: Recent research indicates that the optimal period for urine collection to assess small intestinal permeability is between 2.5 and 4 hours after ingestion of the sugar solution.[1][2][3][4] This timeframe minimizes between-subject variation and maximizes the differences in the excretion patterns of this compound and mannitol.[1][2][3][4] While traditional protocols often use a 5- or 6-hour collection period, studies have shown that the this compound to mannitol ratio (LMR) from a 2-hour collection correlates well with a 5-hour collection, suggesting that a shorter duration can be sufficient.[5][6]
Q2: Why is the 2.5 to 4-hour window considered optimal?
A2: This period corresponds to the time when the sugar probes are transiting from the small to the large intestine.[1][3] During this window, the variability in the urinary excretion of both this compound and mannitol is at its lowest, and the correlation of the amount of each sugar excreted over time is highest.[1][2][3][4] This leads to a more stable and reproducible this compound/mannitol ratio (LMR).
Q3: Can I use a 2-hour urine collection instead of a longer period?
A3: Yes, studies have shown that there is no significant difference in the this compound to mannitol ratio (LMR) between a 2-hour and a 5-hour urine collection.[5][6] A 2-hour collection is likely to be more reflective of small bowel absorption and is more convenient for both the patient and the provider.[7] However, it's important to note that a higher percentage of both this compound and mannitol is recovered in a 5-hour collection compared to a 2-hour one.[5][6]
Q4: What are the main factors that can affect the results of the this compound mannitol test?
A4: Several non-mucosal factors can influence the urinary excretion of the sugar probes, including gastric emptying, intestinal transit time, renal clearance, and incomplete urine recovery.[8] Using the ratio of this compound to mannitol helps to circumvent these individual variations as both sugars are affected similarly.[8]
Q5: How is the this compound/mannitol ratio (LMR) calculated and interpreted?
A5: The LMR is calculated by dividing the percentage of this compound recovered in the urine by the percentage of mannitol recovered in the urine (% this compound Recovery / % Mannitol Recovery).[5][8] An elevated LMR is an indicator of increased intestinal permeability or "leaky gut".[5][9] this compound, a larger molecule, is minimally absorbed in a healthy intestine, while mannitol, a smaller molecule, is more readily absorbed.[9][10] Increased this compound in the urine suggests that the tight junctions between intestinal cells are compromised.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in L/M ratios between subjects in the same group. | - Inconsistent urine collection timing.- Variations in hydration status.- Differences in gastric emptying or intestinal transit time. | - Standardize the urine collection period, ideally to the 2.5-4 hour window.[2][4]- Ensure subjects maintain consistent and adequate hydration throughout the test. A typical protocol involves consuming a set amount of water after the sugar solution and at regular intervals.[4]- Have subjects fast overnight before the test to standardize gastric emptying.[11] |
| Low or undetectable levels of this compound and/or mannitol in urine. | - Incomplete urine collection.- Analytical issues with the assay (e.g., HPLC, LC-MSMS).- Subject did not properly ingest the full sugar solution. | - Provide clear instructions and collection containers to ensure all urine within the specified timeframe is collected.- Verify the sensitivity and calibration of the analytical equipment. Different methods like HPAE-PAD and LC-MSMS may yield slightly different results.[5]- Observe the subject during the ingestion of the solution to confirm complete administration. |
| Unexpectedly high mannitol recovery. | - Increased transcellular permeability. | - While the L/M test primarily assesses paracellular permeability (via this compound), very high mannitol could indicate changes in the absorption through the intestinal cells themselves.[9] This should be interpreted in the context of the overall clinical picture. |
| Unexpectedly low mannitol recovery. | - Malabsorption.- Villous atrophy, which reduces the surface area for absorption. | - A low mannitol level can indicate malabsorption issues.[9] In conditions like celiac disease, where villous atrophy is present, mannitol excretion can be significantly affected.[8] |
Experimental Protocols
Optimized this compound Mannitol Test Protocol (2.5-4h Urine Collection)
This protocol is based on findings suggesting an optimal collection window to minimize variability.
-
Subject Preparation:
-
Test Solution Administration:
-
Administer a solution containing a known amount of this compound (e.g., 5g) and mannitol (e.g., 1g) dissolved in water (e.g., 100 mL).[11]
-
The subject should drink the entire solution. Note the exact time of ingestion.
-
-
Hydration:
-
Urine Collection:
-
Begin collecting all urine starting at 2.5 hours post-ingestion.
-
Continue to collect all urine until exactly 4 hours post-ingestion.
-
Record the total volume of urine collected during this 1.5-hour window.
-
-
Sample Analysis:
-
Measure the concentration of this compound and mannitol in the collected urine using a validated method such as High-Performance Anion-Exchange chromatography with Pulsed Amperometric Detection (HPAE-PAD) or Liquid Chromatography with tandem mass spectrometry (LC-MSMS).[5]
-
-
Calculation:
-
Calculate the percentage of each sugar excreted:
-
% Recovery = ([Sugar Concentration in Urine (mg/mL)] * [Total Urine Volume (mL)]) / [Ingested Dose of Sugar (mg)] * 100
-
-
Calculate the this compound/Mannitol Ratio (LMR):
-
LMR = % this compound Recovery / % Mannitol Recovery
-
-
Data Presentation
Table 1: Comparison of this compound and Mannitol Recovery and L/M Ratio at Different Urine Collection Times
| Collection Period | % this compound Recovery (Mean ± SE) | % Mannitol Recovery (Mean ± SE) | This compound/Mannitol Ratio (LMR) | Reference |
| 2 hours | Lower Recovery | Lower Recovery | No significant difference from 5h | [5][6] |
| 2.5 - 4 hours | Optimal consistency | Optimal consistency | Considered most reliable | [2][4] |
| 5 hours | Higher Recovery | Higher Recovery | No significant difference from 2h | [5][6] |
Note: Absolute recovery values can vary between studies and analytical methods.
Visualizations
Caption: Experimental workflow for the optimized this compound mannitol test.
Caption: Troubleshooting logic for high L/M ratio variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Standardising the this compound Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardising the this compound mannitol test of gut permeability to minimise error and promote comparability. [mro.massey.ac.nz]
- 4. Standardising the this compound Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability | PLOS One [journals.plos.org]
- 5. Measurement of intestinal permeability using this compound and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. This compound:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability [jnmjournal.org]
- 9. gdx.net [gdx.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gdx.net [gdx.net]
- 13. optimise.mfm.au [optimise.mfm.au]
Technical Support Center: Stability of Lactulose in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of lactulose in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound in aqueous solutions primarily degrades through two main pathways:
-
Hydrolysis: The glycosidic bond between the galactose and fructose moieties can be cleaved, resulting in the formation of galactose and fructose.[1]
-
Epimerization and Isomerization: Under certain conditions, particularly alkaline pH, this compound can isomerize to its epimer, epilactose, or other related ketoses like tagatose.[1][2] Degradation can also occur via β-elimination to yield galactose, tagatose, and saccharinic acids.[1]
Q2: What are the key factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by:
-
pH: this compound is more stable in acidic to neutral pH ranges.[3] Alkaline conditions (high pH) promote isomerization and degradation.[2][4] For instance, increasing the initial reaction pH from 11 to 12 can increase the this compound conversion rate.[4]
-
Temperature: Higher temperatures accelerate the degradation of this compound.[3][4] Prolonged exposure to temperatures above 30°C (86°F) can cause darkening and turbidity of this compound solutions.[3]
-
Concentration: While less documented in terms of degradation rates, the initial concentration of this compound can influence the rate of isomerization.
-
Presence of other substances: The presence of amino acids or proteins can lead to the Maillard reaction, a form of non-enzymatic browning, especially upon heating.
Q3: How can I improve the stability of my this compound solutions for experiments?
A3: To enhance the stability of this compound solutions, consider the following:
-
pH Control: Maintain the pH of the solution in the acidic to neutral range. The pH of a this compound solution is typically between 3.0 and 7.0.[3] Using a buffer system, such as a citrate buffer, can help maintain a stable pH. Citrate buffers are effective in maintaining a stable pH in the acidic range (e.g., pH 4.5).[5][6][7]
-
Temperature Control: Store this compound solutions at controlled room temperature (15-30°C or 59-86°F) and avoid exposure to high temperatures.[3][8] Do not freeze this compound solutions, as this can cause the sugar to become a semi-solid.[3]
-
Protection from Light: Store solutions in tight, light-resistant containers to prevent potential photodegradation.[3]
-
Use of Stabilizing Agents: While specific studies on antioxidants for this compound are limited, the use of antioxidants can be a general strategy to prevent oxidative degradation of sugars.[9] The organogermanium compound Ge-132 has been shown to protect this compound from alkaline degradation.[10]
Q4: What are the common signs of this compound degradation in an aqueous solution?
A4: Degradation of a this compound solution can be indicated by:
-
Color Change: A darkening or yellowing of the solution is a common sign of degradation, particularly due to sugar reactions.[3]
-
Turbidity: The formation of precipitates or a cloudy appearance can indicate degradation.[3]
-
pH Shift: A change in the pH of the solution over time can be indicative of degradation reactions occurring.
-
Changes in Chromatographic Profile: Analysis by HPLC will show a decrease in the this compound peak area and the appearance or increase of peaks corresponding to degradation products like galactose, fructose, and tagatose.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid darkening of the this compound solution. | The solution is being stored at too high a temperature or exposed to light. | Store the solution at a controlled room temperature (15-30°C) in a dark or amber-colored, light-resistant container.[3] |
| Unexpected peaks appear in the HPLC chromatogram during analysis. | Degradation of this compound into byproducts like galactose, fructose, or tagatose.[1] | Prepare fresh solutions for each experiment. If storage is necessary, use a buffered solution (e.g., citrate buffer, pH 4.5-6.0) and store at a low, stable temperature.[5][6][7] |
| The pH of the aqueous solution changes over time. | Degradation of this compound is producing acidic byproducts. | Use a suitable buffer system, such as a citrate buffer, to maintain a stable pH throughout the experiment.[5][6][7] |
| Inconsistent experimental results using this compound solutions. | The concentration of the active this compound is decreasing due to degradation. | Quantify the this compound concentration using a validated HPLC method before each experiment. Prepare fresh solutions as needed. |
Data Presentation
Table 1: Influence of pH and Temperature on this compound Conversion
| Initial pH | Temperature (°C) | Reaction Time (min) | This compound Conversion Rate (%) | Reference |
| 11 | 60 | 70 | 25.9 ± 1.6 | [4] |
| 11 | 70 | 50 | 27.2 ± 2.1 | [4] |
| 12 | 60 | 50 | 29.4 ± 1.3 | [4] |
| 12 | 70 | 50 | 31.3 ± 1.2 | [4] |
Table 2: Typical HPLC-RI Conditions for this compound Stability Analysis
| Parameter | Condition | Reference |
| Column | Amino column (e.g., 3 µm NH₂, 4.6 x 150 mm) | [1] |
| Mobile Phase | Acetonitrile:Water (75:25 v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 40°C | [1] |
| Detector | Refractive Index (RI) | [1][11] |
| Injection Volume | 20 µL | [1] |
| Run Time | ~15 minutes | [1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound and its Degradation Products
This protocol provides a method for the simultaneous quantification of this compound, galactose, and fructose in aqueous solutions.
1. Materials and Reagents:
-
This compound reference standard
-
Galactose reference standard
-
Fructose reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters
2. Equipment:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler
-
Column oven
-
Refractive Index (RI) detector
-
-
Amino-based HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing acetonitrile and deionized water in a 75:25 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
4. Preparation of Standard Solutions:
-
Prepare individual stock solutions of this compound, galactose, and fructose in deionized water at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of mixed standard solutions containing known concentrations of all three sugars to create a calibration curve.
5. Sample Preparation:
-
Dilute the experimental aqueous this compound solution with deionized water to fall within the concentration range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm membrane filter before injection.
6. HPLC Analysis:
-
Set the column temperature to 40°C.
-
Set the mobile phase flow rate to 1.0 mL/min.
-
Inject 20 µL of each standard and sample solution.
-
Monitor the separation using the RI detector.
7. Data Analysis:
-
Identify and integrate the peaks for this compound, galactose, and fructose based on the retention times obtained from the standard solutions.
-
Construct a calibration curve for each sugar by plotting peak area against concentration.
-
Determine the concentration of each sugar in the experimental samples by interpolating their peak areas on the respective calibration curves.
Protocol 2: Accelerated Stability Testing of this compound Aqueous Solutions
This protocol outlines a procedure for assessing the stability of a this compound solution under accelerated conditions to predict its shelf-life.
1. Sample Preparation:
-
Prepare the this compound aqueous solution at the desired concentration. If applicable, add any stabilizing agents (e.g., buffers, antioxidants) to the formulation.
-
Divide the solution into multiple aliquots in appropriate, sealed containers (e.g., amber glass vials).
2. Storage Conditions:
-
According to ICH guidelines for accelerated stability testing, store the samples at 40°C ± 2°C with 75% ± 5% relative humidity (RH).[12]
-
If the product is unstable under these conditions, intermediate conditions of 30°C ± 2°C with 65% ± 5% RH can be used.[12]
-
Place a set of control samples at the intended long-term storage condition (e.g., 25°C ± 2°C / 60% ± 5% RH).
3. Testing Schedule:
-
For accelerated testing, pull samples at initial (time 0), and then at regular intervals, for example, 1, 2, 3, and 6 months.[12]
-
For long-term testing, the frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13]
4. Analytical Testing:
-
At each time point, analyze the samples for the following:
-
Appearance: Visually inspect for color change and turbidity.
-
pH: Measure the pH of the solution.
-
This compound Concentration and Degradation Products: Quantify the amount of this compound and its primary degradation products (galactose, fructose) using a validated HPLC method (see Protocol 1).
-
5. Data Evaluation:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation rate constant (k) from the slope of the line (for zero or first-order kinetics).
-
Use the Arrhenius equation to predict the shelf-life (the time it takes for the concentration to decrease to 90% of its initial value, t₉₀) at the intended long-term storage temperature.
Mandatory Visualizations
Caption: Primary degradation pathways of this compound in aqueous solutions.
Caption: Experimental workflow for accelerated stability testing of this compound solutions.
References
- 1. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound SOLUTION, USP [dailymed.nlm.nih.gov]
- 4. Increase in this compound Content in a Hot-Alkaline-Based System through Fermentation with a Selected Lactic Acid Bacteria Strain Followed by the β-Galactosidase Catalysis Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citrate buffer: Significance and symbolism [wisdomlib.org]
- 6. biochemazone.com [biochemazone.com]
- 7. Citrate Buffer [protocols.io]
- 8. journals.plos.org [journals.plos.org]
- 9. Antioxidant vitamins or this compound for the prevention of the recurrence of colorectal adenomas. Colorectal Cancer Study Group of the University of Modena and the Health Care District 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. lnct.ac.in [lnct.ac.in]
- 13. ema.europa.eu [ema.europa.eu]
analytical interference in spectrophotometric lactulose assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding analytical interference in spectrophotometric lactulose assays. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the spectrophotometric assay for this compound?
A1: The most common spectrophotometric method for this compound determination is based on the Seliwanoff's test.[1][2][3] The assay involves two main steps:
-
Acid Hydrolysis: this compound, a disaccharide of galactose and fructose, is hydrolyzed by a strong acid (typically concentrated hydrochloric acid) at an elevated temperature. This reaction splits this compound into its constituent monosaccharides: fructose and galactose.[1][2][3]
-
Color Reaction: The fructose released during hydrolysis, which is a ketose, is rapidly dehydrated by the hot acid to form 5-hydroxymethylfurfural (HMF).[1][4] HMF then reacts with resorcinol, a color reagent, in a condensation reaction to produce a cherry-red colored complex.[1][3][4][5] The intensity of this color, which is proportional to the fructose (and therefore this compound) concentration, is measured with a spectrophotometer, typically at a wavelength of around 485 nm.[6]
Q2: What are the typical validation parameters for this assay?
A2: A properly validated spectrophotometric this compound assay should have well-defined performance characteristics. The table below summarizes typical validation parameters found in the literature.
| Parameter | Typical Value/Range | Description |
| Linearity Range | 5 - 100 µg/mL | The concentration range over which the absorbance is directly proportional to the this compound concentration. |
| Correlation Coefficient (r) | > 0.999 | A measure of how well the calibration data fit a linear regression line. |
| Limit of Detection (LOD) | 0.075 - 2.32 µg/mL | The lowest concentration of this compound that can be reliably detected by the method. |
| Limit of Quantitation (LOQ) | 0.125 - 7.04 µg/mL | The lowest concentration of this compound that can be accurately and precisely quantified. |
| Accuracy (Recovery) | 96.6% - 103.6% | The closeness of the measured value to the true value, often determined by spiking a sample with a known amount of this compound.[7] |
| Precision (CV%) | Intra-day: < 2%, Inter-day: < 5% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
Q3: Can I use this assay for samples other than pharmaceutical syrups?
A3: Yes, but with caution. The assay has been adapted for various sample types, including milk and other food products.[8] However, each sample matrix presents unique challenges. For instance, milk contains high concentrations of lactose, which can cause significant interference.[8] It is crucial to perform sample-specific validation, including accuracy and precision checks, and to run appropriate controls to account for matrix effects. For complex matrices, sample preparation steps like protein precipitation or deionization may be necessary.
Troubleshooting Guide
Problem: My standard curve is not linear or has a low correlation coefficient (r < 0.99).
| Possible Cause | Recommended Solution |
| Pipetting Errors: Inaccurate or inconsistent pipetting of standards, reagents, or samples. | - Calibrate your pipettes regularly. - Use fresh, high-quality pipette tips for each standard and sample. - Ensure there are no air bubbles when pipetting. |
| Contamination: Contamination of glassware, reagents, or pipette tips. | - Use thoroughly cleaned or disposable labware. - Prepare fresh reagents and standards. |
| Incorrect Wavelength: The spectrophotometer is set to the wrong wavelength. | - Verify that the spectrophotometer is set to the absorbance maximum of the colored complex (typically ~485 nm for the resorcinol method). |
| Concentrations Out of Range: The concentrations of your standards are outside the linear range of the assay. | - Prepare a new set of standards within the expected linear range (e.g., 5-100 µg/mL). |
Problem: My sample absorbance readings are too low or zero.
| Possible Cause | Recommended Solution |
| Insufficient Heating: The reaction mixture was not heated for the required time or at the correct temperature. | - Ensure the water bath is at the specified temperature (e.g., 90°C) before starting the incubation. - Use a timer to ensure the correct incubation period (e.g., 7 minutes). |
| This compound Concentration Below LOD: The this compound concentration in your sample is below the limit of detection. | - Concentrate your sample, if possible. - If concentration is not feasible, consider using a more sensitive analytical method like HPLC or an enzymatic assay.[8] |
| Degraded Reagents: The resorcinol or hydrochloric acid solution has degraded. | - Prepare fresh Seliwanoff's reagent. Store it in a dark, airtight container. |
| Incorrect Reagent pH: The pH of the reaction mixture is not sufficiently acidic. | - Ensure you are using concentrated hydrochloric acid as specified in the protocol. |
Problem: My reagent blank has high absorbance.
| Possible Cause | Recommended Solution |
| Contaminated Reagents: The water, resorcinol, or HCl used to prepare the reagent is contaminated with interfering substances. | - Use high-purity, analytical grade reagents and deionized or distilled water. - Prepare fresh reagents in clean glassware. |
| Prolonged Heating: The blank was heated for too long, causing the resorcinol to degrade and form colored compounds. | - Adhere strictly to the specified incubation time. Do not exceed the recommended heating period. |
| Dirty Cuvettes: The cuvettes used for measurement are dirty or scratched. | - Clean cuvettes thoroughly before use. - Use a matched pair of cuvettes for the blank and samples. |
Problem: My results are highly variable between replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Heating: Fluctuations in the water bath temperature or inconsistent timing of sample incubation. | - Ensure all samples and standards are incubated for the exact same amount of time. - Place all tubes in the water bath simultaneously and remove them at the same time. |
| Variable Cooling Time: Samples are cooled for different lengths of time before reading the absorbance. | - Standardize the cooling period for all tubes before measurement. |
| Pipetting Inconsistency: Inconsistent pipetting technique. | - Follow best practices for pipetting to ensure consistency across all samples and standards. |
Common Analytical Interferences
The primary source of interference in the spectrophotometric this compound assay is the presence of other sugars, particularly other ketoses or aldoses that can react under the assay conditions.[1]
| Interfering Substance | Type | Potential Impact | Mitigation Strategy |
| Fructose | Ketose | High Positive Interference: Fructose is the reactive moiety of this compound after hydrolysis. Its presence in the sample will lead to a direct overestimation of the this compound content. | If fructose is known to be present, it must be quantified separately and subtracted from the total, or a different analytical method (e.g., HPLC) must be used. |
| Sucrose | Disaccharide | Positive Interference: Sucrose is hydrolyzed by acid to glucose and fructose. The released fructose will react and cause a positive interference.[2] | Use a method that does not rely on acid hydrolysis, such as an enzymatic assay specific for this compound, or separate the sugars via chromatography prior to quantification. |
| Aldoses (e.g., Glucose, Galactose, Lactose) | Aldose | Low to Moderate Positive Interference: Aldoses dehydrate much more slowly than ketoses.[2][4] However, with prolonged heating or at high concentrations, they can also form HMF and react with resorcinol, producing a faint pink or red color and leading to an overestimation of this compound.[1][3] | - Strictly control the heating time and temperature to minimize the reaction of aldoses.[1] - Run a sample blank containing a similar concentration of the interfering aldose to subtract its contribution. - For samples with high lactose content like milk, specific sample preparation to remove lactose or the use of an alternative method is recommended.[8] |
Experimental Protocols
Protocol: Spectrophotometric Determination of this compound (Resorcinol-HCl Method)
This protocol is a generalized procedure based on common practices.[6] Users should validate the method for their specific application and sample matrix.
1. Reagent Preparation:
-
Seliwanoff's Reagent (0.05% Resorcinol in 3N HCl):
-
Dissolve 50 mg of resorcinol in 33 mL of concentrated hydrochloric acid.
-
Carefully add distilled water to bring the final volume to 100 mL.
-
Store in a dark, sealed bottle. Prepare fresh for best results.[3]
-
-
This compound Standard Stock Solution (1 mg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Dissolve it in 100 mL of distilled water in a volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution with distilled water.
-
2. Sample Preparation:
-
Dilute the sample with distilled water to an expected this compound concentration within the linear range of the assay.
-
For complex matrices, perform necessary cleanup steps (e.g., protein precipitation with trichloroacetic acid, followed by centrifugation).
3. Assay Procedure:
-
Pipette 1.0 mL of each working standard, sample, and a blank (1.0 mL of distilled water) into separate, labeled test tubes.
-
Add 2.0 mL of Seliwanoff's Reagent to each tube and mix well.
-
Place all tubes simultaneously into a boiling water bath (100°C).
-
Heat for exactly 1 minute (Note: some protocols specify longer times, up to 7 minutes; this must be optimized and kept consistent).[1] Prolonged heating will increase interference from aldoses.[1][3]
-
Immediately transfer the tubes to an ice bath to stop the reaction and cool to room temperature.
-
Transfer the solutions to cuvettes.
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to zero absorbance at 485 nm using the reagent blank.
-
Measure the absorbance of each standard and sample.
5. Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the result by the dilution factor used during sample preparation.
Visualizations
Caption: Experimental workflow for the spectrophotometric this compound assay.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 2. Seliwanoff's test - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Carbohydrates - Seliwanoff's Test [dept.harpercollege.edu]
- 5. math.answers.com [math.answers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
Technical Support Center: Optimizing Lactulose Dosage for Prebiotic Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the prebiotic effects of lactulose in humans.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dosage of this compound to elicit a prebiotic effect without causing significant laxation?
A1: The prebiotic effects of this compound are generally observed at lower dosages than those required for laxation. Clinical evidence suggests that daily doses in the range of 3g to 10g are effective in stimulating the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species, while minimizing laxative side effects.[1][2][3] Higher doses, typically between 20g and 40g per day, are associated with a laxative effect, while doses exceeding 60g daily are used for detoxification in conditions like hepatic encephalopathy.[1][4] The optimal dose can be patient-dependent, and a dose-finding study is recommended for specific populations or formulations.[5]
Q2: What are the primary mechanisms by which this compound exerts its prebiotic effects?
A2: this compound is a synthetic disaccharide that is not hydrolyzed by human intestinal enzymes, allowing it to reach the colon intact.[1][4] In the colon, it is selectively fermented by saccharolytic bacteria, leading to several key effects:
-
Stimulation of Beneficial Bacteria: this compound serves as a substrate for the growth of beneficial bacteria, most notably Bifidobacterium and Lactobacillus species.[1][2][6][7][8]
-
Production of Short-Chain Fatty Acids (SCFAs): Fermentation of this compound produces SCFAs, such as acetate, butyrate, and propionate.[1][4] These SCFAs contribute to various health benefits, including serving as an energy source for colonocytes and modulating immune function.[1][4]
-
Reduction of Colonic pH: The production of SCFAs and lactic acid lowers the pH of the colon.[1][4][7] This acidic environment can inhibit the growth of potentially pathogenic bacteria and reduce the production of toxic metabolites like ammonia.[1][4][9]
Q3: How soon can prebiotic effects be observed after starting this compound supplementation?
A3: Changes in the gut microbiota can be observed relatively quickly. Some studies have reported a significant increase in Bifidobacterium populations within a few days to two weeks of daily this compound intake at prebiotic dosages.[2] Metabolic changes, such as alterations in fecal pH and SCFA concentrations, also occur within this timeframe.[1][2]
Q4: Can this compound be used in combination with probiotics?
A4: Yes, the combination of a prebiotic like this compound with a probiotic is known as a synbiotic. This compound can potentially enhance the survival and activity of probiotic strains in the gut by providing a readily available substrate for their growth.[6][10]
Troubleshooting Guide
Issue 1: High incidence of gastrointestinal side effects (bloating, flatulence, diarrhea) in study participants.
-
Possible Cause: The administered dose of this compound may be too high for the study population. Gastrointestinal tolerance to this compound can vary among individuals.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the daily dose of this compound. Side effects like diarrhea are often indicative of an excessive dose.[11][12]
-
Gradual Dose Escalation: Start with a lower dose (e.g., 2-3g/day) and gradually increase to the target dose over several days. This allows the gut microbiota to adapt.
-
Dosing with Meals: Administering this compound with meals may help to reduce gastrointestinal discomfort.[13]
-
Participant Diary: Ask participants to keep a diary of their symptoms to identify if they are transient or persistent. Mild, transient bloating and flatulence can be common at the beginning of supplementation.[11]
-
Issue 2: Inconsistent or no significant changes in Bifidobacterium levels in response to this compound.
-
Possible Cause 1: The baseline levels of Bifidobacterium in the study population may already be high, making it difficult to detect a significant increase.
-
Troubleshooting Step: Analyze subgroups of participants with low baseline bifidobacterial counts, as the prebiotic effect may be more pronounced in this group.
-
Possible Cause 2: The analytical method used for microbiota analysis may not be sensitive enough or may have biases.
-
Troubleshooting Step: Employ a combination of methods for microbiota analysis, such as quantitative PCR (qPCR) for specific bacterial groups and 16S rRNA gene sequencing for overall community composition.[14]
-
Possible Cause 3: The duration of the intervention may be too short.
-
Troubleshooting Step: Consider extending the intervention period to at least two weeks, as significant changes in the microbiota are typically observed within this timeframe.
Issue 3: Hydrogen breath test results are difficult to interpret (e.g., no clear peak, early peak).
-
Possible Cause 1 (No clear peak): The this compound dose may not have been sufficient to induce a detectable hydrogen peak, or the participant may be a "low hydrogen producer." Some individuals' gut microbiota produce other gases, like methane.
-
Troubleshooting Step: Ensure the this compound dose for the breath test is standardized (typically 10g).[15] Consider also measuring methane in the breath samples if possible.
-
Possible Cause 2 (Early peak): An early rise in breath hydrogen (within 90 minutes) may suggest small intestinal bacterial overgrowth (SIBO), where fermentation occurs in the small intestine rather than the colon.[15]
-
Troubleshooting Step: Review participant screening data for conditions associated with SIBO. The interpretation of the breath test may need to be adjusted in these cases.
Data Presentation
Table 1: Summary of Clinical Studies on the Prebiotic Effects of Low-Dose this compound
| Dosage ( g/day ) | Duration | Study Population | Key Findings | Reference |
| 3 | 2 weeks | 8 healthy volunteers | Significant increase in Bifidobacterium; decrease in Clostridium perfringens and Bacteroidaceae; decreased fecal pH. | [2] |
| 4 | Not specified | Healthy volunteers | Significant increase in the ratio of bifidobacteria to total bacteria (from 22.4% to 50.5%). | [1] |
| 10 | 26-33 days | 20 healthy volunteers | Significant increase in fecal Bifidobacterium. | [1] |
| 10 | 14 days | Not specified | Mean fecal pH decreased from 7.0 to 6.4. | [1] |
| 10-30 | Not specified | Patients with chronic idiopathic constipation | Demonstrated prebiotic effects. | [1] |
Table 2: In Vitro Dose-Dependent Effects of this compound on SCFA Production
| This compound Dose ( g/day equivalent) | Total SCFAs (mmol) after 120h | Key Observations | Reference |
| 2 | 451 (± 3) | Increase in SCFAs, mainly acetate. | [1][3][16] |
| 3 | 399 (± 21) | Increase in butyrate observed at this dose and higher. | [3][16] |
| 4 | 427 (± 76) | Prominent reduction in ammonia. | [3][16] |
| 5 | 471 (± 12) | Most evident increase in Bifidobacterium, Lactobacillus, and Anaerostipes. | [3][16] |
| Control | 332 (± 34) | Baseline production. | [1][4] |
Experimental Protocols
Protocol 1: Hydrogen Breath Test for Oro-Cecal Transit Time
-
Participant Preparation:
-
Baseline Measurement:
-
Collect a baseline breath sample by having the participant exhale into a collection bag or tube.
-
-
Substrate Ingestion:
-
The participant ingests a standardized dose of 10g of this compound dissolved in water.[15]
-
-
Post-Ingestion Sampling:
-
Collect breath samples at regular intervals (e.g., every 15-30 minutes) for up to 3-4 hours.[15]
-
-
Analysis:
-
Measure the hydrogen concentration in the breath samples. A significant rise in hydrogen (typically ≥20 ppm over baseline) indicates the arrival of this compound in the colon and the onset of fermentation.[15] The time to this rise is the oro-cecal transit time.
-
Protocol 2: Fecal Sample Analysis for Microbiota and Metabolites
-
Sample Collection:
-
Participants collect a fecal sample at home using a provided collection kit.
-
Samples should be immediately stored at -20°C or colder and transported to the laboratory on dry ice to preserve microbial DNA and metabolites.
-
-
DNA Extraction:
-
Extract microbial DNA from a weighed aliquot of the fecal sample using a validated commercial kit.
-
-
Microbiota Analysis:
-
Quantitative PCR (qPCR): Quantify the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) using group-specific primers.
-
16S rRNA Gene Sequencing: Amplify and sequence the 16S rRNA gene to determine the overall composition and diversity of the gut microbiota.
-
-
Metabolite Analysis:
-
SCFA Quantification: Homogenize a fecal sample in a suitable buffer, acidify, and extract SCFAs with an organic solvent. Analyze the extract using gas chromatography (GC).
-
pH Measurement: Prepare a fecal slurry by homogenizing a weighed amount of feces in a fixed volume of deionized water. Measure the pH using a calibrated pH meter.
-
Visualizations
Caption: Metabolic fate of this compound in the human gut.
Caption: A typical workflow for a placebo-controlled this compound intervention study.
Caption: Decision tree for troubleshooting gastrointestinal side effects.
References
- 1. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Bifidobacteria metabolize this compound to optimize gut metabolites and prevent systemic infection in liver disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, lactic acid bacteria, intestinal microecology and mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The degradation of amino acids, proteins, and blood to short-chain fatty acids in colon is prevented by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medcentral.com [medcentral.com]
- 12. Side effects of this compound - NHS [nhs.uk]
- 13. mims.com [mims.com]
- 14. A study of the prebiotic effect of this compound at low dosages in healthy Japanese women - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Interpret Hydrogen Breath Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. womans.org [womans.org]
- 18. gcpcmedford.com [gcpcmedford.com]
Welcome to the Technical Support Center for the analysis of lactulose and its related sugars (lactose, fructose, galactose, epilactose) using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI). This resource provides comprehensive troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their separation and resolving common issues encountered during analysis.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format, providing potential causes and systematic solutions.
Diagram: Troubleshooting Workflow for HPLC-RI Sugar Analysis
Caption: A logical workflow for troubleshooting common HPLC-RI issues.
Q1: Why am I seeing poor resolution between this compound and lactose peaks?
A1: Poor resolution between this compound and its related sugars, particularly lactose and epilactose, is a common challenge. Several factors can contribute to this issue.
-
Mobile Phase Composition: The ratio of acetonitrile (ACN) to water in the mobile phase is critical for separating these hydrophilic compounds.[1][2] An inappropriate ratio can lead to co-elution.
-
Column Condition: Amino columns, frequently used for sugar analysis, can degrade over time, leading to a loss of resolving power.[3] Column fouling from sample matrix components can also be a culprit.[3]
-
Flow Rate: An incorrect or fluctuating flow rate can broaden peaks and reduce resolution.[4]
-
Column Temperature: Temperature affects solvent viscosity and analyte retention, thereby influencing separation.[4]
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the acetonitrile/water ratio. A common starting point is 75:25 (v/v) ACN:Water.[1][5] Increasing the acetonitrile concentration can increase retention and may improve the separation of closely eluting peaks.[6]
-
Column Washing: Implement a rigorous column washing procedure. Washing with a solvent like 80% methanol in water can help remove contaminants.[3] Always check the column manufacturer's guidelines for appropriate wash solvents.[3]
-
Column Replacement: If washing does not improve resolution, the column may be at the end of its lifespan and require replacement.[3]
-
Verify Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate. A typical flow rate for this separation is 1.0 mL/min.[1][2]
-
Control Temperature: Use a column oven to maintain a stable temperature, typically around 40°C.[1][7]
| Parameter | Typical Starting Condition | Effect on Separation |
| Mobile Phase (ACN:Water) | 75:25 (v/v)[1][5] | Increasing ACN generally increases retention and resolution. |
| Flow Rate | 1.0 mL/min[2] | Lower flow rates can sometimes improve resolution but increase run time. |
| Column Temperature | 40°C[1][7] | Higher temperatures can improve efficiency but may alter selectivity. |
Q2: My RI detector baseline is noisy and/or drifting. What can I do?
A2: Refractive Index detectors are highly sensitive to changes in the mobile phase composition and temperature, making baseline instability a frequent issue.[8][9]
-
Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise.[10][11]
-
Temperature Fluctuations: The RI detector is essentially a differential refractometer, and its response is highly dependent on a stable temperature for both the reference and sample cells.[8][10]
-
Contaminated Mobile Phase or System: Impurities in the mobile phase or leaching from system components can cause baseline drift.[12]
-
Pump Pulsations: Inconsistent flow from the pump can lead to a rhythmic, noisy baseline.[13]
-
Contaminated Detector Cell: Contaminants in the flow cell can cause both noise and drift.[11]
Troubleshooting Steps:
-
Degas Mobile Phase: Thoroughly degas the mobile phase using an inline degasser, helium sparging, or vacuum filtration before use.[10]
-
Temperature Control: Ensure the HPLC system is in a temperature-controlled environment.[13] Allow the RI detector to warm up and stabilize completely. Using a column oven and a heat exchanger before the detector can help maintain a stable temperature.
-
Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity salts to prepare the mobile phase.
-
Flush the System: If contamination is suspected, flush the entire system, including the detector cell, with a strong, compatible solvent like methanol or isopropanol.[11]
-
Pump Maintenance: Perform regular maintenance on the pump, including checking and replacing seals and check valves if necessary, to ensure a smooth, pulse-free flow.[13]
Q3: Why are the retention times for my sugar peaks shifting between injections?
A3: Retention time instability can compromise peak identification and quantification.
-
Inconsistent Mobile Phase Composition: If the mobile phase is mixed online, malfunctioning proportioning valves can lead to variations in composition. Evaporation of the more volatile component (acetonitrile) can also alter the ratio.[8]
-
Fluctuating Flow Rate: A non-reproducible flow rate from the pump is a direct cause of shifting retention times.[8]
-
Column Equilibration: Amino columns, in particular, may require a significant amount of time to equilibrate with the mobile phase to achieve stable retention times.[3]
-
Temperature Variations: As with baseline issues, inconsistent column temperature will affect retention.[8]
Troubleshooting Steps:
-
Pre-mix Mobile Phase: If possible, manually pre-mix the mobile phase to ensure a consistent composition.[12] Keep the mobile phase reservoir covered to minimize evaporation.
-
Check Pump Performance: Verify the flow rate precision of the pump.[8]
-
Ensure Column Equilibration: Equilibrate the column with the mobile phase for an extended period (sometimes overnight for a new column) until retention times are stable for consecutive injections of a standard.[3]
-
Maintain Constant Temperature: Use a reliable column oven to ensure a constant and uniform temperature.
Frequently Asked Questions (FAQs)
Q1: What is a suitable column for separating this compound and related sugars?
A1: Amino-propyl functionalized silica columns (amino columns) are widely used and recommended for the separation of simple sugars, including this compound.[7][14] These columns operate in hydrophilic interaction liquid chromatography (HILIC) mode.[15] Polymer-based amino columns, such as the Shodex HILICpak series, have also been shown to provide excellent separation.[7][14]
Q2: What is a typical mobile phase for this analysis?
A2: The most common mobile phase is a simple isocratic mixture of acetonitrile and water.[1][2] A ratio of 75:25 (ACN:Water) is a good starting point.[1][5] The use of buffers is generally avoided as it can lead to poor resolution and is not compatible with some other detector types like mass spectrometers.[1][2]
Q3: How should I prepare my samples for analysis?
A3: Sample preparation is crucial for protecting the column and ensuring accurate results.
-
Syrup Formulations: Dilute the syrup in the mobile phase or a mixture of acetonitrile and water (1:1).[1]
-
Complex Matrices (e.g., food samples): May require additional cleanup steps like fat extraction or deproteination.[16] Solid-phase extraction (SPE) with a C18 cartridge can be used to remove less polar impurities.[16]
-
Filtration: All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that could clog the column.[4][17]
Q4: Can I use gradient elution with an RI detector?
A4: No, RI detectors are not compatible with gradient elution.[15] A changing mobile phase composition during the run will cause a significant and continuous change in the refractive index, resulting in a severe baseline drift that makes peak detection impossible. Therefore, isocratic methods are mandatory for RI detection.[15]
Experimental Protocol: Isocratic HPLC-RI Method for this compound and Related Sugars
This protocol is a generalized method based on validated procedures reported in the literature.[1][5][18]
1. Instrumentation
-
HPLC system with an isocratic pump, autosampler, column oven, and a Refractive Index (RI) detector.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | Amino Column (e.g., 3 µm, 4.6 x 150 mm)[1] |
| Mobile Phase | Acetonitrile : Water (75:25, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 40°C[1] |
| Detector Temperature | 40°C (or matched to column temperature) |
| Injection Volume | 20 µL[1] |
| Run Time | ~15 minutes (sufficient to elute all sugars of interest)[1] |
3. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Reference standards of this compound, fructose, galactose, epilactose, and lactose.
4. Standard Solution Preparation
-
Prepare individual stock solutions of each sugar standard (e.g., 100 ppm) in a 1:1 mixture of acetonitrile and water.[1]
-
From the stock solutions, prepare working standard solutions and calibration standards by diluting with the same solvent. A typical concentration range for calibration could be 0.125-10 µg/mL.[1]
5. Sample Preparation (for Syrup)
-
Accurately weigh a quantity of the syrup and dilute it in a 1:1 mixture of acetonitrile and water to a known volume to achieve a concentration within the calibration range.[1]
-
Vortex the solution to ensure it is homogenous.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
6. System Suitability
-
Before running samples, perform at least five replicate injections of a system suitability standard (a mix of all sugars).
-
Evaluate parameters such as resolution between critical pairs (e.g., this compound and epilactose, epilactose and lactose), peak asymmetry, and repeatability of retention times and peak areas (%RSD).
7. Analysis
-
Inject the prepared standards and samples.
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the reference standards. The typical elution order is fructose, galactose, epilactose, lactose, and this compound.[1]
-
Quantify the amount of each sugar in the samples using the calibration curve generated from the standard solutions.
References
- 1. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup | Semantic Scholar [semanticscholar.org]
- 3. Issues with HPLC-Refractive Index in analysis of this compound - Chromatography Forum [chromforum.org]
- 4. agronomy.emu.ee [agronomy.emu.ee]
- 5. researchgate.net [researchgate.net]
- 6. separation of carbohydrates by HPLC using RID detector - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 11. agilent.com [agilent.com]
- 12. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 13. uhplcs.com [uhplcs.com]
- 14. shodexhplc.com [shodexhplc.com]
- 15. lcms.cz [lcms.cz]
- 16. spectralabsci.com [spectralabsci.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Gut Microbiota Response to Lactulose
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effects of lactulose on the gut microbiota. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this compound-gut microbiota research and address the inherent variability in responses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems you may encounter during your experiments.
Interpreting Variable Microbiota Responses
Question: Why do we observe high inter-individual variability in the gut microbiota's response to this compound?
Answer: The response to this compound is highly personalized and influenced by a multitude of factors, leading to significant variation between individuals.[1][2][3] Key contributing factors include:
-
Baseline Microbiota Composition: The initial composition of an individual's gut microbiota is a primary determinant of their response.[2] The presence and abundance of specific this compound-fermenting bacteria, such as certain species of Bifidobacterium and Lactobacillus, will dictate the extent of metabolic changes.[4][5]
-
Diet and Lifestyle: Long-term dietary habits, age, genetics, and geographical location all shape the gut microbiome and its response to prebiotics like this compound.[1]
-
Host Factors: Genetic makeup, personal hygiene, medication use, and underlying health conditions can also influence the gut microbiota's reaction to this compound.[1] Some individuals may be "non-responders" with minimal or no observable changes in their microbiota after this compound intake.[1]
Question: We see inconsistent changes in Bifidobacterium abundance after this compound administration in our study subjects. What could be the cause?
Answer: Inconsistent bifidogenic responses are a common challenge. Here are some potential reasons and troubleshooting steps:
-
Dosage and Duration: Ensure the this compound dosage and intervention period are sufficient to elicit a detectable change. Studies have shown significant increases in Bifidobacterium with daily doses as low as 3-4 grams over two weeks.[6][7]
-
Quantification Method: The method used to quantify Bifidobacterium is crucial. While 16S rRNA sequencing provides a relative abundance, quantitative PCR (qPCR) can offer more precise quantification of absolute numbers.[8][9][10][11] Consider using a validated qPCR protocol for more accurate results.
-
Dietary Control: Lack of dietary control during the study can introduce confounding variables. It's advisable to have participants maintain a consistent diet and avoid other prebiotics or probiotics.[12]
-
Sample Handling: Inconsistent sample collection, storage, or DNA extraction can introduce technical variability. Adhering to a strict and standardized protocol for all samples is essential.[13][14][15]
Troubleshooting this compound Breath Test (LBT) Results
Question: What are the common causes of false-positive results in a this compound hydrogen breath test for Small Intestinal Bacterial Overgrowth (SIBO)?
Answer: A frequent cause of false-positive LBT results is a rapid oro-cecal transit time.[16][17][18][19][20] This means the this compound reaches the colon, where a high density of bacteria resides, more quickly than the typical 90-minute window used to define a positive test for SIBO.[16][17] This can lead to an early rise in breath hydrogen that is mistakenly attributed to bacterial overgrowth in the small intestine.[16][17]
Question: What can lead to false-negative results in a this compound hydrogen breath test?
Answer: False-negative results can also occur due to several factors:
-
Slow Digestive Transit: In individuals with constipation or slow intestinal transit, the this compound may not reach the site of bacterial overgrowth within the standard testing period, preventing a detectable rise in breath hydrogen.[21]
-
Acidic Colonic Microclimate: A low pH in the colon can inhibit hydrogen production by the gut bacteria.[22] Pre-treatment with magnesium sulphate has been shown to increase colonic pH and can help overcome this issue.[22]
-
Recent Antibiotic Use: The use of antibiotics within four weeks of testing can reduce the overall bacterial load, leading to a diminished or absent hydrogen response.[21]
-
Improper Test Preparation: Failure to follow the prescribed preparatory diet, which typically restricts high-fiber foods, can affect the baseline hydrogen levels and the subsequent response to this compound.[21]
-
Hydrogen Sulfide Production: Some gut microbes produce hydrogen sulfide (H₂S) instead of or in addition to hydrogen. Standard breath tests do not measure H₂S, which could potentially mask a positive result.
Data on Gut Microbiota and Metabolite Response to this compound
The following tables summarize quantitative data from various studies on the effects of this compound on gut microbiota composition and short-chain fatty acid (SCFA) production.
Table 1: Changes in Fecal Bifidobacterium Abundance Following this compound Supplementation in Humans
| Study Participants | This compound Dose | Duration | Baseline Bifidobacterium (% of total bacteria) | Bifidobacterium after this compound (% of total bacteria) | Fold Change | Reference |
| Healthy Japanese Adults | 4 g/day | 2 days | 17.1 ± 1.2 | 20.5 ± 1.2 | ~1.2x | [7] |
| Healthy Japanese Adults | 4 g/day | 2 weeks | 17.1 ± 1.2 | 26.7 ± 1.7 | ~1.6x | [7] |
| Healthy Volunteers | 3 g/day | 2 weeks | - | Significant increase (P<0.01) | - | [6] |
Table 2: Changes in Serum Short-Chain Fatty Acid (SCFA) Concentrations 90 Minutes After a 10g this compound Challenge
| SCFA | Healthy Controls (µmol/L) | IBS Patients (µmol/L) | P-value | Reference |
| Total SCFAs | 285.9 ± 45.1 | 228.0 ± 43.9 | 0.0002 | [23][24][25] |
| Acetic Acid | 195.4 ± 43.7 | 157.2 ± 37.2 | 0.005 | [23][24][25] |
| Propionic Acid | 12.0 ± 1.5 | 10.2 ± 1.2 | 0.0001 | [23][24][25] |
| Butyric Acid | 16.7 ± 3.2 | 13.3 ± 4.5 | 0.01 | [23][24][25] |
Table 3: Changes in Portal and Peripheral Blood SCFA Concentrations After Cecal this compound Instillation (10g) in Humans
| SCFA | Fasting Portal Vein (µmol/L) | Peak Portal Vein (µmol/L) | Fasting Peripheral Vein (µmol/L) | Peak Peripheral Vein (µmol/L) | Reference |
| Acetate | 128.0 ± 70.8 | 240.9 ± 142.2 | 67.0 ± 23.0 | - | [26] |
| Propionate | 34.4 ± 23.3 | 39.0 ± 17.8 | 3.7 ± 1.2 | Small amounts | [26] |
| Butyrate | 17.6 ± 18.4 | 26.9 ± 17.6 | Traces | Traces | [26] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the investigation of this compound's effects on the gut microbiota.
Protocol 1: Human this compound Intervention Study
Objective: To assess the impact of daily this compound supplementation on the composition and function of the human gut microbiota.
1. Study Design:
- A randomized, double-blind, placebo-controlled crossover design is recommended.[7]
- Each participant will undergo a treatment period (e.g., 2 weeks of daily this compound) and a placebo period, separated by a washout period (e.g., 2 weeks).
2. Participant Recruitment:
- Define clear inclusion and exclusion criteria.
- Exclusion criteria should include recent antibiotic use (within the last 4 weeks), use of other prebiotics or probiotics, and significant gastrointestinal disorders.[12][27]
3. Intervention:
- This compound Dose: A daily dose of 3-10 grams is commonly used for prebiotic effects.[6] A 4g/day dose has been shown to be effective.[7]
- Placebo: An inert, taste-matched placebo (e.g., sucrose) should be used.[27]
4. Sample Collection:
- Collect fecal samples at baseline, at the end of the intervention period, and after the washout period.
- Provide participants with standardized stool collection kits and instructions.
- Samples should be immediately frozen upon collection and stored at -80°C until analysis.
5. Microbiota Analysis:
- DNA Extraction: Use a validated DNA extraction kit specifically designed for fecal samples to ensure efficient lysis of both Gram-positive and Gram-negative bacteria.[13][14][28]
- 16S rRNA Gene Sequencing: Amplify and sequence a variable region (e.g., V3-V4) of the 16S rRNA gene to determine the relative abundance of different bacterial taxa.
- qPCR: To quantify specific bacteria of interest (e.g., Bifidobacterium), use a validated qPCR assay with specific primers and probes.[8][9][10][11]
6. Metabolite Analysis (Optional):
- Analyze short-chain fatty acids (SCFAs) in fecal samples or blood using gas chromatography-mass spectrometry (GC-MS).[4][24]
Protocol 2: Murine this compound Intervention Study
Objective: To investigate the effects of this compound on the gut microbiota and host physiology in a mouse model.
1. Animals and Housing:
- Use a standardized mouse strain (e.g., C57BL/6J).[4]
- House mice in a temperature and humidity-controlled environment with ad libitum access to a standard chow diet and water.[4]
- Allow for an acclimatization period (e.g., 1 week) before the start of the experiment.[4]
2. Experimental Groups:
- Control Group: Receives daily gavage of sterile water.[4]
- This compound Group: Receives daily gavage of this compound (e.g., 2.5 g/kg body weight).[4]
- Optional: Include groups with disease models (e.g., loperamide-induced constipation) to assess the therapeutic effects of this compound.[29][30]
3. Intervention Duration:
- A duration of 3-4 weeks is typically sufficient to observe significant changes in the gut microbiota.[4]
4. Sample Collection:
- Collect fresh fecal pellets at baseline and at the end of the intervention period.
- Immediately freeze samples at -80°C.
- At the end of the study, cecal contents and intestinal tissues can be collected for further analysis.
5. Microbiota and Metabolite Analysis:
- Follow the same procedures for DNA extraction, 16S rRNA sequencing, qPCR, and SCFA analysis as described in the human intervention protocol.
Protocol 3: Fecal DNA Extraction for Microbiome Analysis
Objective: To isolate high-quality microbial DNA from fecal samples for downstream applications such as 16S rRNA sequencing and qPCR.
Materials:
-
Frozen fecal sample (~200 mg)
-
QIAamp PowerFecal Pro DNA Kit (or equivalent)
-
Microcentrifuge
-
Vortex mixer with a bead-beating adapter
-
Heating block or water bath
Procedure:
-
Sample Lysis:
-
Add the fecal sample to a bead tube containing lysis buffer.
-
Homogenize the sample using a vortex mixer with a bead-beating adapter for a specified time and speed to mechanically disrupt bacterial cells.[13][31]
-
Incubate the sample at an elevated temperature (e.g., 65-95°C) to further aid in lysis.[14][31]
-
-
Inhibitor Removal:
-
DNA Binding:
-
Add a binding buffer to the supernatant and mix.
-
Transfer the mixture to a spin column and centrifuge. The DNA will bind to the silica membrane in the column.[31]
-
-
Washing:
-
Elution:
-
Quality Control:
-
Assess the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for a 260/280 ratio of ~1.8 and a 260/230 ratio between 1.8 and 2.2.[15]
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in this compound-gut microbiota research.
Caption: Workflow for a human this compound intervention study.
Caption: Troubleshooting logic for this compound breath test results.
Caption: 16S rRNA sequencing data analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbiota responses to different prebiotics are conserved within individuals and associated with habitual fiber intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personalized Delivery of Probiotics and Prebiotics via 3D Food Printing [mdpi.com]
- 4. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Modulates the Structure of Gut Microbiota and Alleviates Colitis-Associated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Ingestion Induces a Rapid Increase in Genus Bifidobacterium in Healthy Japanese: A Randomised, Double-Blind, Placebo-Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Real-Time Quantitative PCR Procedure for Quantification of Bifidobacteria in Human Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New real-time quantitative PCR procedure for quantification of bifidobacteria in human fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.3. Quantitative PCR (qPCR) for Total Bifidobacteria and Bifidobacterium longum subsp. Infantis Detection [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. ClinConnect | Effects of this compound on Gut Microbiota and Metabolism in [clinconnect.io]
- 13. blog.dnagenotek.com [blog.dnagenotek.com]
- 14. Optimising DNA extraction for microbiome studies [blog.microbiomeinsights.com]
- 15. Microbiome Sample Preparation - Tips and Tricks [qiagen.com]
- 16. An updated appraisal of the SIBO hypothesis and the limits of breath testing - Mayo Clinic [mayoclinic.org]
- 17. youtube.com [youtube.com]
- 18. omedhealth.com [omedhealth.com]
- 19. metsol.com [metsol.com]
- 20. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 21. casadesante.com [casadesante.com]
- 22. Acidic colonic microclimate--possible reason for false negative hydrogen breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Low serum levels of short-chain fatty acids after this compound ingestion may indicate impaired colonic fermentation in patients with irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Low serum levels of short-chain fatty acids after this compound ingestion may indicate impaired colonic fermentation in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Portal and peripheral blood short chain fatty acid concentrations after caecal this compound instillation at surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Microbiota stability in healthy individuals after single-dose this compound challenge—A randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pnfs.or.kr [pnfs.or.kr]
- 30. researchgate.net [researchgate.net]
- 31. youtube.com [youtube.com]
Technical Support Center: Lactulose Administration in Research
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of lactulose in research participants.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound administration.
Issue 1: Participant reports significant bloating and gas.
-
Initial Assessment:
-
Quantify Symptoms: Administer the Gastrointestinal Symptom Rating Scale (GSRS) to quantify the severity of bloating and gas.[1][2][3][4][5]
-
Review Diet: Analyze the participant's dietary intake for the past 24-48 hours to identify potential confounding factors, such as high intake of other gas-producing foods.
-
Confirm Dosing: Verify the administered dose of this compound and the timing of administration.
-
-
Troubleshooting Steps:
-
Dose Titration: If symptoms are significant, consider a dose reduction. If the protocol allows, re-initiate at a lower dose and titrate upwards gradually over several days.[6][7][8]
-
Dietary Modification: Advise the participant to temporarily avoid foods known to increase gas production, such as beans, lentils, onions, and carbonated beverages.
-
Administration with Food: Instruct the participant to take this compound with meals to potentially reduce gastrointestinal discomfort.[9]
-
Issue 2: Participant experiences diarrhea.
-
Initial Assessment:
-
Characterize Diarrhea: Assess the frequency, volume, and consistency of the stools. Note any signs of dehydration, such as decreased urine output or dizziness.
-
GSRS Assessment: Use the diarrhea subscale of the GSRS to grade the severity of the symptoms.[1][2][3]
-
Electrolyte Monitoring: If diarrhea is severe or prolonged, consider monitoring serum electrolytes to rule out imbalances.[10]
-
-
Troubleshooting Steps:
-
Dose Reduction/Suspension: Diarrhea is a common sign of this compound overdosage.[9] The dose should be immediately reduced. If diarrhea is severe, temporary suspension of this compound administration may be necessary.
-
Hydration: Ensure the participant maintains adequate fluid intake to prevent dehydration.
-
Dietary Adjustment: Recommend a temporary diet of bland, low-fiber foods.
-
Issue 3: Participant complains of nausea.
-
Initial Assessment:
-
Troubleshooting Steps:
-
Administration with Food or Drink: Advise the participant to take this compound with a meal, or mixed with fruit juice, water, or milk to improve palatability and reduce nausea.[9]
-
Dose Fractionation: If the protocol allows, consider dividing the total daily dose into smaller, more frequent administrations.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound in a research setting?
A1: The most frequently reported side effects are gastrointestinal in nature and include bloating, flatulence, abdominal cramps, and diarrhea.[9] Nausea and vomiting can also occur. These effects are primarily due to the fermentation of this compound by colonic bacteria.
Q2: How can we proactively minimize the side effects of this compound from the start of a study?
A2: A dose-escalation design is a highly effective strategy. Begin with a low dose and gradually increase to the target dose over several days. This allows the participant's gut microbiota to adapt to the substrate. Providing participants with a list of gas-producing foods to limit during the study period can also be beneficial.
Q3: Is there a standardized method for quantifying this compound-related side effects?
A3: Yes, the Gastrointestinal Symptom Rating Scale (GSRS) is a validated 15-item questionnaire used in clinical trials to assess the severity of a wide range of gastrointestinal symptoms, including those commonly associated with this compound.[1][2][3][4][5] It uses a 7-point Likert-type scale to rate discomfort from "no discomfort at all" to "very severe discomfort."
Q4: What is the mechanism behind this compound-induced side effects?
A4: this compound is a synthetic disaccharide that is not absorbed in the small intestine. It passes into the colon intact, where it is fermented by gut bacteria. This fermentation process produces short-chain fatty acids (SCFAs) like acetate, butyrate, and propionate, as well as gases (hydrogen, carbon dioxide, and methane), leading to bloating and flatulence.[11][12][13][14] The osmotic load of this compound and its fermentation products also draws water into the colon, which can lead to diarrhea if the dose is too high.[10]
Q5: Should this compound be administered with or without food?
A5: While this compound can be taken without regard to meals, administering it with food or diluted in beverages like water or juice can help to minimize gastrointestinal side effects, particularly nausea.[9]
Data Presentation
Table 1: Incidence of Adverse Drug Reactions (ADRs) with Crystalline this compound (SK-1202) in Patients with Chronic Constipation. [15]
| Adverse Drug Reaction | Placebo (n=63) | 13 g/day (n=63) | 26 g/day (n=63) | 39 g/day (n=62) |
| Any ADR | 9.5% | 11.1% | 6.3% | 21.0% |
| Gastrointestinal disorders | ||||
| Diarrhea | 0% | 1.6% | 1.6% | 9.7% |
| Abdominal distension | 1.6% | 1.6% | 0% | 3.2% |
| Abdominal discomfort | 0% | 1.6% | 0% | 1.6% |
| Nausea | 0% | 0% | 0% | 1.6% |
Experimental Protocols
Protocol 1: Dose Titration for Minimizing Side Effects
-
Objective: To determine the optimal tolerated dose of this compound for an individual research participant while minimizing gastrointestinal side effects.
-
Procedure:
-
Week 1 (Titration Phase):
-
Days 1-3: Administer 10g of this compound once daily.
-
Days 4-7: If well-tolerated (no significant increase in GSRS score), increase the dose to 20g once daily.
-
-
Week 2 onwards (Maintenance Phase):
-
Continue with the highest tolerated dose from Week 1.
-
-
-
Monitoring:
-
Participants will complete the GSRS daily during the titration phase and weekly during the maintenance phase.
-
Record all bowel movements, noting frequency and consistency using the Bristol Stool Scale.
-
A significant increase in the GSRS total score or sub-scores (particularly for bloating, gas, and diarrhea) from baseline will prompt a dose reduction.
-
Protocol 2: Assessment of Gastrointestinal Symptoms
-
Objective: To quantitatively assess the gastrointestinal side effects of this compound using a validated instrument.
-
Methodology:
-
Instrument: The Gastrointestinal Symptom Rating Scale (GSRS).[1][2][3][4][5]
-
Administration:
-
Administer the GSRS at baseline (before the first dose of this compound).
-
Administer the GSRS at predefined intervals throughout the study (e.g., daily during the first week, then weekly).
-
-
Scoring: The GSRS consists of 15 items rated on a 7-point scale. The items are grouped into five domains: reflux, abdominal pain, constipation, diarrhea, and indigestion. A total score and subscale scores are calculated.
-
Analysis: Compare changes in GSRS scores from baseline and between different study arms to evaluate the incidence and severity of gastrointestinal side effects.
-
Mandatory Visualization
Caption: Metabolic pathway of this compound in the gastrointestinal tract.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. rtihs.org [rtihs.org]
- 3. Reliability and validity of the Gastrointestinal Symptom Rating Scale (GSRS) and Quality of Life in Reflux and Dyspepsia (QOLRAD) questionnaire in dyspepsia: A six-country study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. GSRS—A clinical rating scale for gastrointestinal symptoms in patients with irritable bowel syndrome and peptic ulcer disease | Semantic Scholar [semanticscholar.org]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. Side effects of this compound - NHS [nhs.uk]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. Efficacy and safety of a crystalline this compound preparation (SK-1202) in Japanese patients with chronic constipation: a randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Lactulose Mannitol Ratio Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the lactulose mannitol (L/M) ratio test for intestinal permeability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the interpretation of this compound mannitol ratio results.
Question: Why are my this compound/mannitol (L/M) ratios highly variable between subjects in the same experimental group?
Answer: High inter-individual variability is a common challenge and can be attributed to several factors:
-
Lack of Protocol Standardization: Variations in the experimental protocol are a primary source of variability. Key parameters that must be kept consistent include:
-
Fasting Time: Ensure all subjects have fasted for a similar duration (typically 8 hours) before the test.[1]
-
Sugar Dosage: The amount of this compound and mannitol administered should be standardized, often based on body weight, especially in pediatric studies.[2]
-
Hydration Status: Fluid intake before and during the test can influence urine output and sugar concentrations. A standardized hydration protocol is recommended.[3]
-
Urine Collection Period: The duration of urine collection significantly impacts the L/M ratio. Shorter collection times (e.g., 2 hours) may primarily reflect small bowel permeability, while longer periods (e.g., 5-6 hours or even 24 hours) can include colonic permeability, which can alter the ratio.[4][5][6] Studies suggest that a collection period of 2.5 to 4 hours post-ingestion may be optimal for minimizing between-subject variation.[3][7]
-
-
Non-Mucosal Factors: The L/M ratio is used to normalize for factors that can affect both sugars equally. However, significant variations in these factors can still introduce variability:
-
Dietary Factors: Recent diet can influence gut permeability. For instance, high-fructose foods have been associated with increased intestinal permeability.[10] It is also crucial to avoid foods containing mannitol for a period before and during the test.[1]
-
Medications and Health Status: Recent use of antibiotics, non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, and underlying acute infections can alter intestinal permeability and affect results.[3][10]
Question: My L/M ratio is elevated. What could be the cause besides increased intestinal permeability?
Answer: While an elevated L/M ratio is a classic indicator of increased intestinal permeability or "leaky gut," other factors can lead to this result:
-
Decreased Mannitol Absorption: A key reason for an elevated ratio can be a reduction in mannitol absorption rather than an increase in this compound absorption. This is often seen in conditions with villous atrophy, such as celiac disease, where the surface area for absorption is reduced.[2][8] In such cases, you would observe low urinary mannitol recovery.[11]
-
Analytical Errors: Issues with the analytical method used to quantify this compound and mannitol in urine can lead to inaccurate results. It is essential to use validated methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][12][13][14]
-
Incomplete Urine Collection: If a significant portion of urine is not collected, especially in the later parts of the collection window when this compound excretion might be higher relative to mannitol, the ratio could be artificially skewed.
Question: My L/M ratio is within the normal range, but I suspect intestinal permeability issues. Why might this be?
Answer: A "normal" L/M ratio does not entirely rule out intestinal barrier dysfunction. Here are some possible explanations:
-
Compensatory Changes: In some instances of gut dysfunction, both this compound and mannitol excretion might be reduced, leading to a seemingly normal ratio.[2] It is crucial to look at the individual percentage recovery of each sugar and not just the ratio.
-
Timing of Collection: The chosen urine collection window might not be optimal for detecting the specific type of permeability issue. As mentioned, different collection times reflect different segments of the intestine.[4][6]
-
Borderline Results: Results that fall close to the upper limit of the normal range may still be clinically significant, especially if other markers of gut health are abnormal.[10]
-
Laboratory Reference Ranges: Each laboratory should establish its own reference ranges for healthy individuals, as values can vary based on the specific protocol and analytical methods used.[8] Comparing your results to a non-validated reference range can be misleading.
Logical Workflow for Troubleshooting L/M Ratio Interpretation
References
- 1. support.rupahealth.com [support.rupahealth.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Standardising the this compound Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability | PLOS One [journals.plos.org]
- 4. Understanding Measurements of Intestinal Permeability in Healthy Humans with Urine this compound and Mannitol Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of intestinal permeability using this compound and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability [jnmjournal.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Interpreting Intestinal Permeability: Lab Assessments for 'Leaky Gut' and Beyond [rupahealth.com]
- 11. gdx.net [gdx.net]
- 12. This compound:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of UPLC-MS/MS Method for Determination of Urinary this compound/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of an LC-MS/MS Method for Urinary this compound and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Lactulose Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to improve the yield of enzymatic lactulose synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of enzymatic this compound synthesis?
The primary enzymatic route for this compound synthesis is transgalactosylation, catalyzed by the enzyme β-galactosidase (also known as lactase, EC 3.2.1.23). In this reaction, lactose acts as a galactosyl donor. The enzyme cleaves the galactose from lactose and transfers it to a fructose molecule, which acts as the acceptor, forming this compound (4-O-β-D-galactopyranosyl-D-fructose).[1][2] This process competes with hydrolysis, where water acts as the acceptor, breaking lactose down into glucose and galactose.[3][4][5]
Q2: Which enzymes are most effective for this compound synthesis?
β-galactosidases are the key enzymes used. Their effectiveness is highly dependent on their microbial origin, as this dictates the balance between their hydrolytic and transgalactosylation activities.[6] Enzymes from sources like Aspergillus oryzae and Bacillus circulans are known for high transgalactosylation activity, making them preferable for synthesis.[1][6] In contrast, enzymes from Kluyveromyces species often exhibit higher hydrolytic activity.[6] While less common for this specific synthesis, cellobiose-2-epimerase is another enzyme capable of producing this compound through the direct isomerization of lactose.[7][8]
Q3: Why is byproduct formation a concern and what are the common byproducts?
Byproduct formation reduces the overall yield and purity of this compound, often complicating downstream purification processes.[2] The main competing reaction is the hydrolysis of lactose into glucose and galactose.[3] Additionally, the galactosyl moiety can be transferred to other acceptor molecules in the mix—such as another lactose molecule or even this compound itself—leading to the formation of various galacto-oligosaccharides (GOS) and fructosyl-galacto-oligosaccharides.[4][6]
Q4: Can immobilized enzymes be used for this compound synthesis?
Yes, using immobilized β-galactosidase is a common and effective strategy. Immobilization on supports like silica gels or glyoxyl agarose can improve enzyme stability, allow for continuous reactor operation, and simplify enzyme reuse, which can lower production costs.[1][4][9][10] Immobilized enzymes have been shown to retain significant catalytic activity even after multiple reuse cycles.[10][11]
Troubleshooting Guide
Q5: My this compound yield is consistently low. What are the primary factors to investigate?
Low yield is a common issue that can be traced back to several key experimental parameters. Use the following logical progression to diagnose the problem.
1. Enzyme Origin and Activity: The source of your β-galactosidase is critical. Enzymes from different microorganisms have vastly different ratios of transgalactosylation to hydrolysis activity.[6] Ensure you are using an enzyme known for efficient transgalactosylation.[1][6]
2. Substrate Concentrations and Ratio: High concentrations of both lactose (donor) and fructose (acceptor) are necessary to favor the transgalactosylation reaction over hydrolysis.[1][4] The fructose-to-lactose (F/L) molar ratio is a significant factor; a high F/L ratio increases the probability of fructose acting as the acceptor.[12]
3. Reaction Conditions (pH and Temperature): The optimal pH and temperature for transgalactosylation may differ from the enzyme's optimal conditions for hydrolysis. For example, with permeabilized Kluyveromyces lactis cells, optimal conditions were found to be pH 7.0 and 60°C.[13] For immobilized A. oryzae β-galactosidase, the reaction was optimized at pH 4.5 and 50°C.[1][4]
4. Water Activity: The competing hydrolysis reaction consumes water. Reducing the water activity in the reaction medium can suppress hydrolysis and shift the equilibrium toward synthesis. This is naturally achieved by using high total sugar concentrations (e.g., >30%).[1][4]
Q6: How can I minimize the production of GOS and other unwanted oligosaccharides?
The formation of other transgalactosylated oligosaccharides (TOS) is a kinetic phenomenon.[12] To favor this compound production:
-
Increase the Fructose/Lactose (F/L) Ratio: A higher concentration of fructose relative to lactose increases the statistical likelihood that fructose will act as the galactosyl acceptor over other sugars like lactose.[12]
-
Optimize Reaction Time: this compound and TOS may be produced at different rates and can also be subsequently hydrolyzed. Monitor the reaction over time to determine the point of maximum this compound concentration before it begins to degrade or other byproducts accumulate.
Q7: My immobilized enzyme is losing activity quickly. What could be the cause?
Loss of activity in immobilized enzymes can be due to several factors:
-
Enzyme Leaching: The enzyme may be detaching from the support material if the covalent bonding is not stable under the reaction conditions.
-
Thermal Inactivation: Although immobilization often increases thermal stability, prolonged exposure to suboptimal temperatures can still lead to denaturation. Continuous operation at 60°C and 70°C showed progressive inactivation of an immobilized A. oryzae enzyme, while it was stable at 50°C.[1][4]
-
Inhibition: Reaction products, particularly galactose, can be inhibitory to β-galactosidase.[4] A continuous reactor setup, such as a Continuous Stirred Tank Reactor (CSTR), can help mitigate product inhibition by maintaining lower steady-state product concentrations.[1][4]
Experimental Protocols & Data
Protocol: this compound Synthesis with Immobilized β-Galactosidase
This protocol is a generalized example based on common methodologies for this compound synthesis using immobilized enzymes.[1][4][9][10]
-
Enzyme Immobilization: Covalently attach a commercial β-galactosidase (e.g., from Aspergillus oryzae) to a support like glyoxyl-agarose or silica gel according to the manufacturer's instructions.
-
Substrate Preparation: Prepare a concentrated solution of lactose and fructose in a suitable buffer (e.g., 100 mM citrate-phosphate buffer, pH 4.5).[1][4] A typical starting concentration might be a total sugar concentration of 50% (w/w).[1][4]
-
Reaction Setup:
-
Incubation: Maintain the reaction at the set temperature with constant stirring for a specified duration. Collect samples periodically (e.g., every hour) to monitor progress.
-
Reaction Termination: Stop the reaction by inactivating the enzyme. This can be achieved by rapidly heating the sample (e.g., to 95°C for 10 minutes) or by separating the immobilized enzyme from the reaction mixture via filtration.
-
Analysis: Analyze the concentrations of this compound, lactose, fructose, glucose, and galactose in the collected samples using High-Performance Liquid Chromatography (HPLC).
Data Presentation: Influence of Reaction Parameters on Yield
The following tables summarize quantitative data from various studies, illustrating the impact of key parameters on this compound synthesis.
Table 1: Effect of Enzyme Source and Substrate Ratios on this compound Production
| Enzyme Source | Lactose Conc. (% w/v) | Fructose Conc. (% w/v) | Temp (°C) | pH | Max. This compound Yield (g/L) | Reference |
|---|---|---|---|---|---|---|
| Lactobacillus acidophilus | 40 | 20 | - | 6.6 | 25 | [12] |
| Kluyveromyces lactis (permeabilized cells) | 40 | 20 | 60 | 7.0 | ~20 | [13] |
| Kluyveromyces lactis (immobilized) | 40 | 20 | 47 | 7.5 | 15.8 | [9][10] |
| Kluyveromyces lactis | 15 | 30 | 50 | - | 14.95 | |
Table 2: Optimization of Conditions for Immobilized β-Galactosidase from A. oryzae in a CSTR
| Parameter varied | Range | Effect on this compound Yield (YLu) | Optimal Condition | Reference |
|---|---|---|---|---|
| Total Substrate Conc. | 10 - 60% (w/w) | Yield increases with concentration | 50% (w/w) | [1][4] |
| Temperature | 50 - 70°C | Slight increase from 50-60°C, then likely drop due to instability | 50°C (for stability) | [1][4] |
| Fructose/Lactose Ratio | 4, 8, 16 (molar) | Yield is sensitive to ratio; lower F/L can increase TOS | 8 | [4] |
| Feed Flowrate | 3 - 12 mL/min | Higher flowrate (lower residence time) can affect conversion | 12 mL/min |[4] |
Visualizations
Reaction Pathway Diagram
The enzymatic synthesis of this compound involves a key branch point where the galactosyl-enzyme intermediate can react with either water (hydrolysis) or fructose (transgalactosylation). Maximizing yield requires pushing the equilibrium toward the transgalactosylation pathway.
References
- 1. Synthesis of this compound in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abstract 237 - Enzymatic synthesis of this compound from lactose and fructose by commercial β_ Galactosidase from Klyveromyces lactis [skoge.folk.ntnu.no]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis of this compound in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transgalactosylation and hydrolytic activities of commercial preparations of β-galactosidase for the synthesis of prebiotic carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kiche.or.kr [kiche.or.kr]
- 10. [PDF] Improvement of this compound synthesis through optimization of reaction conditions with immobilized β-galactosidase | Semantic Scholar [semanticscholar.org]
- 11. Optimization of this compound synthesis from whey lactose by immobilized β-galactosidase and glucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound production by beta-galactosidase in permeabilized cells of Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Lactulose and Mannitol for Assessing Intestinal Barrier Integrity
The integrity of the intestinal barrier is crucial for maintaining health and preventing disease. When this barrier becomes compromised, a condition often referred to as "leaky gut," it can allow harmful substances from the gut lumen to enter the bloodstream, triggering inflammation and contributing to a variety of pathologies. The lactulose to mannitol (L/M) ratio test is a widely used, non-invasive method to assess small intestine permeability. This guide provides a detailed comparison of these two sugar probes, supported by experimental data, to assist researchers and drug development professionals in its application.
Principle of the Dual-Sugar Test
The this compound/mannitol test relies on the differential absorption of two non-metabolized sugar probes.[1][2][3]
-
Mannitol , a monosaccharide, is a small molecule that is readily absorbed through the intestinal epithelial cells (transcellular pathway).[4][5] Its urinary excretion reflects the total absorptive surface area of the small intestine.[4] A low recovery of mannitol can indicate malabsorption, often associated with flattened villi.[5][6]
-
This compound , a larger disaccharide, is poorly absorbed by a healthy intestine.[4][6] However, when the tight junctions between intestinal cells are compromised (increased paracellular permeability), this compound can pass through these "leaky" gaps into the bloodstream and is subsequently excreted in the urine.[1][5]
By measuring the urinary concentrations of both sugars after oral administration, their ratio (% this compound recovery / % mannitol recovery) provides a reliable index of intestinal permeability.[1][7] Using a ratio corrects for non-mucosal variables that could affect sugar excretion, such as gastric emptying, intestinal transit time, and renal function, as these factors generally affect both molecules equally.[1]
Comparative Performance Data
The primary endpoint of the test is the this compound/Mannitol Ratio (LMR). An elevated LMR is a definitive indicator of increased intestinal permeability. The table below summarizes typical urinary recovery values and ratios for healthy subjects versus those with compromised intestinal barriers. It is important to note that every laboratory should establish its own reference values.[1]
| Parameter | Probe | Typical Value (Healthy Adult) | Interpretation of Abnormal Value |
| Urinary Recovery | This compound | 0.1% - 0.6%[6] (Median ~0.36%)[1] | Elevated: Indicates increased paracellular permeability (leaky gut).[5][6] |
| Mannitol | 2% - 24.5%[6] (Median ~12.3%)[1] | Low: Suggests malabsorption or reduced transcellular uptake.[5][6] | |
| This compound/Mannitol Ratio (LMR) | N/A | ≤ 0.05[6] (Median ~0.03)[1] | Elevated: Indicates increased intestinal permeability.[6] |
Values can vary based on the specific protocol, analytical method, and patient population.
Physiological Basis of the L/M Test
The following diagram illustrates the passage of this compound and mannitol across the intestinal barrier in both healthy and compromised states.
References
- 1. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability [jnmjournal.org]
- 2. Measurement of intestinal permeability using this compound and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. academic.oup.com [academic.oup.com]
- 5. gdx.net [gdx.net]
- 6. fxmed.co.nz [fxmed.co.nz]
- 7. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Lactulose vs. Inulin as Prebiotics for Bifidobacteria Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lactulose and inulin as prebiotics for stimulating the growth of Bifidobacterium, a genus of beneficial bacteria crucial for gut health. The following sections present a synthesis of quantitative data from various studies, detailed experimental methodologies, and visualizations of key processes to aid in research and development.
Quantitative Comparison of Bifidogenic Effects
The efficacy of prebiotics is determined by their ability to selectively stimulate the growth of beneficial gut bacteria. Both this compound and inulin have been shown to exert a bifidogenic effect, though their effectiveness can vary depending on the specific Bifidobacterium species and the experimental conditions.
| Study Type | Prebiotic(s) | Dosage/Concentration | Key Findings on Bifidobacterium Growth | Reference |
| In vitro (Yogurt) | This compound, Inulin | This compound: 0.25% & 2.5%, Inulin: 0.5% & 1.0% | This compound was more effective than inulin in stimulating the growth of B. bifidum BB-02. | [1] |
| In vitro (Anaerobic Fermentation) | This compound, Fructooligosaccharides (FOS) | 2% (w/v) | Both supported the growth of four Bifidobacterium species. This compound fermentation resulted in significantly higher lactic acid production compared to FOS. | [2][3] |
| Human Clinical Trial (Elderly with Constipation) | Inulin | 20-40 g/day for 19 days | Significantly increased fecal bifidobacteria from 7.9 to 9.2 log10 CFU/g dry feces. | |
| Human Clinical Trial (Healthy Adults) | This compound | 4 g/day for 2 weeks | Significantly increased the percentage of fecal Bifidobacterium from baseline. | |
| Human Clinical Trial (Pediatric Constipation) | This compound, this compound + Inulin | Varied based on weight | The combination of this compound and inulin was superior to this compound alone in improving constipation symptoms. | [4][5] |
| In vitro (Pure Culture Screening) | Inulin | 10 g/L | Only 8 out of 55 tested Bifidobacterium strains were able to grow on inulin, highlighting a species- and strain-dependent utilization. | [6] |
Detailed Experimental Protocols
Accurate and reproducible experimental design is paramount in prebiotic research. Below are detailed methodologies for key experiments cited in the comparison of this compound and inulin.
In Vitro Fermentation Assay for Prebiotic Efficacy
This protocol is designed to assess the ability of a specific Bifidobacterium strain to ferment this compound or inulin in a controlled laboratory setting.
a. Media Preparation:
-
Basal Medium: A modified MRS (de Man, Rogosa and Sharpe) broth is commonly used, omitting glucose as a carbon source. The basal medium should contain peptone (10 g/L), yeast extract (5 g/L), beef extract (10 g/L), dipotassium hydrogen phosphate (2 g/L), sodium acetate (5 g/L), ammonium citrate (2 g/L), magnesium sulfate (0.1 g/L), manganese sulfate (0.05 g/L), and Tween 80 (1 mL/L).
-
Prebiotic Supplementation: Prepare separate batches of the basal medium supplemented with either 2% (w/v) this compound or 2% (w/v) inulin as the sole carbohydrate source. A control medium with 2% (w/v) glucose and a negative control with no carbohydrate should also be prepared.
-
Sterilization: Autoclave all media at 121°C for 15 minutes.
b. Inoculum Preparation:
-
Culture the desired Bifidobacterium strain in standard MRS broth (with glucose) under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% H₂, 5% CO₂) at 37°C for 24-48 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes), wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a known optical density (e.g., OD₆₀₀ of 1.0).
c. Fermentation and Analysis:
-
Inoculate the prepared media with the washed Bifidobacterium culture (e.g., 1% v/v).
-
Incubate anaerobically at 37°C.
-
Monitor bacterial growth over 48 hours by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.
-
At the end of the fermentation, collect samples to analyze pH, short-chain fatty acid (SCFA) production, and residual carbohydrates.
Quantification of Bifidobacterium in Fecal Samples by qPCR
This method allows for the specific and sensitive quantification of different Bifidobacterium species in complex microbial communities like feces.
a. DNA Extraction:
-
Homogenize a known weight of fecal sample (e.g., 200 mg) in a lysis buffer.
-
Use a commercial DNA extraction kit designed for stool samples, incorporating a bead-beating step to ensure efficient lysis of bacterial cells.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
b. qPCR Assay:
-
Primers: Utilize species-specific primers targeting a single-copy housekeeping gene, such as groEL, for accurate quantification.
-
Reaction Mixture: Prepare a qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (e.g., at a final concentration of 0.5 µM each), and the extracted fecal DNA.
-
Standard Curve: Generate a standard curve using a serial dilution of a known quantity of genomic DNA from a pure culture of the target Bifidobacterium species.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Data Analysis: Quantify the number of target Bifidobacterium species in the fecal sample by comparing the Ct values to the standard curve.
Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)
This protocol outlines the analysis of major fermentation end-products, which are indicative of prebiotic metabolism by gut bacteria.
a. Sample Preparation:
-
Centrifuge the fermentation broth or a fecal slurry to pellet solid particles.
-
Acidify the supernatant with a strong acid (e.g., hydrochloric acid) to protonate the SCFAs.
-
Extract the SCFAs into an organic solvent (e.g., diethyl ether) containing an internal standard (e.g., 2-ethylbutyric acid).
b. GC Analysis:
-
Column: Use a capillary column suitable for SCFA analysis (e.g., a fused-silica capillary column with a free fatty acid phase).
-
Injector and Detector: Inject the extracted sample into the GC with a flame ionization detector (FID).
-
Temperature Program: Use a temperature gradient to separate the different SCFAs.
-
Quantification: Identify and quantify the individual SCFAs by comparing their retention times and peak areas to those of a known standard mixture.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key processes involved in the prebiotic activity of this compound and inulin.
Caption: Metabolic pathway of this compound and inulin fermentation by Bifidobacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis of this compound and Fructooligosaccharide on Growth Kinetics, Fermentation, and Antioxidant Activity of Common Probiotics [scirp.org]
- 3. scirp.org [scirp.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Lactulose vs. Rifaximin for Secondary Prevention of Hepatic Encephalopathy: A Comparative Guide
<
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of lactulose and rifaximin for the secondary prevention of hepatic encephalopathy (HE), a severe neuropsychiatric complication of liver cirrhosis. The focus is on providing a detailed analysis of their mechanisms, clinical efficacy supported by experimental data, and safety profiles to inform research and drug development.
Mechanisms of Action
Both this compound and rifaximin aim to reduce the gut-derived ammonia and other neurotoxins that contribute to the pathogenesis of HE.
This compound: This non-absorbable disaccharide works through multiple mechanisms:
-
Colonic Acidification: Gut bacteria metabolize this compound into short-chain fatty acids, such as lactic and acetic acid.[1] This lowers the pH of the colon, which favors the conversion of ammonia (NH3) into the non-absorbable ammonium ion (NH4+), effectively trapping it in the gut for excretion.[2][3][4]
-
Osmotic Laxative Effect: this compound acts as a cathartic agent, increasing the frequency of bowel movements to facilitate the removal of trapped ammonium and other toxins.[1][2]
-
Microbiota Modulation: It promotes the growth of non-urease producing bacteria like Lactobacillus over ammonia-producing species.[4][5]
Rifaximin: A minimally absorbed, gut-selective antibiotic, rifaximin's primary role is to modulate the gut microbiota.[6]
-
Reduction of Ammoniagenic Bacteria: Rifaximin has broad-spectrum activity against gut bacteria, reducing the population of ammonia-producing species.[7][8][9] This leads to a decrease in the overall production of ammonia.[10]
-
Modulation of Bacterial Function: Beyond simply reducing bacterial numbers, rifaximin may also alter the metabolic function of the gut microbiota.[10][11]
Caption: Mechanisms of action for this compound and rifaximin in HE.
Efficacy in Secondary Prevention
Secondary prevention is critical for patients who have already experienced an episode of overt HE. Clinical evidence demonstrates that both this compound and rifaximin are effective, with combination therapy often showing superior outcomes.
Key Clinical Trial Data
A landmark randomized, double-blind, placebo-controlled trial by Bass et al. (2010) evaluated the efficacy of adding rifaximin to this compound therapy.[12]
Table 1: Efficacy of Rifaximin with this compound vs. This compound Alone (6-Month Data) [12]
| Endpoint | Rifaximin + this compound (n=140) | Placebo + this compound (n=159) | Hazard Ratio (95% CI) | p-value |
| Breakthrough HE Episode | 22.1% | 45.9% | 0.42 (0.28 - 0.64) | <0.001 |
| HE-Related Hospitalization | 13.6% | 22.6% | 0.50 (0.29 - 0.87) | 0.01 |
More recent research presented at the American College of Gastroenterology (ACG) 2024 Annual Meeting suggests that rifaximin monotherapy may be more effective than this compound monotherapy in reducing the risk of HE recurrence and all-cause mortality.[13]
Table 2: Rifaximin Monotherapy vs. This compound Monotherapy [13]
| Endpoint | Rifaximin Monotherapy (n=125) | This compound Monotherapy (n=145) | Risk Reduction |
| Overt HE Recurrence | 23.2% | 49.0% | 60% |
| All-Cause Mortality | 1.6% | 4.8% | - |
Meta-Analysis Findings
Systematic reviews and meta-analyses consistently support the benefit of combination therapy.
-
A meta-analysis of seven randomized controlled trials (RCTs) involving 843 patients found that rifaximin plus this compound was associated with a higher treatment effective rate (RR 1.30) and a reduced risk of mortality (RR 0.57) compared to this compound alone.[14][15][16]
-
Another meta-analysis of five RCTs and five observational studies concluded that combination therapy significantly increases clinical efficacy and decreases mortality in HE patients.[17]
Experimental Protocols
A clear understanding of the experimental design of pivotal trials is essential for interpreting their findings.
Protocol for the Bass et al. (2010) Rifaximin Trial[18]
Caption: Workflow of the pivotal rifaximin trial for secondary HE prevention.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[18]
-
Patient Population: Included 299 patients in remission from recurrent HE, defined as having at least two episodes in the previous six months.[18]
-
Inclusion Criteria: Patients had a Conn score of 0 or 1 at enrollment and a Model for End-Stage Liver Disease (MELD) score of 25 or less.[18]
-
Intervention: Patients were randomized to receive either rifaximin 550 mg twice daily or a placebo, with over 90% of patients in both groups receiving concomitant this compound.[12]
-
Primary Endpoint: The primary outcome was the time to the first breakthrough episode of overt HE.[12] Secondary endpoints included the time to the first HE-related hospitalization.[12]
Safety and Tolerability
The side-effect profiles of this compound and rifaximin are distinct and are a key consideration in clinical practice.
This compound: Adverse events are primarily gastrointestinal and can impact patient adherence.[1]
-
Common side effects include diarrhea, bloating, flatulence, and abdominal discomfort.[1][5]
-
Excessive use can lead to dehydration and electrolyte imbalances.[1]
Rifaximin: Rifaximin is generally well-tolerated due to its minimal systemic absorption.[6]
-
The incidence of adverse events in clinical trials was similar to that of placebo.[19][20][21]
-
Long-term treatment (≥24 months) has not been associated with an increased rate of adverse events, including Clostridium difficile infections or the development of bacterial antibiotic resistance.[19][20][21]
Table 3: Common Adverse Events
| Adverse Event | This compound | Rifaximin |
| Gastrointestinal | Diarrhea, bloating, flatulence[1] | Diarrhea (less frequent than this compound)[22], nausea |
| General | - | Peripheral edema, dizziness, fatigue[19] |
Conclusion
-
This compound is an effective and established first-line therapy for preventing the recurrence of overt HE.[23][24]
-
The addition of rifaximin to this compound significantly reduces the risk of overt HE recurrence and HE-related hospitalizations compared to this compound alone, without compromising tolerability.[23][25][26] This combination therapy is recommended by major liver associations as an effective add-on therapy.[1][27]
-
Emerging data suggests that rifaximin monotherapy may be superior to this compound monotherapy, offering a potential alternative for patients, particularly those who are non-adherent or intolerant to this compound.[13][22]
The choice of therapy should be guided by clinical efficacy, patient tolerability, and cost considerations. The combination of rifaximin and this compound represents a robust strategy for managing patients at high risk of HE recurrence.
References
- 1. Why do we use this compound and Rifaximin for Hepatic Encephalopathy? | AASLD [aasld.org]
- 2. droracle.ai [droracle.ai]
- 3. google.com [google.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. droracle.ai [droracle.ai]
- 6. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Safety, efficacy, and patient acceptability of rifaximin for hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rifaximin treatment for reduction of risk of overt hepatic encephalopathy recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of rifaximin in the treatment of hepatic encephalopathy | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 10. researchgate.net [researchgate.net]
- 11. Review article: potential mechanisms of action of rifaximin in the management of hepatic encephalopathy and other complications of cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rifaximin treatment in hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emjreviews.com [emjreviews.com]
- 14. Combination therapy with rifaximin and this compound in hepatic encephalopathy: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combination therapy with rifaximin and this compound in hepatic encephalopathy: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 17. dovepress.com [dovepress.com]
- 18. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 19. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 20. Rifaximin is safe and well tolerated for long-term maintenance of remission from overt hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. medpagetoday.com [medpagetoday.com]
- 23. Long-term management of hepatic encephalopathy with this compound and/or rifaximin: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Update on the Therapeutic Management of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Rifaximin plus this compound versus this compound alone for reducing the risk of HE recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. xifaxan.com [xifaxan.com]
HPLC vs. LC-MS/MS for Lactulose Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of lactulose is crucial for various applications, including the assessment of intestinal permeability and the quality control of pharmaceutical formulations. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Executive Summary
Both HPLC and LC-MS/MS are powerful techniques for this compound quantification, each with distinct advantages and limitations. HPLC, often coupled with a Refractive Index (RI) detector, is a robust and cost-effective method suitable for analyzing relatively high concentrations of this compound, particularly in pharmaceutical formulations.[1][2][3][4][5] In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for measuring low concentrations of this compound in complex biological matrices such as urine and plasma.[6][7][8][9][10][11] The choice between the two ultimately depends on the required sensitivity, the complexity of the sample matrix, and budget considerations.
Quantitative Performance Data
The following table summarizes the key performance parameters for HPLC-RI and LC-MS/MS methods for this compound quantification, compiled from various validation studies.
| Parameter | HPLC-RI | LC-MS/MS |
| Limit of Detection (LOD) | 0.0625 µg/mL[2] - 15 µg/mL[12][13] | 0.5 µg/mL[14] |
| Limit of Quantification (LOQ) | 0.125 µg/mL[2] | 2.5 µg/mL[6][7][14][15] |
| Linearity Range | 1 - 8 µg/mL[2] | 2.5 - 1000 mg/L[6][7] |
| Precision (CV%) | Intra-day: 2.0-5.1%[12][13], Inter-day: 2.0-5.1%[12][13] | Intra-assay: <15%[6][7], Inter-assay: <15%[6][7] |
| Accuracy | Good[2] | >85%[6][7] |
| Run Time | ~15 minutes[2][4] | 5 - 9 minutes[6][7][14][15] |
Experimental Methodologies
HPLC-RI Method for this compound in Syrup
This method is suitable for the quantification of this compound and related sugars in pharmaceutical syrup formulations.[1][2][3]
-
Sample Preparation: A quantity of syrup equivalent to the labeled claim of this compound is accurately transferred into a volumetric flask containing a mixture of acetonitrile and water (1:1).[2]
-
Chromatographic Conditions:
-
Detection: A Refractive Index (RI) detector is used to monitor the eluent.
LC-MS/MS Method for this compound in Urine
This method is highly sensitive and specific for the determination of this compound in biological fluids like urine, often used in intestinal permeability tests.[6][7][8]
-
Sample Preparation: A small volume of urine (e.g., 50 µL) is diluted with an internal standard solution prepared in a mixture of water and acetonitrile.[6][7] The sample is then centrifuged to remove any particulate matter.[8]
-
Chromatographic Conditions:
-
Column: A Luna NH2 column or a similar hydrophilic interaction liquid chromatography (HILIC) column is commonly used.[6][7]
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of acetonitrile and gradually increasing the aqueous component.[6][7]
-
Flow Rate: A lower flow rate, for instance, 200 µL/min, is often used.[6][7]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the negative mode is generally preferred for sugars.[6][7]
-
Detection: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[8]
-
Method Selection Logic
The selection of the appropriate analytical method depends on several factors. The following diagram illustrates a logical workflow for choosing between HPLC and LC-MS/MS for this compound quantification.
Caption: Decision tree for selecting between HPLC and LC-MS/MS.
Experimental Workflow Comparison
The general workflows for this compound quantification using HPLC and LC-MS/MS share some initial steps but diverge significantly at the detection stage.
Caption: Comparative workflow for HPLC vs. LC-MS/MS.
Conclusion
References
- 1. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an LC-MS/MS Method for Urinary this compound and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS Method for Urinary this compound and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying this compound and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of HPLC-RI, LC/MS-MS and enzymatic assays for the analysis of residual lactose in lactose-free milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A Simple, Robust, and Convenient HPLC Assay for Urinary this compound and Mannitol in the Dual Sugar Absorption Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Plasma vs. Urine Lactulose Levels for Intestinal Permeability Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The assessment of intestinal permeability is a critical component in understanding gastrointestinal health and disease, as well as in the evaluation of drug absorption and safety. The lactulose/mannitol (or rhamnose) dual-sugar test is a cornerstone of this assessment. Traditionally, the urinary excretion of these sugar probes has been the gold standard. However, the measurement of plasma levels is emerging as a viable and, in some contexts, more practical alternative. This guide provides a comprehensive cross-validation of plasma versus urine this compound levels for permeability studies, supported by experimental data and detailed protocols.
At a Glance: Plasma vs. Urine this compound Measurement
| Feature | Plasma this compound Measurement | Urine this compound Measurement |
| Primary Metric | This compound/mannitol (or rhamnose) ratio in plasma at single or multiple time points, or Area Under the Curve (AUC) ratio. | Cumulative this compound/mannitol (or rhamnose) ratio in urine collected over a specific period (typically 2-6 hours). |
| Temporal Resolution | High. Allows for the assessment of acute changes in permeability and detailed pharmacokinetic analysis.[1] | Low. Provides an integrated measure of permeability over the entire collection period. |
| Sample Collection | Requires blood draws at specific time points. More invasive but can be more precisely timed. | Non-invasive urine collection over a defined period. Can be cumbersome and prone to collection errors.[2][3] |
| Clinical Feasibility | Advantageous in settings where timed urine collection is difficult, such as in animal studies or with pediatric and elderly patients.[2][3] | Well-established and widely used in clinical research. |
| Correlation | Plasma this compound/mannitol ratios (AUC and single time points) show a linear correlation with urinary ratios.[2][3] | The established gold standard for intestinal permeability assessment. |
Quantitative Comparison: Plasma vs. Urine this compound/Mannitol Ratios
A key study directly comparing plasma and urine measurements in a porcine model provides valuable quantitative insights into the correlation between the two methods. While this study was conducted in pigs, its findings are highly relevant for understanding the potential of plasma-based measurements in other species, including humans.
The study by Hu et al. (2023) demonstrated a strong linear correlation between the this compound-to-mannitol ratios (LMR) in plasma and urine.[2][3] The following table summarizes the key correlation data from this study:
| Plasma LMR Metric | Correlation with Urinary LMR (6-hour collection) | Key Finding |
| AUC0-6h Ratio | Linearly Correlated | The overall exposure to this compound and mannitol in plasma over 6 hours reflects the cumulative urinary excretion.[2][3] |
| Cmax Ratio | Linearly Correlated | The ratio of maximum plasma concentrations of this compound and mannitol is indicative of the urinary ratio.[2][3] |
| Single Time Point Ratios | ||
| 2-hour | Linearly Correlated | A single plasma measurement at 2 hours post-administration can be a suitable surrogate for the 6-hour urine test.[2][3] |
| 4-hour | Linearly Correlated | Similar to the 2-hour time point, the 4-hour plasma ratio correlates well with the urinary ratio.[2][3] |
| 6-hour | Linearly Correlated | The 6-hour plasma ratio also shows a strong correlation with the cumulative urinary ratio.[2][3] |
Data summarized from Hu et al., American Journal of Veterinary Research, 2023.[2][3]
Experimental Workflows
The following diagram illustrates a typical experimental workflow for a permeability study that incorporates both plasma and urine this compound measurements for cross-validation.
Detailed Experimental Protocols
Plasma this compound/Mannitol Assay
a. Subject Preparation and Dosing:
-
Subjects should fast overnight (at least 8 hours).
-
A baseline (pre-dose) blood sample is collected.
-
A solution containing a known amount of this compound (e.g., 5-10 g) and mannitol (e.g., 2-5 g) or rhamnose (e.g., 1 g) dissolved in water is ingested by the subject.[4]
b. Blood Sampling:
-
Blood samples are collected into heparinized tubes at predetermined time points post-dosing. A typical schedule might include 10, 30, 60, 120, 240, and 360 minutes.[2][3]
-
Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[4]
c. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., raffinose).[5]
-
Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
d. Analytical Method (LC-MS/MS):
-
Chromatography: Use a suitable column for sugar analysis, such as a BEH Amide column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., with 2 mM NaOH or 0.1% formic acid) is typically used.
-
Mass Spectrometry: A tandem mass spectrometer in negative ion mode is often employed for detection and quantification of this compound and mannitol.
Urine this compound/Mannitol Assay
a. Subject Preparation and Dosing:
-
Subjects fast overnight.
-
The bladder is emptied, and this urine is discarded.
-
The subject then ingests the same this compound/mannitol solution as for the plasma assay.
b. Urine Collection:
-
All urine is collected for a specified period, typically 2 to 6 hours, in a container with a preservative (e.g., chlorhexidine).[6]
-
The total volume of the collected urine is measured.
-
An aliquot is taken and stored at -80°C until analysis.
c. Sample Preparation:
-
Urine samples are thawed and centrifuged to remove any sediment.
-
A dilution of the urine in deionized water, often with an internal standard, is prepared for analysis.
d. Analytical Method (LC-MS/MS or HPAE-PAD):
-
LC-MS/MS: The same method as described for plasma can be adapted for urine samples.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is another common and robust method for quantifying non-derivatized carbohydrates in urine.[1]
Conclusion
The measurement of this compound in plasma offers a promising alternative to the traditional urine-based intestinal permeability test. The strong correlation between plasma and urine this compound/mannitol ratios, as demonstrated in preclinical studies, suggests that plasma measurements can provide a reliable assessment of gut permeability. The primary advantages of the plasma-based method are the potential for greater temporal resolution, which is beneficial for studying acute permeability changes, and increased feasibility in populations where timed urine collection is challenging. While the urine test remains a well-validated and non-invasive gold standard, researchers and clinicians now have a viable alternative that may be better suited to specific research questions and patient populations. Further human cross-validation studies employing robust statistical methods like Bland-Altman analysis will be beneficial to solidify the interchangeability of these methods in various clinical settings.
References
- 1. Simultaneous HPLC determination with light-scattering detection of this compound and mannitol in studies of intestinal permeability in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding Measurements of Intestinal Permeability in Healthy Humans with Urine this compound and Mannitol Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding measurements of intestinal permeability in healthy humans with urine this compound and mannitol excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and simultaneous determination of this compound and mannitol in urine, by HPLC with pulsed amperometric detection, for use in studies of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. avmajournals.avma.org [avmajournals.avma.org]
A Comparative Guide to Lactulose and Glucose for Hydrogen Breath Testing in SIBO Diagnosis
For Researchers, Scientists, and Drug Development Professionals
The diagnosis of Small Intestinal Bacterial Overgrowth (SIBO) frequently relies on the non-invasive hydrogen breath test (HBT). The choice of substrate, either lactulose or glucose, is a critical determinant of the test's diagnostic accuracy and clinical utility. This guide provides an objective comparison of these two substrates, supported by experimental data, to inform clinical and research protocols.
Principle of Hydrogen Breath Testing
Hydrogen and methane gases in the breath are not produced by human cells but are the byproducts of microbial fermentation of carbohydrates in the gut.[1] In a healthy individual, the majority of this fermentation occurs in the colon. In SIBO, an abnormally high number of bacteria in the small intestine leads to premature fermentation of an ingested carbohydrate substrate. The resulting hydrogen and/or methane is absorbed into the bloodstream, transported to the lungs, and exhaled. The hydrogen breath test measures the concentration of these gases in exhaled breath samples collected over a period of time after substrate ingestion.[1][2]
Substrate Characteristics
This compound is a synthetic, non-absorbable disaccharide.[2][3][4] Theoretically, this allows it to travel through the entire length of the small intestine, potentially detecting bacterial overgrowth in the more distal parts.[3][5] However, this can also lead to a higher rate of false-positive results if the this compound rapidly transits to the colon, where a large population of bacteria normally resides.[4][6]
Glucose , a monosaccharide, is readily absorbed in the proximal small intestine (the first few feet).[2][4][5] This characteristic makes it less likely to reach the colon, thereby reducing the chance of false-positive results from colonic fermentation and increasing the test's specificity.[3][5] Conversely, its rapid absorption may lead to false-negative results if the bacterial overgrowth is located in the distal small intestine.[4][5]
Comparative Diagnostic Accuracy
The choice of substrate significantly impacts the diagnostic accuracy of the hydrogen breath test. A meta-analysis and several comparative studies have evaluated the sensitivity and specificity of both this compound and glucose breath tests against various gold standards, including jejunal aspirate culture.
| Diagnostic Metric | This compound Breath Test (LBT) | Glucose Breath Test (GBT) | Reference |
| Sensitivity | 42.0% | 54.5% | [3][7] |
| 63.6% | (Used as gold standard) | [8][9] | |
| 85.7% | 71.4% | [6] | |
| Specificity | 70.6% | 83.2% | [3][7] |
| 67.7% | (Used as gold standard) | [8][9] | |
| 76.9% | 92.3% | [6] | |
| Positive Predictive Value (PPV) | 11.7% | (Used as gold standard) | [8][9] |
| Negative Predictive Value (NPV) | 96.6% | (Used as gold standard) | [8][9] |
Overall, the data suggests that the glucose breath test generally offers higher specificity, leading to fewer false positives.[3][10] The sensitivity of both tests can be variable.
Experimental Protocols
Adherence to standardized protocols is crucial for reproducible and accurate results.
Patient Preparation (Applicable to both tests)
-
Antibiotics: Discontinue at least 4 weeks prior to the test.[11][12]
-
Laxatives, Stool Softeners, and Probiotics: Discontinue at least 1 week prior to the test.[12]
-
Bowel Preparations: Avoid any procedures requiring bowel cleansing (e.g., colonoscopy) for at least 4 weeks prior.[11]
-
Diet: A one-day preparatory diet is required, typically consisting of low-fiber foods such as baked or broiled chicken or fish and plain steamed white rice.[11] Avoidance of high-fiber foods, fruits, vegetables, and dairy products is often recommended.[13]
-
Fasting: A fast of 8-12 hours is required before the test.[12][13]
-
Morning of the Test: Avoid smoking, chewing gum, and exercise.[11][12] Patients should brush their teeth thoroughly.[12]
Test Administration and Sample Collection
-
Baseline Breath Sample: A baseline breath sample is collected before ingestion of the substrate.
-
Substrate Ingestion: The patient ingests the prepared substrate solution.
-
Breath Sample Collection: Breath samples are collected at regular intervals, typically every 15-20 minutes, for a duration of 2 to 3 hours.[2][14]
Diagnostic Criteria for a Positive Test
A common criterion for a positive test for SIBO is a rise in hydrogen (H2) concentration of ≥ 20 parts per million (ppm) above the baseline value within 90 minutes of substrate ingestion.[3][14] A methane (CH4) level of ≥ 10 ppm at any point is generally considered positive for intestinal methanogen overgrowth (IMO).[14]
Signaling Pathways and Experimental Workflow
To visualize the metabolic processes and the experimental design of a comparative study, the following diagrams are provided.
Caption: Metabolic fate of glucose and this compound in the small intestine during a hydrogen breath test for SIBO.
Caption: Workflow for a crossover study comparing this compound and glucose hydrogen breath tests for SIBO diagnosis.
Side Effects and Patient Tolerance
Both substrates are generally well-tolerated. However, due to its osmotic effects, this compound can induce gastrointestinal symptoms such as bloating, gas, and cramping, which are typically mild and transient.[5] Glucose, being a simple sugar, may be unsuitable for patients with diabetes or glucose intolerance due to the risk of hyperglycemia.[5]
Conclusion
The choice between this compound and glucose for hydrogen breath testing in the diagnosis of SIBO involves a trade-off between sensitivity and specificity. Glucose is often preferred for its higher specificity and lower rate of false positives, making it a more reliable indicator for SIBO in the proximal small intestine.[5][6] this compound, with its ability to traverse the entire small intestine, may be advantageous in detecting more distal overgrowth, though at the risk of lower specificity.[3][5] The selection of the appropriate substrate should be guided by the clinical context, patient history, and the specific diagnostic question being addressed. Standardization of test protocols is paramount for ensuring the reliability and comparability of results across different clinical and research settings.
References
- 1. bsg.org.uk [bsg.org.uk]
- 2. byronherbalist.com.au [byronherbalist.com.au]
- 3. Pros and Cons of Breath Testing for Small Intestinal Bacterial Overgrowth and Intestinal Methanogen Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omedhealth.com [omedhealth.com]
- 5. triosmartbreath.com [triosmartbreath.com]
- 6. droracle.ai [droracle.ai]
- 7. Breath Tests for the Non-invasive Diagnosis of Small Intestinal Bacterial Overgrowth: A Systematic Review With Meta-analysis [jnmjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen Breath Tests in Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drruscio.com [drruscio.com]
- 11. digestivehealth.org.au [digestivehealth.org.au]
- 12. rocgastro.com [rocgastro.com]
- 13. uniospecialtycare.com [uniospecialtycare.com]
- 14. Hydrogen and Methane-Based Breath Testing in Gastrointestinal Disorders: The North American Consensus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Lactulose: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
Lactulose, a synthetic disaccharide composed of galactose and fructose, is a widely utilized compound in the pharmaceutical and food industries for its prebiotic and laxative properties. Its production is primarily achieved through two distinct routes: traditional chemical synthesis and emerging enzymatic methods. This guide provides an objective comparison of the efficiency of these two approaches, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and professionals in selecting the optimal synthesis strategy for their specific needs.
At a Glance: Chemical vs. Enzymatic Synthesis of this compound
The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between established industrial processes and the pursuit of greener, more specific, and potentially more efficient biocatalytic methods. While chemical synthesis is a mature technology, it often contends with issues of non-specificity, harsh reaction conditions, and challenging purification processes. In contrast, enzymatic synthesis offers the promise of milder conditions, higher specificity, and a more environmentally friendly footprint, though enzyme cost and stability can be limiting factors.
Quantitative Comparison of Synthesis Efficiency
The following tables summarize key performance indicators for both chemical and enzymatic this compound synthesis methods based on published experimental data. It is important to note that the presented values are derived from various studies and may not be directly comparable due to differing experimental conditions.
| Parameter | Chemical Synthesis (NaOH Catalyst) | Chemical Synthesis (Sodium Aluminate Catalyst) | Enzymatic Synthesis (β-Galactosidase) | Enzymatic Synthesis (Cellobiose 2-epimerase) |
| Yield (%) | ~16-31%[1] | Up to 88% (with complexing agents) | ~12-30%[2][3] | ~70-80%[2] |
| Purity (%) | Variable, requires extensive purification | High purity achievable after purification | Generally higher initial purity | High purity, with epilactose as a potential byproduct[2] |
| Reaction Time | 30-120 minutes[1] | 30-60 minutes[4] | 1-24 hours[5] | 2-4 hours |
| Temperature (°C) | 70-100°C[1] | 50-70°C[4] | 40-60°C[5][6] | 70-80°C |
| Key Byproducts | Galactose, isosaccharinic acids, colored compounds[2][7] | Galactose, unreacted lactose | Galacto-oligosaccharides (GOS) | Epilactose[2] |
Visualizing the Synthesis Pathways
The reaction pathways for chemical and enzymatic synthesis of this compound are fundamentally different. Chemical synthesis relies on the non-specific isomerization of lactose in an alkaline environment, while enzymatic synthesis employs the high specificity of enzymes to either isomerize lactose directly or to transfer a galactose unit to fructose.
Caption: Chemical synthesis of this compound via the Lobry de Bruyn-Alberda van Ekenstein rearrangement.
Caption: Enzymatic synthesis of this compound via isomerization and transgalactosylation pathways.
Experimental Protocols
Below are detailed methodologies for representative chemical and enzymatic synthesis of this compound.
Chemical Synthesis of this compound via Alkaline Isomerization
This protocol is based on the use of sodium hydroxide as a catalyst.
Materials:
-
Lactose monohydrate
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Strong cation exchange resin
-
Weak anion exchange resin
-
Ethanol
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Prepare a 60-70% (w/v) aqueous solution of lactose in a reaction vessel. Heat the solution to 95°C with stirring to ensure complete dissolution.[8]
-
Catalyst Addition: In a separate container, prepare a solution of the catalyst. For example, add 0.05-0.2% (w/w with respect to lactose) of sodium hydroxide to deionized water.[8]
-
Isomerization Reaction: Add the sodium hydroxide solution to the lactose solution. Maintain the reaction temperature at 100°C for approximately 10 minutes with continuous stirring.[8]
-
Cooling and Initial Purification: After the reaction, cool the mixture. Unreacted lactose may precipitate upon cooling and can be removed by filtration.[8]
-
Ion Exchange Chromatography: Pass the clear solution through a column packed with a strong cation exchange resin, followed by a column with a weak anion exchange resin to remove the catalyst and other ionic impurities.[8]
-
Concentration: Concentrate the purified solution under vacuum at 60°C using a rotary evaporator to obtain a syrup with a high this compound content.[8]
-
Crystallization (Optional): For obtaining crystalline this compound, the concentrated syrup can be further dried to a spongy mass and then dissolved in hot ethanol (e.g., 96%). Upon cooling, crystalline this compound will precipitate and can be collected by filtration.[8]
Enzymatic Synthesis of this compound using Cellobiose 2-epimerase
This protocol describes the use of a whole-cell biocatalyst expressing cellobiose 2-epimerase.
Materials:
-
Lactose
-
Recombinant E. coli cells expressing cellobiose 2-epimerase
-
Sodium phosphate buffer (e.g., Na2HPO4–NaH2PO4 buffer)
-
Incubator shaker
-
Centrifuge
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli cells expressing cellobiose 2-epimerase under appropriate conditions. Harvest the cells by centrifugation and permeabilize them if necessary (e.g., with ethanol treatment) to facilitate substrate and product transport across the cell membrane.[9]
-
Reaction Mixture: Prepare a substrate solution containing 600 g/L of lactose in a suitable buffer, for instance, a sodium phosphate buffer adjusted to pH 7.5.[9]
-
Enzymatic Reaction: Add the prepared whole-cell biocatalyst to the lactose solution. The enzyme loading can be optimized, for example, to 12.5 U/mL. Incubate the reaction mixture at 80°C for 2 hours with agitation.
-
Reaction Termination and Product Recovery: After the incubation period, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes). Separate the cell debris from the reaction mixture by centrifugation.
-
Purification: The supernatant containing this compound can be further purified using chromatographic techniques, such as simulated moving bed (SMB) chromatography, to separate this compound from unreacted lactose and byproducts like epilactose.
Conclusion
The choice between chemical and enzymatic synthesis of this compound is multifaceted and depends on the specific requirements of the application.
Chemical synthesis remains the dominant industrial method, benefiting from established infrastructure and relatively low-cost catalysts. However, the process is often plagued by low selectivity, leading to a complex mixture of byproducts that necessitates extensive and costly purification. The harsh reaction conditions also contribute to higher energy consumption and potential environmental concerns.
Enzymatic synthesis , particularly with cellobiose 2-epimerase, presents a highly attractive alternative with significantly higher yields and specificity.[2] The milder reaction conditions reduce energy costs and the formation of undesirable byproducts, simplifying downstream processing.[7] While the cost and stability of enzymes have historically been a barrier, ongoing research in enzyme engineering and immobilization is continuously improving the economic viability of biocatalytic processes.
For researchers and drug development professionals focused on high-purity this compound and sustainable manufacturing practices, the enzymatic route, despite its current challenges, holds immense promise and is poised to become the preferred method of synthesis in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Abstract 237 - Enzymatic synthesis of this compound from lactose and fructose by commercial β_ Galactosidase from Klyveromyces lactis [skoge.folk.ntnu.no]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic production of this compound and 1-lactulose: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4536221A - Process for preparing this compound from lactose, in the form of a syrup or a crystalline product - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Enhancing Mineral Absorption: A Comparative Analysis of Low-Dose Lactulose and Other Prebiotic Approaches
For researchers, scientists, and drug development professionals, optimizing the absorption of essential minerals is a critical area of investigation. This guide provides a comprehensive comparison of low-dose lactulose and alternative methods for enhancing the absorption of key minerals such as calcium and magnesium. Detailed experimental data, protocols, and mechanistic pathways are presented to facilitate an objective evaluation of these interventions.
The strategic enhancement of mineral uptake has significant implications for bone health and the prevention of deficiencies. Low-dose this compound has emerged as a promising agent in this field, primarily through its prebiotic activity. This guide delves into the scientific validation of its efficacy and compares it with other established prebiotics like inulin and oligofructose, as well as the burgeoning field of probiotics.
Comparative Efficacy of Mineral Absorption Enhancers
The following table summarizes the quantitative data from key clinical studies investigating the effects of low-dose this compound and other prebiotics on calcium and magnesium absorption.
| Intervention | Subject Group | Dosage | Mineral | Absorption Enhancement | Study Design |
| This compound | 24 Healthy Men | 2 g/day | Magnesium | Significant increase in urinary 25Mg/24Mg ratio vs. placebo (p<0.01)[1][2] | Randomized, double-blind, crossover |
| 4 g/day | Calcium | Significant increase in urinary 44Ca/40Ca ratio vs. placebo (p<0.01)[1][2] | |||
| 4 g/day | Magnesium | Significant increase in urinary 25Mg/24Mg ratio vs. placebo (p<0.01)[1][2] | |||
| This compound | 12 Postmenopausal Women | 5 g/day | Calcium | Mean absorption increased from 27.7% to 30.0% (not statistically significant)[3] | Randomized, double-blind, crossover |
| 10 g/day | Calcium | Mean absorption increased from 27.7% to 32.2% (significant, p<0.05)[3] | |||
| Inulin & Oligofructose | Adolescent Boys | 15 g/day | Calcium | >25% increase in true fractional absorption (p<0.05)[4] | - |
| Inulin & Oligofructose | Adolescent Girls | 8 g/day | Calcium | ~20% increase in true absolute absorption[4] | - |
Mechanistic Pathways of Mineral Absorption Enhancement
The primary mechanism by which low-dose this compound and other prebiotics enhance mineral absorption is through the modulation of the gut microbiota.
Low-Dose this compound: As a prebiotic, this compound is not digested in the upper gastrointestinal tract and reaches the colon intact. Here, it is selectively fermented by beneficial bacteria, particularly Bifidobacterium and Lactobacillus species. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. The SCFAs lower the colonic pH, which in turn increases the solubility of minerals like calcium and magnesium, making them more available for absorption.[5][6]
Alternatives to Low-Dose this compound:
-
Inulin and Oligofructose: These are naturally occurring polysaccharides that also act as prebiotics.[5][6] Similar to this compound, they are fermented by gut bacteria to produce SCFAs, leading to a lower intestinal pH and increased mineral solubility.[4][5] Some studies suggest that the chain length of these fructans can influence the site and efficiency of mineral absorption.[5]
-
Probiotics: These are live beneficial bacteria that, when administered in adequate amounts, confer a health benefit on the host.[7] Certain strains of Lactobacillus and Bifidobacterium have been shown to enhance mineral absorption.[7][8] The proposed mechanisms include the production of SCFAs, enhancement of intestinal barrier function, and modulation of proteins involved in mineral transport.[7][9]
Experimental Protocols for Validation
The gold standard for assessing mineral absorption in human studies is the use of stable isotopes. This method is safe, non-radioactive, and allows for precise quantification of mineral uptake.
Key Experimental Protocol: Stable Isotope-Based Mineral Absorption Study
A typical experimental design to validate the effect of an agent like low-dose this compound on mineral absorption is a randomized, double-blind, placebo-controlled crossover study.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers is recruited based on specific inclusion and exclusion criteria.
-
Study Arms: Participants are randomly assigned to receive the investigational product (e.g., low-dose this compound) or a placebo for a defined period.
-
Stable Isotope Administration: On a specific day of the intervention period, participants consume a standardized meal containing a known amount of the mineral of interest (e.g., calcium) enriched with a stable isotope (e.g., 44Ca).[1][2]
-
Sample Collection: Urine and/or fecal samples are collected over a specified period (e.g., 24-48 hours) following the isotope administration.[1]
-
Isotope Ratio Analysis: The isotopic ratio of the mineral (e.g., 44Ca/40Ca) in the collected samples is measured using techniques like inductively coupled plasma mass spectrometry (ICP-MS).[1]
-
Calculation of Absorption: The amount of the stable isotope absorbed is calculated based on its excretion in the urine and/or feces.
-
Crossover and Washout: After a washout period, participants switch to the other study arm (placebo or investigational product) and the entire procedure is repeated. This allows each participant to serve as their own control, reducing inter-individual variability.
References
- 1. Effect of this compound on calcium and magnesium absorption: a study using stable isotopes in adult men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iufost.edpsciences.org [iufost.edpsciences.org]
- 5. Inulin and oligofructose and mineral metabolism: the evidence from animal trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inulin, oligofructose and mineral metabolism - experimental data and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probiotic-driven advancement: Exploring the intricacies of mineral absorption in the human body - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Multispecies Probiotics on Calcium and Magnesium Status in Healthy Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Lactulose Versus Other Osmotic Laxatives in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of lactulose against other common osmotic laxatives, with a focus on data from established research models. The information presented is intended to support preclinical and clinical research in the development of novel laxative agents.
Mechanism of Action: A Shared Principle with Subtle Differences
Osmotic laxatives function by increasing the amount of water in the intestinal lumen, which softens the stool and promotes bowel movements.[1] However, the specific mechanisms by which they achieve this can differ.
This compound , a synthetic disaccharide, is not hydrolyzed in the small intestine. Upon reaching the colon, it is metabolized by gut bacteria into short-chain fatty acids (SCFAs), primarily lactic acid and acetic acid.[2][3] This process has a dual effect:
-
Increased Osmotic Pressure: The SCFAs and their metabolites increase the osmotic gradient in the colon, drawing water into the lumen.[3]
-
Lowered Colonic pH: The acidic environment can further contribute to peristalsis.
Polyethylene glycol (PEG) , also known as macrogol, is a large, inert polymer that is poorly absorbed. Its primary mechanism is to sequester water molecules within the intestinal lumen via hydrogen bonds, leading to increased stool water content and volume.[4]
Saline laxatives , such as magnesium hydroxide and magnesium citrate, are poorly absorbed ions that also act osmotically to draw water into the intestines. Some evidence suggests that magnesium-containing preparations may also stimulate the release of cholecystokinin, a hormone that can increase intestinal motility and fluid secretion.[3]
Signaling Pathways and Molecular Mechanisms
The primary signaling pathway for osmotic laxatives is the physical-chemical gradient they create. However, downstream effects on intestinal physiology are being elucidated. One area of interest is the regulation of aquaporins (AQPs), which are water channels in cell membranes. Some studies suggest that certain laxatives may modulate the expression of AQPs in the colon. For instance, magnesium sulfate has been shown to increase the expression of AQP3, potentially enhancing its laxative effect.[5] The role of this compound and PEG in directly modulating AQP expression is an active area of research.
The following diagram illustrates the general mechanism of action for osmotic laxatives.
Caption: General mechanism of osmotic laxatives.
Comparative Efficacy in a Loperamide-Induced Constipation Model
The loperamide-induced constipation model in rodents is a widely used preclinical model to evaluate the efficacy of laxatives.[6] Loperamide, a µ-opioid receptor agonist, decreases gastrointestinal motility and intestinal fluid secretion, leading to constipation.[7]
Experimental Protocol: Loperamide-Induced Constipation in Rats
The following is a representative experimental protocol synthesized from multiple sources.[6][8][9]
-
Animal Model: Male Sprague-Dawley rats (180-220g) are used.[10]
-
Acclimatization: Animals are acclimatized for at least one week with standard chow and water ad libitum.
-
Induction of Constipation: Constipation is induced by subcutaneous or oral administration of loperamide (e.g., 1.5-3 mg/kg) twice daily for 3-7 days.[6][9] A control group receives the vehicle (e.g., saline).
-
Treatment: Following the induction period, rats are randomly assigned to treatment groups:
-
Vehicle control (constipated)
-
This compound (various doses)
-
Other osmotic laxatives (e.g., PEG, magnesium hydroxide)
-
Positive control (e.g., a known stimulant laxative)
-
-
Parameters Measured:
-
Fecal Parameters: Total number of fecal pellets, total weight of feces, and fecal water content (calculated as the difference between wet and dry weight) are measured daily.[11][12]
-
Gastrointestinal Transit Time: A non-absorbable marker (e.g., carmine red or charcoal meal) is administered orally, and the time to the first appearance of the colored feces is recorded.[8][10] The intestinal transit ratio can also be calculated by measuring the distance traveled by the marker relative to the total length of the small intestine.[6]
-
Histological Analysis: At the end of the study, a section of the colon may be collected for histological examination to assess for any changes in the mucosa or muscle layers.[6]
-
Experimental Workflow
The diagram below outlines the typical workflow for evaluating laxative efficacy in a loperamide-induced constipation model.
Caption: Experimental workflow for laxative testing.
Quantitative Data Summary
Table 1: Efficacy in Increasing Stool Frequency (Clinical Data)
| Laxative | Mean Increase in Stools per Week (vs. Placebo or Baseline) | Key Findings from Comparative Trials |
| This compound | Variable, generally 1-2 | A meta-analysis showed PEG to be superior to this compound in increasing stool frequency.[13] |
| Polyethylene Glycol (PEG) | ~1.5 - 2.5 | Consistently shown to be more effective than this compound in increasing stool frequency in multiple meta-analyses.[4][13] |
| Lactitol | Comparable to this compound | Some studies suggest better patient tolerance and preference for lactitol over this compound.[14] |
Table 2: Effect on Stool Consistency (Clinical Data)
| Laxative | Effect on Stool Consistency | Key Findings from Comparative Trials |
| This compound | Softer stools | PEG is generally considered more effective in improving stool consistency.[13] |
| Polyethylene Glycol (PEG) | Softer, more formed stools | A meta-analysis indicated that PEG was more effective than this compound in improving stool form.[13] |
| Lactitol | Softer stools | Comparable efficacy to this compound in improving stool consistency.[14] |
Table 3: Common Adverse Events in Research Models and Clinical Trials
| Laxative | Common Adverse Events | Notes |
| This compound | Bloating, flatulence, abdominal cramps | These side effects are largely due to the bacterial fermentation of this compound in the colon.[2] |
| Polyethylene Glycol (PEG) | Nausea, bloating, diarrhea | Generally considered to have a better side effect profile than this compound, with less flatulence.[14] |
| Saline Laxatives | Electrolyte imbalance (with prolonged use or in renal impairment), diarrhea | Should be used with caution in patients with renal or cardiac conditions.[3] |
Conclusion
In research models, both preclinical and clinical, polyethylene glycol (PEG) generally demonstrates superior efficacy in increasing stool frequency and improving stool consistency compared to this compound.[4][13] While both are effective osmotic laxatives, the side effect profile of PEG, particularly with regard to flatulence, is often more favorable. Lactitol presents a comparable alternative to this compound with potentially better patient tolerance.[14] The choice of laxative in a research setting will depend on the specific aims of the study, the desired onset of action, and the tolerance of the animal model or patient population. Further preclinical studies with direct head-to-head comparisons are warranted to fully elucidate the nuanced differences in their mechanisms and efficacy profiles.
References
- 1. Treating Constipation With Osmotic Laxatives [verywellhealth.com]
- 2. Comparison of polyethylene glycol 3350 and this compound for treatment of chronic constipation in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ssl.rima.org [ssl.rima.org]
- 5. Action Mode of Gut Motility, Fluid and Electrolyte Transport in Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of laxative polyherbal paste for loperamide induced constipation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. Coadministration of this compound with Probiotics Ameliorates Loperamide-Induced Constipation in Mice [pnfs.or.kr]
- 12. mdpi.com [mdpi.com]
- 13. This compound versus Polyethylene Glycol for Chronic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Lactulose
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory materials, including non-hazardous pharmaceuticals like lactulose, is a critical component of maintaining a safe and environmentally responsible research environment. While this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), improper disposal can contribute to environmental contamination.[1][2][3][4][5] Adherence to established disposal protocols is essential for minimizing environmental impact and ensuring regulatory compliance.
Primary Disposal Recommendations
It is crucial to note that flushing this compound down the toilet or drain is strongly discouraged. [1][5][10] This practice can introduce the substance into waterways, as wastewater treatment facilities may not be equipped to fully remove such compounds, potentially impacting aquatic life.[5] The U.S. Food and Drug Administration (FDA) maintains a specific "flush list" for certain potentially harmful medicines, but this compound is not included on this list.[6][11]
Disposal Procedures for a Laboratory Setting
In a laboratory or research environment, all waste disposal is governed by the institution's specific policies and procedures, which are designed to comply with federal, state, and local regulations.[1][2] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance on pharmaceutical waste management.
General Steps for Non-Hazardous Pharmaceutical Waste Disposal (if take-back program is unavailable):
-
Consult Institutional Policy: Before proceeding, review your organization's specific protocols for non-hazardous pharmaceutical waste.
-
De-identification: If the this compound container has any labels with sensitive information, ensure they are removed or completely obscured to protect privacy.[10][12]
-
Render Unpalatable: To deter accidental ingestion, mix the this compound solution with an inert and undesirable substance.[2][6][7][9][12]
-
Containment: Place the mixture in a sealed container, such as a sealable plastic bag or an empty, lidded container, to prevent leakage.[2][6][7][12]
-
Final Disposal: Dispose of the sealed container in the regular solid waste stream, as designated by your facility's waste management plan.[1][2]
Quantitative Data on this compound Disposal
Currently, there is no specific quantitative data, such as concentration limits, for the disposal of this compound. The disposal guidelines focus on the method of disposal rather than on specific quantitative thresholds.
| Disposal Method | Recommendation | Regulatory Body/Guideline |
| Drug Take-Back Programs | Highly Recommended | DEA, FDA, EPA |
| Household/Laboratory Trash | Acceptable Alternative | FDA, EPA |
| Flushing/Sewer Disposal | Not Recommended | EPA, FDA |
Experimental Protocols
The available information on this compound disposal does not include specific experimental protocols. The procedures outlined are based on regulatory guidelines for pharmaceutical waste management.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or laboratory setting.
Caption: Decision workflow for this compound disposal in a laboratory setting.
By following these guidelines and, most importantly, adhering to your institution's specific protocols, you can ensure the safe, compliant, and environmentally responsible disposal of this compound.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. danielshealth.com [danielshealth.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. cms5.revize.com [cms5.revize.com]
- 11. fda.gov [fda.gov]
- 12. dea.gov [dea.gov]
Personal protective equipment for handling Lactulose
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Lactulose.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, observing good industrial hygiene and safety practices is crucial.[1][2][3][4] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Recommended Equipment | Guidelines and Standards |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields. | Conforming to EN 166 (EU) or NIOSH (US) standards is recommended.[2][5] |
| Skin Protection | - Impervious clothing to prevent skin contact.- Chemical impermeable gloves. | Gloves should be inspected before use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2][5] |
| Respiratory Protection | Not typically required under normal use conditions. | In case of dust formation or inadequate ventilation, a particle filter respirator may be used.[1][2] |
Handling and Storage
-
Handling : Handle in accordance with good industrial hygiene and safety practices. Ensure adequate ventilation. Avoid the formation of dust.[2][5]
-
Storage : Store in a cool, dry place in tightly closed containers.[3] Keep away from sources of ignition and heat.[3] The recommended storage temperature is between 20°C to 25°C (68°F to 77°F).[6]
Accidental Release Measures
In the event of a spill, follow these procedural steps to ensure safety and proper cleanup.
First Aid Procedures
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek medical attention.[1]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen.[2]
-
Ingestion : Clean mouth with water and seek medical attention.[1] Do not induce vomiting.[5]
Disposal Plan
Unwanted or expired this compound should be disposed of properly to avoid environmental contamination. Flushing down the toilet is generally not recommended unless specified by local regulations or the product's accompanying information.[7][8]
Recommended Disposal Method for Solid this compound:
-
Dissolve : Dissolve the solid this compound in a small amount of water in a sealable plastic bag.[7]
-
Mix : Add an undesirable substance like coffee grounds or kitty litter to the dissolved mixture.[7][9]
-
Seal : Securely seal the plastic bag.[7]
-
Dispose : Place the sealed bag in the regular trash.[7]
-
Container : Black out any personal information on the empty container before recycling or disposing of it in the trash.[7][9]
For liquid this compound, mix it with an absorbent, undesirable material before sealing it in a plastic bag and disposing of it in the trash.[8] Always check with your institution's environmental health and safety department for specific disposal guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. medline.com [medline.com]
- 7. Safe Medicine Disposal Information | Kingston, NH [kingstonnh.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
